molecular formula C6H4ClNO4S B2471441 Methyl 5-chloro-4-nitrothiophene-2-carboxylate CAS No. 57800-76-7

Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Cat. No.: B2471441
CAS No.: 57800-76-7
M. Wt: 221.61
InChI Key: IJSXVHIIYIMVTM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4ClNO4S and its molecular weight is 221.61. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-chloro-4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXVHIIYIMVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a versatile scaffold and building block for the development of novel pharmaceuticals and agrochemicals.[1][2] The unique arrangement of electron-withdrawing groups (nitro, chloro, and carboxylate) on the thiophene ring creates a specific electronic profile, making it a valuable intermediate for constructing more complex, biologically active molecules.[1][2] This guide provides a detailed examination of a logical and efficient pathway for its synthesis, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound logically begins with a commercially available and cost-effective starting material, Methyl thiophene-2-carboxylate. The synthetic strategy involves a sequence of electrophilic aromatic substitution reactions to introduce the nitro and chloro groups onto the thiophene ring.

The key challenge in this synthesis is controlling the regioselectivity of the substitutions. The thiophene ring is more reactive than benzene towards electrophilic substitution, with a strong preference for substitution at the 2- and 5-positions (the α-positions).[3][4][5] The ester group at the 2-position is an electron-withdrawing group and a deactivating meta-director. However, in the context of the highly reactive thiophene ring, its directing effect competes with the inherent α-directing nature of the sulfur heteroatom.

Our proposed pathway involves two sequential electrophilic substitution steps:

  • Nitration: Introduction of a nitro group.

  • Chlorination: Introduction of a chloro group.

The order of these steps is critical. Nitration of the starting material, Methyl thiophene-2-carboxylate, is expected to yield a mixture of isomers. However, the presence of the deactivating ester group will primarily direct the incoming electrophile. Subsequent chlorination of the nitrated intermediate will then be directed by both existing substituents to yield the desired product.

Visualized Synthesis Pathway

The overall transformation can be visualized as a two-step process starting from Methyl thiophene-2-carboxylate.

Synthesis_Pathway Start Methyl thiophene-2-carboxylate Intermediate Methyl 4-nitrothiophene-2-carboxylate Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Chlorination (N-Chlorosuccinimide)

Caption: Two-step synthesis of the target compound.

Part 1: Nitration of Methyl thiophene-2-carboxylate

Mechanistic Rationale

The first step is the nitration of Methyl thiophene-2-carboxylate. Thiophene is highly susceptible to oxidation under harsh nitrating conditions, such as concentrated nitric and sulfuric acids, which can lead to ring-opening and decomposition.[6][7][8] Therefore, milder nitrating agents or carefully controlled conditions are necessary. A common and effective method for nitrating thiophenes involves using nitric acid in acetic anhydride or a mixture of nitric and sulfuric acid at low temperatures.[9]

The ester at C2 is a deactivating group, which directs incoming electrophiles to the C4 and C5 positions. The C5 position (α to the sulfur) is generally more favored for electrophilic substitution on thiophenes.[10] However, the "meta-directing" nature of the ester group strongly favors substitution at C4. This competition results in the formation of both 4-nitro and 5-nitro isomers, with the 4-nitro isomer often being a significant product.

Experimental Protocol: Synthesis of Methyl 4-nitrothiophene-2-carboxylate

This protocol is adapted from established procedures for the nitration of thiophene derivatives.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl thiophene-2-carboxylate142.1850.07.11 g
Acetic Anhydride102.09-100 mL
Fuming Nitric Acid (90%)63.0160.0~4.2 mL
Crushed Ice18.02-~200 g
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate84.01-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl thiophene-2-carboxylate (7.11 g, 50.0 mmol) in acetic anhydride (100 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Addition: Add fuming nitric acid (4.2 mL, ~60.0 mmol) dropwise via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and oxidative decomposition. [9]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product is a mixture of isomers. The desired Methyl 4-nitrothiophene-2-carboxylate can be separated from the 5-nitro isomer by fractional crystallization or column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Part 2: Chlorination of Methyl 4-nitrothiophene-2-carboxylate

Mechanistic Rationale

The second step is the regioselective chlorination of the Methyl 4-nitrothiophene-2-carboxylate intermediate. The starting material now has two deactivating, electron-withdrawing groups. The nitro group at C4 and the ester at C2 will direct the incoming electrophile (chloronium ion or its equivalent) to the C5 position. The sulfur atom's lone pairs can still activate the adjacent C5 position, making it the most nucleophilic site on the ring.

N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated and moderately deactivated aromatic rings and is often used with a catalytic amount of acid.[11] It provides a source of electrophilic chlorine under conditions that are less harsh than using chlorine gas.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
Methyl 4-nitrothiophene-2-carboxylate187.1720.03.74 g
N-Chlorosuccinimide (NCS)133.5322.02.94 g
Acetic Acid (Glacial)60.05-50 mL

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve Methyl 4-nitrothiophene-2-carboxylate (3.74 g, 20.0 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (2.94 g, 22.0 mmol) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual acetic acid and succinimide, followed by a small amount of cold ethanol.

  • Drying: Dry the product, this compound, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of the ester, NO₂ stretches).

  • Melting Point Analysis: To assess purity.

Safety Considerations
  • Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinating Agents: N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Solvents: Handle all organic solvents in a fume hood.

  • Reaction Conditions: The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

References

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link] [Accessed January 2, 2026].

  • 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Peninsula Organics. Available at: [Link] [Accessed January 2, 2026].

  • 4-Nitrothiophene-2-carboxylic acid. MySkinRecipes. Available at: [Link] [Accessed January 2, 2026].

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link] [Accessed January 2, 2026].

  • 4-nitro-2-thiophenecarboxylic acid. ChemSynthesis. Available at: [Link] [Accessed January 2, 2026].

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

  • methyl 4-nitro-5-phenoxythiophene-2-carboxylate. LookChem. Available at: [Link] [Accessed January 2, 2026].

  • 2-nitrothiophene. Organic Syntheses Procedure. Available at: [Link] [Accessed January 2, 2026].

  • Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. Available at: [Link] [Accessed January 2, 2026].

  • The electrophilic aromatic substitution reaction rate for thiophene... Pearson+. Available at: [Link] [Accessed January 2, 2026].

  • (PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

  • THIOPHENE AND ITS DERIVATIVES. dokumen.pub. Available at: [Link] [Accessed January 2, 2026].

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link] [Accessed January 2, 2026].

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • Method for chlorination of methylated aromatic compounds. Google Patents.
  • Iron(III)-Catalyzed Chlorination of Activated Arenes. CORE. Available at: [Link] [Accessed January 2, 2026].

Sources

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (CAS No. 57800-76-7): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document will delve into its chemical and physical properties, molecular structure, synthesis, chemical reactivity, and its significant role as a building block in the development of therapeutic agents. We will also explore relevant analytical methodologies for its characterization and quantification, as well as essential safety and handling information.

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester, identified by the CAS number 57800-76-7, is a substituted thiophene derivative. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1] This compound, with its specific arrangement of a chloro, a nitro, and a methyl ester group on the thiophene ring, presents a unique combination of electronic and steric properties. These features make it a valuable synthon for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility lies in the strategic placement of functional groups that can be selectively modified to build elaborate molecular architectures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester

PropertyValueReference(s)
CAS Number 57800-76-7[2]
Molecular Formula C₆H₄ClNO₄S[2]
Molecular Weight 221.62 g/mol [2]
Appearance Not explicitly stated, likely a solid[2]
Melting Point 83-84 °C[2]
Boiling Point 358.168 °C at 760 mmHg[2]
Density 1.5 g/cm³[2]
Flash Point 170.414 °C[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]
Molecular Structure

The structural features of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester are key to its reactivity and utility in organic synthesis.

  • SMILES: COC(=O)C1=CC(=C(S1)Cl)[O-]

  • InChI: InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3

The molecule consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The ring is substituted with a chloro group at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 2-position. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electron density of the thiophene ring, making it susceptible to certain types of chemical reactions.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A likely synthetic approach would start with a more readily available precursor, such as 5-chlorothiophene-2-carboxylic acid. This precursor can be synthesized via various methods, including the one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde.[3]

Experimental Protocol: Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (Illustrative)

Step 1: Esterification of 5-Chlorothiophene-2-carboxylic acid

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-chlorothiophene-2-carboxylate.

Step 2: Nitration of Methyl 5-chlorothiophene-2-carboxylate

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

  • Slowly add methyl 5-chlorothiophene-2-carboxylate (1 equivalent) to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester is largely dictated by the electronic effects of its substituents. The nitro and chloro groups are strong electron-withdrawing groups, which makes the thiophene ring electron-deficient. This electronic characteristic is pivotal for its primary application in nucleophilic aromatic substitution (SNAr) reactions.[4][5] The chlorine atom at the 5-position is activated towards displacement by nucleophiles. The nitro group at the 4-position further activates the ring for such substitutions.

The ester group at the 2-position can also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, providing further avenues for molecular diversification.

Applications in Drug Discovery and Development

The principal application of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester in the pharmaceutical industry is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][6] Its pre-functionalized structure allows for efficient and convergent synthetic strategies.

Role in the Synthesis of Darolutamide

While not explicitly detailed in all public literature, the structural motifs present in 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester strongly suggest its potential use as a precursor or key intermediate in the synthesis of complex pharmaceutical agents. A notable example where a structurally related compound is implicated is in the synthesis of Darolutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. Although the exact commercial synthesis route for Darolutamide is proprietary, academic and patent literature often describe the use of substituted pyrazoles and other heterocyclic building blocks that could be derived from intermediates like the one discussed in this guide. The thiophene moiety can serve as a scaffold to which other functional groups are attached to build the final drug molecule.

Analytical Methodologies

To ensure the quality and purity of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester, robust analytical methods are essential. These methods are crucial for in-process control during synthesis and for the final quality assessment of the intermediate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.[7][8][9] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation and quantification. Detection can be achieved using a UV detector, as the nitro and thiophene chromophores will absorb in the UV region.

Illustrative HPLC-UV Method Protocol

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan, likely in the 254-320 nm range

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester.[10][11]

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons and a singlet for the proton on the thiophene ring. The chemical shifts would be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the thiophene ring.[12]

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester. Safety Data Sheets (SDS) for this compound and its precursors should be consulted.[5][13][14][15]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials. The recommended storage is at 2-8 °C under an inert atmosphere.[2]

  • Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation.

Conclusion

5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (CAS No. 57800-76-7) is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its well-defined structure and predictable reactivity, primarily through nucleophilic aromatic substitution, make it a valuable building block for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe utilization in the creation of novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). Methyl 5-Chloro-4-nitrothiophene-2-carboxylate. Retrieved from [Link]

  • Computational and Theoretical Chemistry. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Magnetic Resonance in Chemistry. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

  • ResearchGate. (2009). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Magnetic Resonance in Chemistry. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

  • ResearchGate. (2009). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

Sources

physical and chemical properties of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a thiophene ring substituted with a chloro group, a nitro group, and a methyl ester, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, intended to empower researchers in leveraging its synthetic potential.

The strategic placement of the electron-withdrawing nitro group and the chloro substituent significantly influences the reactivity of the thiophene ring, making it a valuable intermediate in medicinal chemistry for constructing complex heterocyclic systems with potential biological activity.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₄S[1]
Molecular Weight 221.62 g/mol [1]
CAS Number 57800-76-7[1]
Appearance Not explicitly stated, likely a solid[1]
Melting Point 83-84 °C[1]
Boiling Point 358.168 °C at 760 mmHg[1]
Density 1.5 g/cm³[1]
Flash Point 170.414 °C[1]
Refractive Index 1.583[1]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which allow for a variety of chemical modifications.

Proposed Synthesis: Electrophilic Nitration

Conceptual Experimental Protocol: Nitration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-chlorothiophene-2-carboxylate in a suitable solvent such as concentrated sulfuric acid, and cool the mixture in an ice-salt bath to maintain a low temperature.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cooled.

  • Reaction Execution: Add the nitrating mixture dropwise to the solution of the thiophene derivative, ensuring the temperature remains strictly controlled (typically below 10 °C) to prevent side reactions.

  • Work-up: After the addition is complete, allow the reaction to stir for a designated period before carefully pouring it over crushed ice. The precipitated product can then be collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

G Methyl 5-chlorothiophene-2-carboxylate Methyl 5-chlorothiophene-2-carboxylate This compound This compound Methyl 5-chlorothiophene-2-carboxylate->this compound Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->this compound

Caption: Proposed synthesis of the target compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the interplay of its functional groups.

1. Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution.[4] The chloro group at the 5-position can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Conceptual Experimental Protocol: Methoxylation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Nucleophile Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is typically quenched with water and the product extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and the solvent removed under reduced pressure.

  • Purification: The resulting methyl 5-methoxy-4-nitrothiophene-2-carboxylate can be purified by column chromatography.

G Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: Nucleophilic aromatic substitution mechanism.

2. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key synthetic handle for the introduction of further functionality, such as in the formation of amides or for use in cyclization reactions. A common and effective reagent for this transformation is tin(II) chloride (SnCl₂).

Conceptual Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: Suspend this compound in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate to the suspension.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter it. The filtrate is then typically basified with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts, which are then removed by filtration. The product is extracted from the filtrate with an organic solvent.

  • Purification: The crude amino-thiophene derivative can be purified by column chromatography or recrystallization.

G Nitro_Compound This compound Amino_Compound Methyl 5-chloro-4-aminothiophene-2-carboxylate Nitro_Compound->Amino_Compound Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Amino_Compound

Caption: Reduction of the nitro group to an amine.

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound were not found in the initial literature search, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

  • 1H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) likely in the range of 3.8-4.0 ppm. A singlet corresponding to the proton on the thiophene ring would also be present, likely shifted downfield due to the electron-withdrawing effects of the adjacent nitro and chloro groups.

  • 13C NMR: The spectrum would display signals for the six distinct carbon atoms. The carbonyl carbon of the ester would appear significantly downfield (around 160-170 ppm). The carbons of the thiophene ring would resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The methyl carbon of the ester would be found in the aliphatic region (around 50-60 ppm).

  • FTIR: Key vibrational bands would include:

    • Strong C=O stretching of the ester group (~1720-1740 cm⁻¹).

    • Asymmetric and symmetric stretching of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

    • C-Cl stretching (~600-800 cm⁻¹).

    • Vibrations associated with the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and potentially the chlorine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if necessary. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its well-defined physical properties and the predictable reactivity of its functional groups make it a valuable tool for the construction of complex molecular targets. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for its effective utilization in the laboratory.

References

[7] ResearchGate. (n.d.). Scheme 1. Non-benzenoid reactivity of 3,4-dinitrothiophene. [Link]

[1] LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

[8] Journal of Molecular Structure. (2022). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidant, DFT/TD-DFT, NBO and molecular docking studies. [Link]

[9] The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH-containing compounds with 2-isopropoxytetrahydropyran. [Link]

[2] MySkinRecipes. (n.d.). This compound. [Link]

[10] SpectraBase. (n.d.). 5-Nitro-3-thiophene-(3'-nitro)carboxanilide - Optional[MS (GC)] - Spectrum. [Link]

[11] ResearchGate. (n.d.). Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. [Link]

[12] MDPI. (2020). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

[13] PubMed. (2006). Structure-activity relationships in nitrothiophenes. [Link]

[14] PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

[15] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

[16] Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

[17] SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

[18] PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

[19] ResearchGate. (n.d.). Substitution Reactions of Nitrothiophens. III. Radical and Ionic Reactions of 4- and 5-Nitro-2-thienyl-methyl and -ethyl Chlorides and Acetates. [Link]

[20] MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

[21] PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. [Link]

[3] Wikipedia. (n.d.). Thiophene. [Link]

[22] Connect Journals. (n.d.). synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. [Link]

[23] National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

[4] Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

[24] National Institutes of Health. (n.d.). FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. [Link]

[25] ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

[26] PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

[27] Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

[28] LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. [Link]

[29] ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

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Methyl 5-chloro-4-nitrothiophene-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis.[1] Its thiophene core, substituted with electron-withdrawing nitro and chloro groups, alongside a reactive methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] This guide provides an in-depth analysis of its molecular characteristics, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The unique arrangement of functional groups on this molecule allows for selective chemical modifications, providing a scaffold for the development of novel pharmaceutical and agrochemical agents.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Formula: C₆H₄ClNO₄S[1][2]

Molecular Weight: 221.62 g/mol [1][2]

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Melting Point83-84 °C[1]
Boiling Point358.168 °C at 760 mmHg[1]
Density1.5 g/cm³[1]
Flash Point170.414 °C[1]
Storage Temperature2–8 °C under inert gas[1]
Chemical Structure

The structural arrangement of this compound is key to its reactivity and utility as a synthetic intermediate.

cluster_0 This compound C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 C4 C C3->C4 N N C3->N S S C4->S Cl Cl C4->Cl S->C1 O1 O N->O1 O2 O N->O2 O3 O C5->O3 = O4 O C5->O4 CH3 CH3 O4->CH3

Caption: Chemical structure of the title compound.

Synthetic Utility and Application in Drug Discovery

The strategic placement of the chloro, nitro, and methyl ester groups on the thiophene ring allows for a variety of chemical transformations, making this compound a valuable starting material. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals, such as antipsychotic and anti-inflammatory agents, as well as in the agrochemical industry for creating novel pesticides.[1][2]

The electron-withdrawing nature of the nitro and chloro groups activates the thiophene ring for nucleophilic aromatic substitution, while the methyl ester can be hydrolyzed or converted to other functional groups. This multi-functionality is a key asset in combinatorial chemistry and library synthesis for drug discovery programs.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) A->B Displace Cl- C Ester Hydrolysis/Amidation A->C Modify Ester D Nitro Group Reduction A->D Convert NO2 to NH2 E Diverse Biologically Active Thiophene Derivatives B->E C->E D->E

Caption: Synthetic pathways from the core compound.

In medicinal chemistry, this molecule serves as a scaffold to which various pharmacophores can be attached. The resulting derivatives can then be screened for biological activity against a range of therapeutic targets.

Scaffold This compound Core Scaffold Derivatives Library of Novel Compounds R1- R2- R3- Scaffold:f1->Derivatives:f0 Synthetic Modification Screening High-Throughput Screening Derivatives->Screening Hit Hit Compound Identification Screening->Hit

Caption: Role as a scaffold in drug discovery.

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step methodology for a nucleophilic aromatic substitution reaction, a common application for this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

    • The choice of solvent is critical; it must be able to dissolve the starting materials and be inert to the reaction conditions.

  • Addition of Reagents:

    • Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) to the solution.

    • Include a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 equivalents) to scavenge the HCl generated during the reaction. The base prevents the protonation of the nucleophile, which would render it unreactive.

  • Reaction Conditions:

    • Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction time will vary depending on the reactivity of the nucleophile.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired substituted thiophene derivative.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[3]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3] It is recommended to store under an inert gas like nitrogen or argon at 2-8 °C.[1]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[3]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique electronic and structural features provide a robust platform for the synthesis of diverse and complex molecules. A comprehensive understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in research and development, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

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An In-depth Technical Guide to the Solubility of Methyl 5-chloro-4-nitrothiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction: The Critical Role of Solubility

This compound is a solid compound with a melting point of 83-84 °C and a molecular weight of 221.62 g/mol .[1] In the realms of pharmaceutical development and agrochemical synthesis, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone physical property. It directly influences bioavailability, formulation strategies, and the efficiency of synthetic and purification processes.[2][3] A thorough understanding of how this compound behaves in various organic solvents is therefore paramount for its effective application.

This guide will delve into the theoretical considerations that govern the solubility of this substituted nitrothiophene, provide detailed experimental protocols for its quantitative determination, and discuss the analytical techniques required for accurate measurement.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include:

  • Polarity: The presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl ester group (-COOCH3) imparts a significant degree of polarity to the molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility.[5]

  • Dielectric Constant: Solvents with a higher dielectric constant are generally more effective at solvating polar molecules.

  • Molecular Structure: The rigid, planar structure of the thiophene ring influences how solvent molecules can pack around the solute.

Based on these principles, a qualitative prediction of solubility in a range of common organic solvents can be made.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides an estimated solubility profile based on the behavior of structurally similar thiophene derivatives and general solubility principles.[3][6] It is crucial to note that these are estimations and should be confirmed by experimental determination.

SolventPolarity IndexDielectric Constant (at 20°C)Hydrogen BondingPredicted Solubility
Non-Polar Solvents
Hexane0.11.88NoneVery Low
Toluene2.42.38NoneLow to Moderate
Polar Aprotic Solvents
Dichloromethane3.18.93AcceptorModerate to High
Acetone5.120.7AcceptorHigh
Ethyl Acetate4.46.02AcceptorHigh
Acetonitrile5.837.5AcceptorModerate to High
N,N-Dimethylformamide (DMF)6.436.71AcceptorVery High
Dimethyl Sulfoxide (DMSO)7.246.68AcceptorVery High
Polar Protic Solvents
Methanol5.132.70Donor & AcceptorModerate to High
Ethanol4.324.55Donor & AcceptorModerate
Isopropanol3.919.92Donor & AcceptorModerate

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][7]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Isothermal Shake-Flask Solubility Determination:

G prep Preparation of Supersaturated Solution Add excess solid to a known volume of solvent in a sealed vial. equil Equilibration Agitate at a constant temperature for 24-72 hours. prep->equil Place in shaker bath phase_sep Phase Separation Allow undissolved solid to settle. equil->phase_sep Cease agitation sampling Sampling and Filtration Withdraw an aliquot of the supernatant and filter. phase_sep->sampling Careful withdrawal analysis Concentration Analysis Determine the concentration of the dissolved solid using HPLC or UV-Vis. sampling->analysis Inject into instrument calc Solubility Calculation Express solubility in g/L, mg/mL, or mol/L. analysis->calc Use calibration curve

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure:

  • Preparation of Supersaturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of each organic solvent to be tested.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[2]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Concentration Analysis:

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][8]

Analytical Methodologies for Concentration Determination

Accurate quantification of the dissolved solute is paramount. Both HPLC-UV and UV-Vis spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a highly specific and sensitive method for determining the concentration of the compound in solution.[9][10]

Workflow for HPLC Analysis:

G prep_std Prepare Calibration Standards Series of known concentrations. inject_std Inject Standards Generate a calibration curve (Peak Area vs. Concentration). prep_std->inject_std quantify Quantify Concentration Interpolate sample concentration from the calibration curve. inject_std->quantify prep_sample Prepare Diluted Sample From the filtered supernatant. inject_sample Inject Sample Obtain the peak area. prep_sample->inject_sample inject_sample->quantify

Caption: Workflow for concentration determination using HPLC-UV.

UV-Vis Spectrophotometry:

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[8][11]

Workflow for UV-Vis Analysis:

G scan_lambda Determine λmax Scan a solution of the compound to find the wavelength of maximum absorbance. measure_abs Measure Absorbance of Standards Generate a calibration curve (Absorbance vs. Concentration). scan_lambda->measure_abs prep_std Prepare Calibration Standards Series of known concentrations. prep_std->measure_abs quantify Quantify Concentration Use the Beer-Lambert law and the calibration curve. measure_abs->quantify prep_sample Prepare Diluted Sample From the filtered supernatant. measure_sample_abs Measure Sample Absorbance prep_sample->measure_sample_abs measure_sample_abs->quantify

Caption: Workflow for concentration determination using UV-Vis spectrophotometry.

Conclusion

References

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • Singh, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2135-2162.
  • Singh, R., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 108, 119-126.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.
  • Sciencemadness Wiki. (2022). Thiophene. Retrieved from [Link]

  • Gano, Z. S., et al. (2018). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 57(30), 10012-10021.
  • Nordström, F. L., & Rasmuson, Å. C. (2006). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds.
  • Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]

  • Khan Academy. (2015). Solubility of organic compounds | Structure and bonding | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • de Melo, N. F. S., et al. (2008). Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 865-869.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]

  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.
  • ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 14(3), 1-2.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2019). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • CheMondis. (n.d.). Buy 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester - Liquid - Transparent 57800-76-7 by IntraChem Limited online on CheMondis!. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise elucidation of molecular structure is paramount. Thiophene scaffolds, in particular, are privileged structures, forming the core of numerous pharmacologically active agents and functional materials. Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a key building block, presents a unique confluence of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This guide is crafted not as a rigid protocol, but as a dynamic framework for the rigorous spectroscopic analysis of this and structurally related molecules. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just data, but a cohesive narrative of how these techniques synergize to build a complete molecular portrait.

The Molecular Blueprint: An Overview

This compound (C₆H₄ClNO₄S, Molecular Weight: 221.62 g/mol ) is a substituted thiophene derivative.[1] Its utility as a synthetic intermediate stems from the orchestrated reactivity of its constituent functional groups: a methyl ester, a chloro substituent, and a nitro group, all adorning the thiophene ring. Understanding the electronic interplay between these groups is fundamental to interpreting the spectroscopic data that follows.

Probing the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiophene ring and the protons of the methyl ester.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Thiophene-H7.8 - 8.2Singlet (s)1HH-3The electron-withdrawing effects of the adjacent nitro group and the ester functionality will significantly deshield this proton, shifting it downfield.
Methyl-H3.9 - 4.1Singlet (s)3H-OCH₃The protons of the methyl ester will appear as a sharp singlet in a region typical for this functional group.

Expert Insight: The precise chemical shift of the thiophene proton is a sensitive probe of the electronic environment. Comparison with structurally similar compounds, such as 3-substituted thiophenes, confirms that powerful electron-withdrawing groups induce a substantial downfield shift.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon160 - 165C=OThe carbonyl carbon of the ester group will be the most downfield signal.
Thiophene Carbons120 - 155C-2, C-4, C-5The carbons of the thiophene ring will resonate in the aromatic region. The carbons directly attached to the chloro (C-5) and nitro (C-4) groups will be significantly influenced by their respective electronic effects. The carbon bearing the ester (C-2) will also be downfield.
Methyl Carbon52 - 55-OCH₃The carbon of the methyl ester will appear in the typical upfield region for such groups.

Causality in Experimental Choices: When acquiring ¹³C NMR data, a sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, particularly for quaternary carbons which have longer relaxation times.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to encompass a range of 0-10 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

NMR Workflow Diagram

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve H1_Acq ¹H NMR Acquisition Dissolve->H1_Acq C13_Acq ¹³C NMR Acquisition Dissolve->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration For ¹H Structure Structure Elucidation Calibration->Structure Integration->Structure

Caption: Workflow for NMR analysis of this compound.

Molecular Vibrations: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro and carbonyl groups.

Predicted Absorption (cm⁻¹)Functional GroupVibrational ModeRationale
1720 - 1740Carbonyl (C=O)StretchThe carbonyl stretch of the methyl ester will be a strong, sharp peak in this region.
1520 - 1560Nitro (NO₂)Asymmetric StretchAromatic nitro groups typically show a strong asymmetric stretching vibration in this range.[3][4]
1340 - 1380Nitro (NO₂)Symmetric StretchA strong symmetric stretching vibration for the nitro group is also expected in this region.[3][4]
1200 - 1300C-OStretchThe C-O single bond stretch of the ester will likely appear in this region.
~3100C-H (aromatic)StretchA weak absorption corresponding to the C-H stretch of the thiophene ring is expected.
~2950C-H (aliphatic)StretchA weak absorption for the C-H stretch of the methyl group should be present.

Trustworthiness through Self-Validation: The presence of two distinct, strong absorption bands in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ provides a highly reliable confirmation of the nitro group.[4] The simultaneous observation of a strong carbonyl peak validates the presence of the ester functionality.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

IR Spectroscopy Logic Diagram

IR_Logic cluster_input Input cluster_interaction Interaction cluster_output Output cluster_interpretation Interpretation Molecule This compound IR_Radiation Infrared Radiation Molecule->IR_Radiation Absorption IR_Spectrum IR Spectrum IR_Radiation->IR_Spectrum Transmission Functional_Groups Functional Group Identification (NO₂, C=O, C-O) IR_Spectrum->Functional_Groups

Caption: Logical flow of an IR spectroscopy experiment.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/zIonPredicted Fragmentation Pathway
221/223[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
190/192[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
175/177[M - NO₂]⁺Loss of the nitro group.
147/149[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion.

Authoritative Grounding: The fragmentation of thiophene derivatives is well-documented.[5] The initial loss of substituents from the ring, such as the nitro and ester groups, is a common fragmentation pathway. The presence of the chlorine isotope pattern is a key diagnostic feature.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Detection: Detect the ions and generate a mass spectrum.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 221/223 M_minus_OCH3 [M - OCH₃]⁺ m/z 190/192 M->M_minus_OCH3 - •OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z 175/177 M->M_minus_NO2 - •NO₂ M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ m/z 147/149 M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Predicted fragmentation of this compound in EI-MS.

Synthesis and Purity Considerations

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers corroborating structural information through fragmentation patterns. This guide provides a robust framework for researchers to approach the characterization of this important synthetic intermediate with confidence and scientific rigor.

References

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  • Various Authors. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Henckens, A., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [Link]

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  • Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Publications. [Link]

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  • Methyl 5-chlorothiophene-2-carboxylate. PubChem. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. [Link]

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An In-depth Technical Guide to Methyl 5-chloro-4-nitrothiophene-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a heterocyclic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its thiophene core, substituted with chloro, nitro, and methyl carboxylate groups, offers a unique combination of reactivity and functionality. This guide provides a comprehensive overview of this versatile reagent, including its commercial availability, synthesis, key applications, and essential safety information, to support its effective use in research and development.

Commercial Availability

A reliable supply of starting materials is fundamental to any research program. This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as impurities can significantly impact the outcome of sensitive reactions.

SupplierPurity/ConcentrationLocation
Ambeed, Inc.Not specifiedUSA
Amadis Chemical Company LimitedNot specifiedP.R. China
Dayang Chem (Hangzhou) Co.,Ltd.Not specifiedP.R. China
IntraChem LimitedMinimum 99%Ireland[2]
SHANGHAI ZZBIO CO., LTD.Not specifiedChina (Mainland)[3]
ChemShuttleNot specified-

This table is not exhaustive but represents a selection of suppliers. Researchers are advised to contact suppliers directly for detailed specifications and availability.

Synthesis and Reaction Mechanism

Understanding the synthesis of this compound provides valuable insights into its reactivity and potential side products. The compound is typically synthesized from 5-chlorothiophene-2-carboxylic acid.[4] The process involves the nitration of the thiophene ring, a common electrophilic substitution reaction for this heterocyclic system.

The key steps in the synthesis are:

  • Nitration: 5-Chlorothiophene-2-carboxylic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strong acid protonates nitric acid to form the nitronium ion (NO2+), which is the active electrophile.

  • Esterification: The resulting 5-chloro-4-nitrothiophene-2-carboxylic acid is then esterified to the methyl ester, commonly using methanol in the presence of an acid catalyst.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene-2-carboxylic acid 5-Chloro-4-nitrothiophene-2-carboxylic_acid 5-Chloro-4-nitrothiophene-2-carboxylic acid 5-Chlorothiophene-2-carboxylic_acid->5-Chloro-4-nitrothiophene-2-carboxylic_acid Electrophilic Aromatic Substitution Nitrating_Agent HNO3 / H2SO4 Methanol Methanol (CH3OH) Final_Product This compound 5-Chloro-4-nitrothiophene-2-carboxylic_acid_ref->Final_Product Acid-catalyzed Esterification

Caption: Synthesis of this compound.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical and Medicinal Chemistry

This compound is a key building block for the synthesis of various biologically active molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro and ester groups also provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Its applications in medicinal chemistry are primarily centered on its role as a scaffold for the development of new therapeutic agents.[1]

Agrochemical Industry

In the agrochemical sector, this compound serves as a key intermediate in the synthesis of novel pesticides and other crop protection agents.[1] The thiophene ring is a common motif in many successful agrochemicals, and the specific substitution pattern of this compound allows for the generation of diverse libraries of potential candidates.

Organic Synthesis and Materials Science

Beyond its life science applications, this compound is a versatile reagent in general organic synthesis.[1] The electron-withdrawing nature of the nitro and ester groups activates the thiophene ring for certain reactions, while the chloro group can participate in cross-coupling reactions. It is also explored in the development of advanced materials, such as conductive polymers.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, use in reactions, and for the purification of its products.

PropertyValue
CAS Number 57800-76-7
Molecular Formula C6H4ClNO4S
Molecular Weight 221.62 g/mol
Melting Point 83-84 °C[1]
Boiling Point 358.168°C at 760 mmHg[1]
Flash Point 170.414°C[1]
Appearance Yellow solid[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.[7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[7]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes.[7] If eye irritation persists, seek medical attention.[7]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its commercial availability, coupled with its well-defined reactivity, makes it an attractive starting material for a wide range of applications in drug discovery, agrochemicals, and materials science. By understanding its properties and adhering to proper safety protocols, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • LookChem. (n.d.). This compound CAS NO.57800-76-7. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Your Inquiry on Methyl 5-chloro-4-nitro-thiophene-2-carboxylate. Retrieved from [Link]

  • Molbase. (n.d.). 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • CheMondis. (n.d.). Buy 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester - Liquid - Transparent 57800-76-7 by IntraChem Limited online on CheMondis!. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

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The Strategic Utility of Methyl 5-chloro-4-nitrothiophene-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a highly functionalized heterocyclic compound, has emerged as a versatile and powerful building block in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic substitution-prone chloro group, an activatable nitro group, and a modifiable ester—provides a rich platform for the synthesis of complex scaffolds. This technical guide explores the core applications of this reagent, focusing on its pivotal role in the synthesis of kinase inhibitors and other biologically active agents. We will delve into the chemical logic underpinning its reactivity and provide field-proven insights into its synthetic transformations, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Thiophene Scaffold in Drug Design

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring, which allows it to modulate pharmacokinetic and pharmacodynamic properties. Its incorporation into drug candidates can enhance membrane permeability, alter metabolic profiles, and provide unique vectors for receptor interactions. The inherent electronic properties of the sulfur-containing heterocycle make it a cornerstone in the development of a wide array of therapeutics, including anti-inflammatory, anti-cancer, and antimicrobial agents[1]. This compound represents a particularly strategic starting point, as its substituents are not merely decorative but are key reactive handles for sophisticated molecular engineering[2][3].

Core Reactivity and Synthetic Rationale

The medicinal chemistry applications of this compound are dictated by the distinct reactivity of its functional groups. Understanding this reactivity is crucial for designing logical and efficient synthetic routes.

  • The Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group, which activates the thiophene ring for certain reactions. More importantly, it is a versatile precursor to a primary amine. The reduction of the nitro group to an amino group is a fundamental transformation that unlocks a vast landscape of subsequent chemical modifications. This amino group is a key nucleophile for building fused heterocyclic systems.

  • The Chloro Group: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nitro group. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, enabling fine-tuning of the molecule's properties in structure-activity relationship (SAR) studies.

  • The Methyl Ester: The ester at the C2 position provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in cyclization reactions.

The interplay of these functional groups allows for a stepwise and controlled elaboration of the thiophene core into more complex and biologically relevant scaffolds.

Application in the Synthesis of Fused Heterocyclic Systems: Thieno[3,2-b]pyridines as Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[3,2-b]pyridines. This scaffold is of high interest in medicinal chemistry as it can be considered a conformationally restricted analog of the quinoline ring system, a well-known pharmacophore in many kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention[4].

The synthesis of the thieno[3,2-b]pyridine core from this compound follows a logical and well-established synthetic pathway.

Key Synthetic Transformation: Reduction of the Nitro Group

The gateway to the synthesis of thieno[3,2-b]pyridines from our starting material is the reduction of the C4-nitro group to the corresponding amine. This transformation is critical as it installs the necessary nucleophilic center for the subsequent cyclization step.

Experimental Protocol: Reduction of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-5-chlorothiophene-2-carboxylate. This product is often used in the next step without further purification.

Cyclization via the Gould-Jacobs Reaction

With the 4-aminothiophene in hand, the fused pyridine ring can be constructed using the Gould-Jacobs reaction. This classic method for quinoline synthesis is adaptable to the thieno[3,2-b]pyridine system and involves the reaction of an aniline (in this case, our aminothiophene) with a malonic acid derivative, followed by thermal cyclization[5][6].

Gould_Jacobs_Pathway

Experimental Protocol: Synthesis of the Thieno[3,2-b]pyridine Core

  • Condensation: Mix Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture (typically at 100-120 °C) for 1-2 hours. The progress can be monitored by observing the evolution of ethanol.

  • Cyclization: Add the crude condensation product to a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solution to a high temperature (around 250 °C) to induce thermal cyclization. Monitor the reaction by TLC.

  • Isolation: After cooling, the cyclized product often precipitates and can be collected by filtration. The crude product is typically a 4-oxo-thieno[3,2-b]pyridine-3-carboxylate derivative.

  • Further Modification: The resulting 4-oxo intermediate can be further modified. For instance, hydrolysis of the ester followed by decarboxylation can yield the 4-hydroxythieno[3,2-b]pyridine. The hydroxyl group can then be converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃), providing a key handle for introducing various side chains via nucleophilic substitution, a common strategy in kinase inhibitor synthesis.

The resulting substituted thieno[3,2-b]pyridines are valuable scaffolds for developing inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and others, which are implicated in tumor angiogenesis[7].

Nucleophilic Aromatic Substitution (SNAr) Applications

The chloro and nitro groups on the starting thiophene ring are both excellent leaving groups in nucleophilic aromatic substitution reactions, particularly given their positions relative to the electron-withdrawing ester group.

Displacement of the Chloro Group

The C5-chloro group can be readily displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing diversity into the thiophene scaffold early in a synthetic sequence.

SNAr_Chloro

Displacement of the Nitro Group

Under certain conditions, particularly with soft nucleophiles like thiolates, the nitro group can also be displaced via an SNAr mechanism. This provides an alternative strategy for functionalizing the C4 position. Recent studies have shown the utility of nitro-group displacement in constructing fused thieno[3,2-b]thiophenes from 3-nitrothiophenes[8].

ReactantNucleophileProductPotential ApplicationReference
This compoundAmines (e.g., piperidine)Methyl 5-(amino)-4-nitrothiophene-2-carboxylateBuilding block for further heterocyclization[9]
This compoundThiolates (e.g., Ar-S⁻)Methyl 5-(arylthio)-4-nitrothiophene-2-carboxylateIntroduction of arylthio moieties for SAR studies[8]

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its pre-installed functional groups provide multiple, orthogonal handles for synthetic elaboration. The ability to readily generate a 4-aminothiophene precursor opens a direct and efficient route to the synthesis of thieno[3,2-b]pyridines and other fused heterocyclic systems that are of significant interest as kinase inhibitors and other therapeutic agents. Furthermore, the susceptibility of the chloro and nitro groups to nucleophilic aromatic substitution allows for extensive diversification and the exploration of structure-activity relationships. This guide has outlined the core reactivity and synthetic logic that underpins the utility of this compound, providing a foundation for its application in the discovery and development of novel pharmaceuticals.

References

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  • Munchhof, M. J., et al. (2004). Synthesis of substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 14(22), 5571-5575. Available from: [Link]

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  • Gobbi, S., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-509. Available from: [Link]

  • Andrés, J. I., et al. (2006). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2467-2471. Available from: [Link]

  • Barros, A. S. R., et al. (2023). Bioactive thieno[2,3-b]pyridines and organoselenium derivatives. ResearchGate. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: The Regioselective Nitration of Methyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism for the nitration of methyl 5-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the principles of electrophilic aromatic substitution (SEAr) as applied to a substituted thiophene ring, offering a detailed rationale for the observed regioselectivity. This document outlines a robust, field-proven protocol for the synthesis of the primary product, methyl 5-chloro-4-nitrothiophene-2-carboxylate, intended for researchers in organic synthesis and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Mechanistic Framework: Electrophilic Substitution on a Deactivated Thiophene System

The nitration of an aromatic compound is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (SEAr) pathway.[2] The thiophene ring, while aromatic, exhibits unique reactivity compared to benzene, governed by the sulfur heteroatom.

Thiophene Reactivity

Thiophene is an electron-rich heterocycle that is significantly more susceptible to electrophilic attack than benzene.[3] The sulfur atom can effectively stabilize the positive charge in the reaction intermediate (the σ-complex or arenium ion) through the delocalization of one of its lone pairs of electrons.[4] This stabilization is most effective when the electrophile attacks the C2 or C5 positions (α-positions). However, in the case of methyl 5-chlorothiophene-2-carboxylate, both α-positions are substituted, forcing the reaction to occur at the less reactive C3 or C4 positions (β-positions).

Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in most aromatic nitrations is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and potently electrophilic nitronium ion.[7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The SEAr Reaction Pathway

The overall mechanism involves a two-step process:

  • Electrophilic Attack: The π-electron system of the thiophene ring acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate known as the σ-complex.[3]

  • Deprotonation: A weak base in the mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom that formed the new bond with the nitro group. This step restores the aromaticity of the thiophene ring, yielding the final nitro-substituted product.[7]

SEAr_Mechanism General SEAr Pathway for Nitration cluster_step1 Step 1: Electrophilic Attack Thiophene Substituted Thiophene Ring SigmaComplex σ-Complex (Arenium Ion) Thiophene->SigmaComplex + NO₂⁺ Nitronium Nitronium Ion (NO₂⁺) Product Nitrothiophene Product SigmaComplex->Product + Base Base Base (e.g., HSO₄⁻) ProtonatedBase H-Base⁺

Caption: General mechanism for electrophilic aromatic nitration.

Regioselectivity: The Directing Influence of Substituents

With positions C2 and C5 blocked, nitration must occur at either C3 or C4. The final regiochemical outcome is a result of the combined electronic effects of the chloro and methyl carboxylate substituents.

  • Methyl 2-carboxylate (-COOCH₃): This is a powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack through both inductive and resonance effects.[8] As a deactivating group, it acts as a meta-director.[9] Therefore, the -COOCH₃ group at C2 directs the incoming electrophile to the C4 position.

  • 5-Chloro (-Cl): The chlorine atom is an interesting case. It is deactivating overall due to its strong electron-withdrawing inductive effect. However, it can donate electron density via resonance from its lone pairs, making it an ortho, para-director.[2] The chloro group at C5 will therefore direct the incoming electrophile to the C4 position (ortho to it).

The directing effects of both substituents are synergistic, strongly favoring electrophilic attack at the C4 position . Attack at C3 is disfavored because it is ortho to the deactivating carboxylate group and meta to the chloro group.

Caption: Both substituents direct nitration to the C4 position.

Experimental Protocol

This protocol details a reliable method for the nitration of methyl 5-chlorothiophene-2-carboxylate.

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Notes
Methyl 5-chlorothiophene-2-carboxylate35475-03-7C₆H₅ClO₂S176.61Starting material.[10]
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.0898%, Reagent Grade. Highly corrosive.
Concentrated Nitric Acid (HNO₃)7697-37-2HNO₃63.0170%, Reagent Grade. Highly corrosive and an oxidizer.
Deionized Water (H₂O)7732-18-5H₂O18.02For work-up.
Methanol (CH₃OH)67-56-1CH₄O32.04For recrystallization. Flammable.
Ice-H₂O(s)18.02For quenching and cooling.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization (optional wash).
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or glass pipette

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Synthesis Procedure

CAUTION: Concentrated nitric and sulfuric acids are extremely corrosive and react exothermically.[11] This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

  • Substrate Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-chlorothiophene-2-carboxylate (e.g., 5.0 g, 28.3 mmol).

    • Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

    • Slowly and carefully add concentrated sulfuric acid (15 mL) to the flask with continuous stirring. Ensure the temperature remains below 10 °C during the addition. Stir until the substrate is fully dissolved.

  • Preparation of Nitrating Mixture:

    • In a separate small, dry flask cooled in an ice-water bath, carefully prepare the nitrating mixture.

    • Slowly add concentrated nitric acid (2.0 mL, ~47 mmol) to concentrated sulfuric acid (2.0 mL). Swirl gently to mix. Always add acid to acid slowly. This mixture is highly corrosive.[9]

  • Nitration Reaction:

    • Using a dropping funnel or a glass Pasteur pipette, add the chilled nitrating mixture dropwise to the stirring solution of the substrate in sulfuric acid.

    • The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C.[12] This slow addition typically takes 20-30 minutes. Adding the acid too quickly can lead to unwanted byproducts and a runaway reaction.[13]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Reaction Quenching and Product Isolation:

    • Fill a 250 mL beaker with crushed ice (approx. 100 g).

    • Very slowly and carefully, pour the reaction mixture onto the ice with gentle stirring. This step is highly exothermic and should be done cautiously.[11]

    • A solid precipitate of the crude product should form.

    • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Recrystallize the product from a suitable solvent, such as methanol or ethanol, to yield purified this compound as a solid.

    • Dry the purified crystals under vacuum or in a desiccator.

Product Characterization

The final product should be characterized to confirm its identity and purity.

CompoundMolecular FormulaM.W. ( g/mol )AppearanceExpected Melting Point (°C)
Methyl 5-chlorothiophene-2-carboxylateC₆H₅ClO₂S176.61White to light yellow solid/liquid18[1]
This compoundC₆H₄ClNO₄S221.62Yellow solid~95-100 (literature dependent)
  • ¹H NMR: Expect to see the disappearance of one aromatic proton signal and a downfield shift of the remaining proton due to the deshielding effect of the nitro group.

  • ¹³C NMR: The introduction of the nitro group will cause significant shifts in the signals of the aromatic carbons.

  • FT-IR: Look for characteristic strong peaks for the NO₂ group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (221.62 g/mol ).

References

  • Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). Facile Synthesis of 3-Nitro-2-Substituted Thiophenes | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • SpringerLink. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • NDSU Chemistry. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Macalester College. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

Application Notes and Protocols for the Utilization of Methyl 5-chloro-4-nitrothiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Scaffold

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of reactive functional groups—a nucleophilic substitution-susceptible chloro group, a reducible nitro group, and an ester moiety—provides a powerful platform for the construction of complex heterocyclic systems.[1][2] This guide provides detailed application notes and protocols for the strategic manipulation of this building block, with a focus on its application in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry and drug development.[3] The inherent reactivity of this compound allows for its elaboration into key structural motifs such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines, which are prevalent in a variety of therapeutic agents, including kinase inhibitors.

The strategic positioning of the electron-withdrawing nitro and carboxylate groups significantly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) at the C5 position, facilitating the displacement of the chloro group.[4] Concurrently, the nitro group at the C4 position can be selectively reduced to an amine, which then serves as a handle for a variety of cyclization and derivatization reactions. This dual reactivity makes this compound a linchpin intermediate for the divergent synthesis of diverse compound libraries.

Core Synthetic Transformations and Strategic Applications

This section details the primary synthetic transformations that can be applied to this compound, providing a strategic workflow for its utilization in multi-step syntheses.

Synthetic_Workflow cluster_0 Primary Transformations cluster_1 Secondary Intermediates cluster_2 Advanced Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C5 start->snar  Nu- reduction Reduction of Nitro Group at C4 start->reduction  [H] cross_coupling_product 5-Aryl/Alkenyl-4-nitrothiophenes start->cross_coupling_product  Pd-catalyzed  cross-coupling snar_product Methyl 5-substituted-4-nitrothiophene-2-carboxylate snar->snar_product reduction_product Methyl 5-chloro-4-aminothiophene-2-carboxylate reduction->reduction_product thienopyrimidine Thieno[2,3-d]pyrimidines reduction_product->thienopyrimidine  Cyclization thienopyridine Thieno[3,2-b]pyridines reduction_product->thienopyridine  Multi-step synthesis

Caption: Synthetic pathways from this compound.

Application 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The presence of the strongly electron-withdrawing nitro group para to the chloro substituent makes the C5 position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Causality Behind Experimental Choices:

The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex, and thus the rate of the reaction, is enhanced by the electron-withdrawing nitro and carboxylate groups. The choice of solvent and base is crucial. Polar aprotic solvents like DMF or DMSO are often used to solubilize the reactants and facilitate the formation of the charged intermediate. A non-nucleophilic base is typically employed to deprotonate the nucleophile or to act as an acid scavenger.

Protocol 1: Synthesis of Methyl 5-(phenylamino)-4-nitrothiophene-2-carboxylate

This protocol details the substitution of the C5-chloro group with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 5-(phenylamino)-4-nitrothiophene-2-carboxylate.

NucleophileProductTypical Yield
AnilineMethyl 5-(phenylamino)-4-nitrothiophene-2-carboxylate75-85%
MorpholineMethyl 5-morpholino-4-nitrothiophene-2-carboxylate80-90%
Sodium methoxideMethyl 5-methoxy-4-nitrothiophene-2-carboxylate70-80%

Application 2: Reduction of the Nitro Group and Subsequent Cyclization

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding Methyl 4-amino-5-chlorothiophene-2-carboxylate. This intermediate is a key precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.

Causality Behind Experimental Choices:

Several methods are available for the reduction of aromatic nitro groups. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[5] This method is generally chemoselective for the nitro group in the presence of other reducible functionalities like esters. The reaction proceeds through a series of intermediates, with the tin metal acting as the reducing agent.

Protocol 2: Synthesis of Methyl 4-amino-5-chlorothiophene-2-carboxylate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) is added tin(II) chloride dihydrate (4.0 mmol).

  • The mixture is cooled in an ice bath, and concentrated hydrochloric acid (5 mL) is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is diluted with water (20 mL) and carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Methyl 4-amino-5-chlorothiophene-2-carboxylate, which can often be used in the next step without further purification.

Reducing AgentSolventTypical Yield
SnCl₂·2H₂O / HClEthanol85-95%
Fe / NH₄ClEthanol/Water80-90%

Application 3: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The 2-aminothiophene-3-carboxylate scaffold is a classic precursor for the construction of the thieno[2,3-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activity.[6]

Causality Behind Experimental Choices:

The cyclization is typically achieved by reacting the aminothiophene with a one-carbon synthon, such as formamide or formic acid. When heated with formamide, the amino group of the thiophene intermediate acts as a nucleophile, attacking the formamide carbonyl, followed by an intramolecular cyclization and dehydration to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Thienopyrimidine_Synthesis start Methyl 4-amino-5-chlorothiophene-2-carboxylate intermediate Formamide Adduct start->intermediate  Formamide, Heat product 6-Chloro-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one intermediate->product  Intramolecular Cyclization  & Dehydration

Caption: Synthesis of the thieno[2,3-d]pyrimidine core.

Protocol 3: Synthesis of 6-Chloro-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • Methyl 4-amino-5-chlorothiophene-2-carboxylate

  • Formamide

Procedure:

  • A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 mmol) and formamide (10 mL) is heated to 180-190 °C for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the 6-Chloro-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one.

Application 4: Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of aryl or vinyl substituents at this position.

Causality Behind Experimental Choices:

While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives in Suzuki-Miyaura couplings, the presence of the electron-withdrawing nitro and carboxylate groups can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step.[7] The choice of a suitable palladium catalyst and ligand is critical for achieving good yields. Catalysts with electron-rich and bulky phosphine ligands are often effective for the coupling of chloroarenes.[8][9]

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane (8 mL) and a degassed aqueous solution of potassium carbonate (2 M, 2 mL) are added.

  • The reaction mixture is heated to 100 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield Methyl 5-phenyl-4-nitrothiophene-2-carboxylate.

Arylboronic AcidProductTypical Yield
Phenylboronic acidMethyl 5-phenyl-4-nitrothiophene-2-carboxylate60-75%
4-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-4-nitrothiophene-2-carboxylate65-80%

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

  • El-Gamal, M. H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][10]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link][11]

  • LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]

  • Saleh, N. M., et al. (2019). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 24(11), 2148. [Link][9]

  • MySkinRecipes. (n.d.). Methyl 5-Amino-4-nitrothiophene-2-carboxylate. Retrieved from [Link][6]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link][12]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31710. [Link]

  • D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? The Journal of Organic Chemistry, 71(14), 5144–5150. [Link][4]

  • Lee, H. G., et al. (2012). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in... Bulletin of the Korean Chemical Society, 33(10), 3429-3434. [Link]

  • Farag, A. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(19), 7837–7845. [Link]

  • LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of Methyl 5-chloro-4-nitrothiophene-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1] Its thiophene core is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[2] The strategic placement of three distinct functional groups—a methyl ester, a nitro group, and a chloro substituent—provides orthogonal chemical handles for systematic derivatization. This allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) and identify novel therapeutic agents.

The electron-withdrawing nature of the nitro group at the C4 position significantly activates the thiophene ring for nucleophilic aromatic substitution (SNAr) at the C5 position, making the chloro group an excellent leaving group.[3][4][5] This inherent reactivity is a cornerstone of its utility. Furthermore, the nitro group itself can be reduced to an amine, providing a key vector for further functionalization.[6][7] Finally, the methyl ester at C2 offers a classic site for hydrolysis and subsequent amide bond formation.[8][9]

Nitrothiophene-containing molecules have demonstrated a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitubercular properties.[2][10] Often, these compounds act as prodrugs, where the nitro group is enzymatically reduced within the target organism to generate reactive nitrogen species, a mechanism that can be effective against drug-resistant pathogens.[11]

This document provides a detailed guide for researchers, outlining validated protocols for the derivatization of this compound at its three key reactive sites. It further details a general workflow for screening the resulting compound library in relevant biological assays, empowering drug development professionals to fully exploit the potential of this valuable chemical starting material.

Chemical Reactivity and Derivatization Strategy

The core structure of this compound presents three primary sites for chemical modification. The choice of reaction conditions allows for selective manipulation of each site, enabling a combinatorial approach to library synthesis.

Figure 1: Key derivatization sites on the core scaffold.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro group at C5 is activated by the adjacent electron-withdrawing nitro group, making it highly susceptible to displacement by a wide range of nucleophiles. This is often the most facile derivatization route. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[4][12]

Common Nucleophiles:

  • Amines (Primary & Secondary): Aliphatic and aromatic amines readily displace the chloride to form 5-amino-4-nitrothiophene derivatives.

  • Thiols: Thiolates (generated in situ with a base) react to form 5-thioether derivatives.

  • Alkoxides/Phenoxides: Reaction with alcohols or phenols in the presence of a strong base yields 5-ether derivatives.[13]

Strategy B: Reduction of the C4-Nitro Group

The nitro group can be chemically reduced to a primary amine. This transformation dramatically alters the electronic properties of the thiophene ring and introduces a versatile functional handle for subsequent acylation, sulfonylation, or alkylation reactions. The resulting 4-aminothiophene derivatives are valuable building blocks.[7][14][15]

Common Reducing Agents:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method for nitro group reduction in aromatic systems.

  • Iron (Fe) in Acetic Acid: A cost-effective and milder alternative.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method, though care must be taken to avoid reduction of other functional groups.

Strategy C: Modification of the C2-Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid is a key intermediate for forming amide bonds with a diverse panel of amines, utilizing standard peptide coupling reagents.[8][16][17] This strategy is fundamental in drug discovery for modulating properties like solubility, cell permeability, and target engagement.[2][18]

Common Coupling Reagents:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt or NHS.[8][9]

  • Uronium/Aminium Salts: HATU or HBTU, known for high efficiency and low rates of racemization.

  • Phosphonium Salts: PyBOP.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amines at the C5-Position

This protocol describes the reaction of this compound with a representative amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., Piperidine, Morpholine, Benzylamine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

  • Add the base (e.g., K₂CO₃, 3.0 eq) and the amine (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is typically complete within 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexanes/EtOAc gradient).

Expert Insight: The strong electron-withdrawing effect of the nitro group makes this reaction highly efficient.[3][5] In many cases, the reaction proceeds smoothly at room temperature. Using a slight excess of the amine can help drive the reaction to completion. For less reactive amines, heating may be necessary.

Protocol 2: Reduction of the C4-Nitro Group using SnCl₂

This protocol details the conversion of the nitro group to a primary amine, which can then be used in subsequent reactions.

Materials:

  • Methyl 5-substituted-4-nitrothiophene-2-carboxylate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the nitrothiophene starting material (1.0 eq) in Ethanol or EtOAc in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) portion-wise. The reaction is often exothermic.

  • Stir the mixture vigorously at room temperature or heat to 50-70 °C for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product amine will have a significantly different Rf value.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine is often used directly in the next step but can be purified by column chromatography if necessary.

Expert Insight: The resulting aminothiophene can be sensitive to air and light.[6] It is often best to use the crude product immediately in the subsequent acylation or sulfonylation step to avoid degradation.

Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling

This protocol covers the conversion of the methyl ester to a carboxylic acid, followed by a standard amide coupling reaction.

Step 3A: Ester Hydrolysis

Materials:

  • Thiophene methyl ester starting material (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 eq)

  • Solvent mixture (e.g., THF/Water or Methanol/Water)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl ester in the THF/Water (e.g., 3:1) solvent system.

  • Add the base (e.g., LiOH, 2.0 eq) and stir at room temperature for 2-8 hours.

  • Monitoring: Monitor by TLC/LC-MS until the ester is fully consumed.

  • Work-up: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 3B: Amide Coupling using EDC/HOBt

Materials:

  • Thiophene carboxylic acid from Step 3A (1.0 eq)

  • Amine of choice (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Base (e.g., DIPEA or Et₃N) (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), HOBt (1.2 eq), and base (3.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring & Work-up: Follow the general work-up and purification steps outlined in Protocol 1. The use of 5% aqueous LiCl can help in removing DMF during the aqueous wash.[8]

Expert Insight: The choice of coupling reagent is critical. For sterically hindered acids or amines, stronger coupling agents like HATU may be required.[19] Pre-activation of the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can sometimes improve yields.[8]

Workflow for Library Synthesis and Biological Screening

A systematic approach is essential for efficiently synthesizing a library of derivatives and evaluating their biological potential.

Screening_Workflow A Core Scaffold This compound B Parallel Synthesis (Protocols 1-3) A->B Derivatization C Compound Library (Diverse Derivatives) B->C D Purification & QC (HPLC, LC-MS, NMR) C->D Characterization E Primary Biological Assay (e.g., MIC for Bacteria) D->E Screening F Hit Identification E->F Data Analysis G Dose-Response & Secondary Assays (e.g., Cytotoxicity, MOA) F->G Hit Validation H SAR Analysis & Lead Optimization G->H

Figure 2: General workflow from synthesis to lead optimization.

Example Application: Screening for Antibacterial Activity

Given the known antibacterial activity of nitrothiophenes, a primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is a logical starting point.[10][11]

Brief Protocol: MIC Determination by Broth Microdilution

  • Preparation: Prepare stock solutions of purified derivative compounds in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Analysis and Structure-Activity Relationship (SAR)

The biological data from the primary screen should be tabulated and analyzed in conjunction with the chemical modifications made.

Compound IDC5-Substituent (Strategy A)C4-Substituent (Strategy B)C2-Substituent (Strategy C)MIC vs. E. coli (µg/mL)
Parent -Cl-NO₂-COOCH₃>128
A-01 -Piperidinyl-NO₂-COOCH₃64
A-02 -Morpholinyl-NO₂-COOCH₃128
B-01 -Cl-NH-Acetyl-COOCH₃32
C-01 -Cl-NO₂-CONH-Benzyl>128
AB-01 -Piperidinyl-NH-Acetyl-COOCH₃16

Table 1: Example SAR data table for initial screening hits.

This systematic analysis allows researchers to identify which functional groups at which positions contribute positively or negatively to biological activity, guiding the design of the next generation of compounds for lead optimization. For instance, early SAR on nitrothiophenes has shown that replacing the nitro group with an amino group can enhance antibacterial activity.[6]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel, biologically active compounds. By leveraging the distinct reactivity of its three functional groups, researchers can efficiently generate large and diverse chemical libraries. The protocols and workflows detailed in this guide provide a robust framework for derivatization, screening, and analysis, enabling the systematic exploration of chemical space to uncover new therapeutic leads.

References

  • Studies on the biological activity of some nitrothiophenes. (2025). ResearchGate. [Link]

  • Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(10), 6528-6531. [Link]

  • Blicke, F. F. (2008). Biological and Pharmacological Activity of Thiophene and its Derivatives. Chemistry of Heterocyclic Compounds: Thiophene and its Derivatives, Vol. 3, pp. 29-46. [Link]

  • Giammanco, L. (1966). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. G Batteriol Virol Immunol, 59(11), 605-10. [Link]

  • 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). Autech Industry Co.,Limited. [Link]

  • Makam, P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8, Article 7293. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Waseda University. [Link]

  • D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-50. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Rida, S. M., et al. (1986). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 29(4), 540-4. [Link]

  • Duvauchelle, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]

  • methyl 4-nitro-5-phenoxythiophene-2-carboxylate. (n.d.). LookChem. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). MDPI. [Link]

  • Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2023). Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2019).

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This compound is a key intermediate in various synthetic pathways, and its accurate measurement is critical for process optimization, quality control, and impurity profiling in drug development and chemical manufacturing. The described method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection, a technique chosen for its specificity, sensitivity, and accessibility in modern analytical laboratories. We provide a comprehensive protocol covering instrumentation, sample preparation, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3]

Introduction and Rationale

This compound is a substituted thiophene derivative. Thiophene-based compounds are significant scaffolds in medicinal chemistry and materials science, often serving as building blocks for pharmaceuticals and functional materials.[4][5] The presence of chloro and nitro functional groups, along with a methyl ester, makes this molecule a versatile intermediate. Accurate quantification is essential to monitor reaction kinetics, determine product purity, and control impurity levels, which is a regulatory expectation in pharmaceutical development.[6]

Causality of Method Selection:

RP-HPLC was selected as the analytical method of choice for several compelling reasons:

  • Analyte Characteristics: The molecule possesses a thiophene ring conjugated with a nitro group, which acts as a strong chromophore. This structural feature results in significant ultraviolet (UV) absorbance, making UV-Vis detection highly suitable and sensitive.[7][8][9]

  • Polarity and Solubility: The compound's structure suggests moderate polarity, making it ideal for separation on common C18 reverse-phase columns with standard mobile phases like acetonitrile or methanol and water.[10][11][12]

  • Robustness and Versatility: HPLC is a highly robust and versatile technique, capable of separating the target analyte from starting materials, by-products, and degradation products.[11][13]

  • Avoidance of Thermal Degradation: Unlike Gas Chromatography (GC), which requires high temperatures that can potentially degrade thermally labile nitroaromatic compounds, HPLC operates at or near ambient temperature, preserving the integrity of the analyte.[14][15]

This application note provides a complete workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry and regulatory compliance.

Experimental Workflow and Protocols

Overall Analytical Workflow

The diagram below outlines the complete process for the quantification of this compound, from initial sample handling to final data reporting.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Data Phase 3: Data Processing Prep_Standard Prepare Standard Stock & Calibration Solutions HPLC_Setup Instrument Setup & System Suitability Test (SST) Prep_Standard->HPLC_Setup Prep_Sample Prepare Sample Solution (Dissolution & Filtration) Prep_Sample->HPLC_Setup HPLC_Inject Inject Standards & Construct Calibration Curve HPLC_Setup->HPLC_Inject Sample_Inject Inject Sample Solutions HPLC_Inject->Sample_Inject Integration Peak Integration & Identification (by Retention Time) Sample_Inject->Integration Quantification Quantify Analyte using Calibration Curve Integration->Quantification Reporting Final Report Generation (Assay, Purity, etc.) Quantification->Reporting

Caption: General workflow for HPLC analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (e.g., Milli-Q or equivalent)

    • This compound reference standard (>98% purity)

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Acetonitrile:Water (60:40, v/v) .

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

B. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the Stock Solution.

C. Calibration Standards (e.g., 1 - 100 µg/mL):

  • Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

D. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain the analyte and transfer it to a volumetric flask.

  • Dissolve the sample in acetonitrile, using sonication if necessary.

  • Dilute to volume with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove particulates.[16]

Protocol 2: HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength Set to the λmax of the analyte (determine by scanning the standard; expected to be >280 nm due to the nitro-thiophene chromophore).
Run Time 10 minutes (or until the principal peak has eluted and the baseline is stable)
Protocol 3: System Suitability and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

  • Verify that the system suitability criteria are met (see Table 2).

  • Inject a solvent blank (mobile phase) to ensure no carryover or contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor system stability.

Method Validation Protocol

To ensure the analytical method is fit for its purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2][3] The validation process provides a self-validating system of checks that establishes the method's performance characteristics.

G Validation Method Validation (ICH Q2(R2)) Characteristics Specificity Linearity Range Accuracy Precision LOQ / LOD Robustness Validation:f0->Characteristics Details Peak Purity (PDA) & Resolution Correlation Coefficient (r²) Confirmed by Linearity, Accuracy, Precision % Recovery of Spiked Samples Repeatability (RSD%) & Intermediate Precision Signal-to-Noise Ratio (S/N) Varying Flow Rate, Temp, Mobile Phase % Characteristics:f0->Details:f0 Tests Characteristics:f1->Details:f1 Characteristics:f2->Details:f2 Characteristics:f3->Details:f3 Characteristics:f4->Details:f4 Characteristics:f5->Details:f5 Characteristics:f6->Details:f6

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.[17]

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity. Subject the analyte to stress conditions (acid, base, oxidation, heat, light).The analyte peak should be free of interference from other components. Peak purity index > 0.99.
Linearity Analyze at least 5 concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.Typically 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at 3 concentrations in triplicate (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the range (3 levels, 3 reps each).RSD ≤ 2.0%.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD between data sets should meet predefined criteria (e.g., ≤ 2.0%).
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Report the calculated concentration.
Limit of Quantification (LOQ) Determine based on an S/N ratio of 10:1 or from the standard deviation of the response and the slope. The LOQ should be confirmed for adequate precision and accuracy.Report the calculated concentration. Precision (RSD) at LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and observe the effect on results.System suitability parameters should remain within limits. Results should not be significantly affected.

Expected Performance and Data Presentation

Upon successful validation, the method is expected to demonstrate the performance characteristics summarized below.

Table 2: Summary of System Suitability and Expected Method Performance

ParameterExpected Value / Acceptance CriteriaRationale
System Suitability Ensures the chromatographic system is performing adequately for the analysis.
Tailing Factor (T)≤ 2.0Measures peak symmetry.
Theoretical Plates (N)> 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0% (for n≥5 injections)Demonstrates injection precision.
Method Performance Validated performance characteristics of the method itself.
Linearity (r²)≥ 0.999Ensures a direct relationship between concentration and response.
Accuracy (% Recovery)98.0 - 102.0%Shows how close the measured value is to the true value.
Precision (%RSD)≤ 2.0%Demonstrates the reproducibility of the method.
Limit of Quantification (LOQ)~0.5 µg/mL (estimated)The lowest amount that can be reliably quantified with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound using RP-HPLC. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to yield accurate, reliable, and reproducible results. By following the outlined procedures and adhering to the principles of method validation described in ICH guidelines, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control, stability testing, and research applications.

References

  • Gö Rösing, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 319-331. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Hable, M., et al. (1991). Determination of nitroaromatic, nitramine, and nitrate ester explosives in water using solid-phase extraction and gas chromatography-electron capture detection. Journal of Chromatographic Science, 29(5), 201-206. [Link]

  • Penning, H., & Cramer, C. J. (2009). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Analytical Chemistry, 81(24), 10069-10075. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis. [Link]

  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Al-Rimawi, F., & Zare, M. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(18), 4277. [Link]

  • Boig, F. S., Costa, G. W., & Osvar, I. (1951). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 16(4), 617-622. [Link]

  • Bayer AG. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Omega. [Link]

  • Souter, R. W. (1985). Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples. Journal of Pharmaceutical Sciences, 74(12), 1275-1279. [Link]

  • Takeda, K., et al. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 1-10. [Link]

  • Gionco, C., et al. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Physical Chemistry Chemical Physics, 1(4), 561-567. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

  • Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 633-643. [Link]

  • Wiley-VCH. (2025). 3-nitrothiophene Spectra. SpectraBase. [Link]

  • Bayer AG. (1987). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Palmieri, G., et al. (2019). Synthesis of thiophene-2-carboxylates. Molecules, 24(12), 2284. [Link]

  • Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [Link]

Sources

Application Notes and Protocols for the Purity Analysis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a substituted thiophene ring, makes it a versatile intermediate in the development of novel therapeutics.[2] The purity of such intermediates is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control throughout the drug development process.

This document provides detailed application notes and protocols for the purity analysis of this compound using two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to be stability-indicating, meaning they can separate the main component from potential impurities and degradation products. The protocols are grounded in established principles of chromatography and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis

HPLC is the primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity are ideal for separating and quantifying the main compound and its related substances.

Rationale for HPLC Method Development

The selection of chromatographic conditions is based on the physicochemical properties of the analyte. This compound is a moderately polar, aromatic compound containing a nitro group, which is a strong chromophore. This makes UV-Vis detection a suitable choice. A reversed-phase HPLC method is proposed, as it is a robust and widely applicable technique for compounds of this polarity.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. For nitroaromatic compounds, phenyl-based stationary phases can offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.

  • Mobile Phase Selection: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate or formate buffer can be used to control the pH of the mobile phase, which is crucial for consistent retention times.

  • Detection Wavelength (λmax): Nitroaromatic compounds typically exhibit strong UV absorbance. Based on literature for similar nitro-substituted thiophenes, the UV spectrum is expected to show a maximum absorbance (λmax) in the range of 240-320 nm.[5][6] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection.

HPLC Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography data station for instrument control and data processing.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by PDA analysis (start at 254 nm)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the Standard Solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Strategy (ICH Q2(R2))

The developed HPLC method must be validated to ensure it is fit for its intended purpose.[3] The following validation parameters should be assessed:

  • Specificity: Demonstrated by the separation of the main analyte from potential impurities and degradation products from forced degradation studies. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration). A linear relationship between peak area and concentration should be established.

  • Accuracy: Determined by recovery studies of spiked samples at different concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) of the results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Part 2: Gas Chromatography (GC) Method for Purity and Volatile Impurities

GC is an excellent complementary technique to HPLC, particularly for the analysis of volatile and semi-volatile compounds. It can be used to confirm the purity of this compound and to quantify any volatile impurities that may not be detected by HPLC.

Rationale for GC Method Development

The feasibility of GC analysis depends on the analyte's volatility and thermal stability. This compound has a predicted boiling point that suggests it is sufficiently volatile for GC analysis. However, the presence of the nitro group can sometimes lead to thermal degradation in the hot injector. Therefore, careful optimization of the injector temperature and a rapid oven temperature program are necessary.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point as it provides good selectivity for a wide range of compounds. For better separation of positional isomers, a more polar column, like a cyanopropylphenyl- or polyethylene glycol-based phase, could be considered.

  • Detector Selection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity and specificity towards the halogenated and nitro-containing analyte and potential impurities, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) could be employed.

  • Headspace Analysis for Volatile Impurities: To analyze for highly volatile impurities, such as residual solvents from the synthesis, a static headspace GC (HS-GC) method is recommended. This technique involves heating the sample in a sealed vial and injecting an aliquot of the vapor phase, which effectively separates the volatile analytes from the non-volatile matrix. Optimization of incubation time and temperature is crucial for achieving reproducible results.[10][11]

GC Experimental Protocol (Direct Injection)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatography data station.

Chromatographic Conditions:

ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium or Hydrogen, constant flow
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C
Injection Volume 1 µL

Sample Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

Headspace GC Protocol for Volatile Impurities

Instrumentation:

  • GC-FID system as above, coupled with a static headspace autosampler.

Headspace and GC Conditions:

ParameterRecommended Condition
HS Vial Size 20 mL
Sample Amount ~100 mg
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Incubation Temperature 100 °C
Incubation Time 15 min
GC Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness)
Oven Program Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
GC Method Validation

Similar to the HPLC method, the GC method should be validated according to ICH Q2(R2) guidelines, with a focus on parameters relevant to the specific analysis (e.g., purity or residual solvents).

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject into GC vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Impurity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC purity analysis.

Conclusion

The HPLC and GC methods outlined in this document provide a comprehensive framework for the purity analysis of this compound. The HPLC method is presented as a primary, stability-indicating assay for the quantification of the main component and non-volatile impurities. The GC method serves as an orthogonal technique to confirm purity and to specifically address volatile impurities, including residual solvents. Adherence to the principles of method validation as prescribed by regulatory guidelines is essential to ensure the generation of accurate and reliable data, thereby safeguarding the quality of this critical pharmaceutical intermediate.

References

Application Note: A Scalable and Validated Protocol for the Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Its functionalized thiophene core is a key pharmacophore in various biologically active molecules, including antipsychotic and anti-inflammatory drugs.[2][3] This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this intermediate. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, outlines a detailed and robust protocol suitable for scale-up, and addresses critical safety and analytical considerations. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers in drug discovery and process chemistry.

Introduction and Strategic Overview

The thiophene ring system is a privileged scaffold in medicinal chemistry.[4] The specific substitution pattern of this compound, featuring an ester, a chloro group, and a nitro group, offers multiple points for synthetic diversification. The nitro group, in particular, serves as a versatile precursor to an amino group, opening pathways to a wide range of carboxamide derivatives and other complex heterocyclic systems.[5][6]

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of multiple electrophilic aromatic substitution reactions on an electron-rich thiophene ring. Our strategic approach involves a two-step sequence starting from the commercially available methyl thiophene-2-carboxylate:

  • Regioselective Chlorination: Introduction of a chlorine atom at the C5 position. This step leverages the directing effect of the C2-ester group.

  • Controlled Nitration: Subsequent nitration at the C4 position. This is the most critical and hazardous step, requiring precise control of reaction conditions to ensure the desired regioselectivity and prevent runaway reactions.[7]

This sequence is logically sound, as the initial chlorination at the electron-rich C5 position is facile. The subsequent nitration is then directed to the C4 position by the combined electronic effects of the electron-withdrawing ester at C2 and the chloro group at C5.

Logical & Experimental Workflow

The overall workflow is designed for efficiency and scalability, moving from the starting material to the final, purified product with clear checkpoints for analysis and validation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis SM Methyl thiophene-2-carboxylate (Starting Material) Chlorination Step 1: Electrophilic Chlorination (N-Chlorosuccinimide, Acetic Acid) SM->Chlorination Reagents Intermediate Methyl 5-chlorothiophene-2-carboxylate (Crude Intermediate) Chlorination->Intermediate Reaction Purify1 Purification (Recrystallization) Intermediate->Purify1 Work-up Pure_Intermediate Isolated Intermediate Purify1->Pure_Intermediate Isolation Nitration Step 2: Electrophilic Nitration (Fuming HNO3, H2SO4) Pure_Intermediate->Nitration Substrate Final_Crude This compound (Crude Product) Nitration->Final_Crude Reaction & Quench Purify2 Final Purification (Recrystallization from Ethanol) Final_Crude->Purify2 Final_Product Final Product (>97% Purity) Purify2->Final_Product QC Quality Control Analysis (NMR, HPLC, MS, MP) Final_Product->QC Validation G cluster_chlorination Step 1: Chlorination at C5 cluster_nitration Step 2: Nitration at C4 Thiophene Ring Methyl thiophene-2-carboxylate Activated Complex 1 Wheland Intermediate (C5 Attack) Thiophene Ring->Activated Complex 1 NCS (Cl+) Product 1 Methyl 5-chlorothiophene-2-carboxylate Activated Complex 1->Product 1 -H+ Product 1_node Methyl 5-chlorothiophene-2-carboxylate Product 1->Product 1_node Proceeds to Step 2 Activated Complex 2 Wheland Intermediate (C4 Attack) Product 1_node->Activated Complex 2 HNO3/H2SO4 (NO2+) Product 2 Final Product Activated Complex 2->Product 2 -H+

Sources

The Versatile Catalyst's Companion: Application Notes for Methyl 5-chloro-4-nitrothiophene-2-carboxylate in Cross-Coupling and Selective Reduction Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-chloro-4-nitrothiophene-2-carboxylate stands as a pivotal building block for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing nitro and ester groups with the reactive chloro-substituent on the thiophene ring, render it a highly versatile substrate for a variety of palladium-catalyzed cross-coupling reactions and selective reductions. This guide provides in-depth technical application notes and detailed protocols for key catalytic transformations involving this compound, offering insights into the causality behind experimental choices to empower your research and development endeavors.

Introduction: The Strategic Advantage of a Highly Functionalized Thiophene

The thiophene scaffold is a ubiquitous motif in medicinal chemistry and materials science. The strategic placement of a chloro group at the 5-position and a nitro group at the 4-position of the thiophene-2-carboxylate core provides two distinct reactive handles. The chloro substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the nitro group can be selectively reduced to an amino functionality, opening avenues for further molecular diversification. This dual reactivity makes this compound a valuable intermediate in the synthesis of complex heterocyclic systems, particularly in the development of novel therapeutic agents and agrochemicals.[1][2]

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl and heteroaryl-aryl structures. The electron-deficient nature of the thiophene ring in this compound facilitates the oxidative addition of palladium(0), a key step in the catalytic cycle. This section provides a detailed protocol for the coupling of this substrate with arylboronic acids. A similar strategy has been successfully employed for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles from the corresponding 5-chloro-1-methyl-4-nitroimidazole.[3]

Causality Behind the Protocol:
  • Catalyst System: A palladium(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) is often used for convenience as it is air-stable and is reduced in situ to the active Pd(0) species. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Phase-Transfer Catalyst: In aqueous media, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial to facilitate the interaction between the organic-soluble reactants and the aqueous-soluble base.[3]

  • Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound57800-76-7221.62
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.90
Potassium Carbonate (K₂CO₃)584-08-7138.21
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37
Water (Deionized)7732-18-518.02
Organic Solvent (e.g., Dioxane or Toluene)Varies-

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (1.0 eq.).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq.).

  • Add a suitable solvent system, such as a 3:1 mixture of water and dioxane.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture with vigorous stirring at 75-80 °C for 5-8 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-4-nitrothiophene-2-carboxylate.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly valuable for introducing nitrogen-containing functionalities into the thiophene core, a common strategy in the development of biologically active molecules.

Causality Behind the Protocol:
  • Catalyst and Ligand: A palladium(II) precatalyst such as palladium(II) acetate is often used in conjunction with a specialized phosphine ligand like X-Phos. The bulky and electron-rich nature of these ligands facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle, which are often challenging for less reactive aryl chlorides.[5]

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions with the strong base and the catalyst.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound57800-76-7221.62
Primary Amine (e.g., Aniline)62-53-393.13
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50
X-Phos564483-18-7476.66
Potassium tert-Butoxide (KOt-Bu)865-47-4112.21
Anhydrous Toluene108-88-392.14

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the primary amine (1.2 eq.), and potassium tert-butoxide (1.4 eq.) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq.) and X-Phos (0.04 eq.) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired Methyl 5-amino-4-nitrothiophene-2-carboxylate derivative.

III. Chemoselective Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester and the chloro group, is a crucial transformation for further derivatization. Catalytic hydrogenation is a common and effective method for this purpose.

Causality Behind the Protocol:
  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups.[6] The choice of catalyst loading can influence the reaction rate and selectivity.

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed.

  • Solvent: Protic solvents like ethanol or methanol are typically used for catalytic hydrogenation.

  • Chemoselectivity: Under controlled conditions (e.g., moderate pressure and temperature), the nitro group can be selectively reduced to an amine without affecting the ester or causing hydrodechlorination. Enzymatic reductions have also been shown to be highly chemoselective in similar systems.[2][7]

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound57800-76-7221.62
Palladium on Carbon (10% Pd/C)7440-05-3-
Ethanol64-17-546.07
Hydrogen Gas (H₂)1333-74-02.02

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq.) and ethanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol % Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by optimization).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-5-chlorothiophene-2-carboxylate, which can be used in the next step or purified further if necessary.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro group reduction provide a solid foundation for the synthesis of a diverse array of complex molecules. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this compound to accelerate their drug discovery and materials science programs.

References

  • 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester. (n.d.). Retrieved January 2, 2026, from [Link]

  • Schennach, M., et al. (2004). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 70(6), 3535-3544.
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • Frank, A., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1844-1851.
  • Manzoor, S., et al. (2015). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. synthesis, spectral studies and in vitro anti-amoebic activity. European Journal of Medicinal Chemistry, 92, 537-545.
  • Al-Masoudi, N. A., et al. (2011). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 16(10), 8561-8573.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved January 2, 2026, from [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Harish Chopra. [Link]

  • Wikipedia contributors. (2023, November 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • Schennach, M., et al. (2004). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

Sources

Application Note: Synthesis of Novel Heterocyclic Scaffolds from Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Thiophene Scaffolds

Thiophene and its fused derivatives are cornerstone heterocyclic systems in medicinal chemistry.[1][2] Their structural resemblance to benzene allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic properties, enhancing interactions with biological targets.[2] Thiophene-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4]

Methyl 5-chloro-4-nitrothiophene-2-carboxylate emerges as a particularly valuable and versatile starting material for the construction of complex, drug-like molecules.[3][5] Its densely functionalized core presents multiple reaction handles that can be selectively addressed to build a diverse library of novel heterocyclic compounds, particularly fused systems like thienopyrimidines.[6][7] This application note provides a detailed guide to the reactivity of this building block and presents robust protocols for its conversion into advanced heterocyclic scaffolds.

Chemical Profile of the Starting Material

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the nitro group, the chloro group, and the methyl ester.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic precursor to an amino group upon reduction, which is a critical step for subsequent cyclization reactions. The activation by the nitro group makes the chlorine at the adjacent position (C5) highly susceptible to displacement.

  • Chloro Group (-Cl): Positioned at C5, it is an excellent leaving group, readily displaced by a variety of nucleophiles in SNAr reactions. This allows for the introduction of diverse side chains or the initiation of ring-closing reactions.

  • Methyl Ester (-COOCH₃): The ester at C2 can be hydrolyzed to the corresponding carboxylic acid, amidated, or reduced. More importantly, it can participate in condensation reactions, often serving as an electrophilic partner in intramolecular cyclizations to form fused ring systems.

The interplay of these groups allows for a controlled, stepwise construction of complex heterocyclic architectures.

Figure 1: Reactivity map of the starting material.

Synthetic Pathway: From Thiophene to Fused Thieno[3,2-d]pyrimidines

One of the most powerful applications of this compound is in the synthesis of thieno[3,2-d]pyrimidines.[6][8] This class of compounds is of significant interest due to its wide range of biological activities, including kinase inhibition.[7] The general strategy involves a three-step sequence:

  • Reduction of the nitro group to an amine.

  • Cyclization with a one-carbon synthon (e.g., formic acid, formamide) to form the pyrimidinone ring.

  • Functionalization of the resulting intermediate, typically by converting the hydroxyl group of the pyrimidinone into a chloro group, which can then be displaced by various nucleophiles.

Protocol 1: Synthesis of Methyl 4-amino-5-chlorothiophene-2-carboxylate

This initial reduction step is critical and sets the stage for subsequent cyclizations. The use of tin(II) chloride is a classic and effective method for the selective reduction of an aromatic nitro group in the presence of other sensitive functionalities like esters and halides.

Mechanism Insight: Tin(II) chloride acts as a single-electron reducing agent in acidic medium. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized from Sn(II) to Sn(IV). The acidic environment prevents the formation of undesired condensation byproducts.

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it over crushed ice and basifying with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) to a pH of ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired amino-thiophene.

Data Summary Table:

ParameterValue
Starting Material This compound
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol / Conc. HCl
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Protocol 2: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine Intermediate

This two-step protocol first constructs the pyrimidinone ring and then activates it for nucleophilic substitution.

Step 2a: Cyclization to Thieno[3,2-d]pyrimidin-4-one

Mechanism Insight: The newly formed amino group acts as a nucleophile, attacking the carbon of formic acid (or its activated equivalent) in a condensation reaction. A subsequent intramolecular cyclization via nucleophilic attack of the thiophene nitrogen onto the ester carbonyl, followed by elimination of methanol, yields the fused bicyclic pyrimidinone system.

Step-by-Step Protocol:

  • Dissolve the Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in formic acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried under vacuum to yield the thieno[3,2-d]pyrimidin-4-one intermediate. This product is often pure enough for the next step.

Step 2b: Chlorination to 4-Chloro-thieno[3,2-d]pyrimidine

Mechanism Insight: The pyrimidinone exists in tautomeric equilibrium with its hydroxy-pyrimidine form. Phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chlorophosphate ester, a good leaving group, which is then displaced by a chloride ion to yield the 4-chloro derivative.

Step-by-Step Protocol:

  • Carefully add the dried thieno[3,2-d]pyrimidin-4-one intermediate (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until pH ~7-8.

  • The resulting precipitate is filtered, washed with water, and dried. Purification by column chromatography may be necessary.

Data Summary Table:

StepReagentSolventTemperatureTimeTypical Yield
2a: Cyclization Formic AcidFormic AcidReflux4-6 h80-90%
2b: Chlorination POCl₃, cat. DMFPOCl₃ (neat)Reflux2-3 h75-85%
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

The 4-chloro-thieno[3,2-d]pyrimidine is a versatile intermediate. The chlorine at the C4 position is now activated for displacement, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to generate a library of diverse compounds.

Step-by-Step Protocol (Example with Morpholine):

  • Dissolve 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, DMF, or acetonitrile.

  • Add the nucleophile, for example, morpholine (1.2-1.5 eq), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC.

  • After completion, cool the mixture, and if a precipitate has formed, filter it off.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

Figure 2: Experimental workflow for thieno[3,2-d]pyrimidine synthesis.

Conclusion and Future Perspectives

This compound is a cost-effective and highly adaptable starting material for constructing diverse and medicinally relevant heterocyclic scaffolds. The protocols detailed herein provide a reliable and scalable pathway to thieno[3,2-d]pyrimidines, a privileged scaffold in drug discovery. The true power of this building block lies in the final diversification step, where a multitude of nucleophiles can be introduced to explore the chemical space around the core structure, enabling the generation of extensive compound libraries for screening and lead optimization efforts. Further exploration could involve alternative cyclization strategies or functionalization at other positions of the thiophene ring to access novel chemical matter.

References

  • LookChem. 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

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  • Hassan, A. S., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(9), 15837-15864. [Link]

  • Abdel-Rahman, A. A.-H. (2015). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2014). Synthetic approaches to functionalized thiophenes. ResearchGate. [Link]

  • Various Authors. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Li, J., et al. (2016). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. [Link]

  • Patel, D. B., et al. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. [Link]

  • Padyana, A. K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7291. [Link]

  • MySkinRecipes. Methyl 5-Amino-4-nitrothiophene-2-carboxylate. [Link]

  • Fallacara, A. L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1493. [Link]

  • Fallacara, A. L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(2), 435-449. [Link]

  • Musalov, M. V., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(11), 2530. [Link]

  • Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 9(3), 01-02. [Link]

  • Sukhorukov, A. Y., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 617. [Link]

  • Pews, R. G., & Hall, R. H. (2008). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • Various Authors. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

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Application Note: High-Purity Isolation of Methyl 5-chloro-4-nitrothiophene-2-carboxylate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of crude Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a critical building block in the synthesis of novel therapeutic agents and agrochemicals.[1][2][3] The described methodology addresses the removal of common synthesis impurities, including isomeric byproducts and residual starting materials, to yield a final product of high purity suitable for downstream applications in drug development and medicinal chemistry. The protocol emphasizes a multi-step approach, combining solvent washing, recrystallization, and column chromatography, with a focus on the scientific rationale behind each procedural choice.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its distinct substitution pattern, featuring both electron-withdrawing nitro and chloro groups on the thiophene ring, renders it a versatile intermediate for the synthesis of complex molecular architectures with potential biological activity.[2][3] The purity of this intermediate is paramount, as the presence of even minor impurities can lead to the formation of undesirable side products, complicating subsequent reaction steps and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

The synthesis of substituted nitrothiophenes can often result in a mixture of isomers and di-nitrated compounds, which can be challenging to separate due to their similar physicochemical properties.[4][5] This guide, therefore, presents a systematic and robust purification strategy designed to address these challenges, ensuring a final product purity exceeding 98%.

Physicochemical Properties for Purification Strategy

A successful purification protocol is predicated on a thorough understanding of the target molecule's physical and chemical properties.

PropertyValueSourceSignificance for Purification
Molecular FormulaC₆H₄ClNO₄S[3]Foundational for all analytical calculations.
Molecular Weight221.62 g/mol [3]Essential for stoichiometric considerations in downstream reactions.
Melting Point83-84 °C[1]A critical indicator of purity; a sharp melting point within this range suggests a highly purified compound.
AppearanceYellow solid (expected)[6]Visual inspection of the crude and purified material can provide an initial qualitative assessment of purity.
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[1]Highlights the need for proper handling and storage to prevent degradation.

Purification Workflow Overview

The purification of crude this compound is a sequential process designed to remove impurities with varying properties. The workflow begins with a preliminary solvent wash to eliminate highly soluble impurities, followed by recrystallization to isolate the crystalline product from more soluble contaminants. For instances of persistent impurities or the need for exceptionally high purity, a final column chromatography step is detailed.

Purification_Workflow cluster_prep Initial Workup cluster_main_purification Primary Purification cluster_polishing Optional Polishing cluster_analysis Purity Assessment crude_product Crude Product (Post-Synthesis) solvent_wash Solvent Wash (e.g., Hexane) crude_product->solvent_wash Removes non-polar impurities recrystallization Recrystallization (e.g., Ethanol/Water) solvent_wash->recrystallization Removes more soluble impurities purity_check Purity & Identity Confirmation (TLC, MP, NMR) recrystallization->purity_check column_chromatography Column Chromatography (Silica Gel) column_chromatography->purity_check Fraction Collection purity_check->column_chromatography Purity < 98% or presence of isomers pure_product Pure Methyl 5-chloro-4-nitro- thiophene-2-carboxylate purity_check->pure_product Purity > 98%

Caption: Purification workflow for this compound.

Detailed Protocols

Part 1: Preliminary Solvent Wash

Rationale: A solvent wash is a rapid and effective first step to remove non-polar impurities that are highly soluble in non-polar solvents, while the more polar target compound remains largely insoluble. Hexane is an excellent choice for this purpose.

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add cold hexane (approximately 5-10 mL per gram of crude material).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Filter the solid product using a Büchner funnel under vacuum.

  • Wash the filter cake with a small amount of additional cold hexane.

  • Dry the solid under vacuum to remove residual hexane.

Part 2: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For nitroaromatic compounds, ethanol or a mixture of ethanol and water is often effective. The expected melting point of 83-84 °C suggests that the compound is a solid at room temperature, making it a good candidate for recrystallization.[1]

Procedure:

  • Transfer the solvent-washed solid to a clean Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • If the solid is very soluble in hot ethanol, add water dropwise until a slight turbidity persists, then add a few drops of ethanol to redissolve.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Dry the crystals thoroughly under vacuum.

Part 3: Column Chromatography (Optional Polishing Step)

Rationale: If recrystallization fails to remove all impurities, particularly isomers with similar solubility profiles, silica gel column chromatography is the method of choice. A solvent system of petroleum ether and ethyl acetate is a common starting point for compounds of moderate polarity, as seen in the purification of related thiophene derivatives.[6] The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the semi-purified product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% petroleum ether or a 95:5 petroleum ether:ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will depend on the impurity profile observed by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Combine the pure fractions containing the target compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, highly purified product.

Purity Assessment

The purity of the final product should be rigorously assessed using the following methods:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting point in the range of 83-84 °C is indicative of a pure compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any residual impurities.

Safety and Handling

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

The multi-step purification protocol detailed in this application note provides a reliable and effective method for obtaining high-purity this compound. By employing a systematic approach of solvent washing, recrystallization, and optional column chromatography, researchers can ensure the quality of this critical intermediate, thereby facilitating the successful synthesis of novel pharmaceutical and agrochemical compounds.

References

  • Southern, J. M., et al. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. The Journal of Organic Chemistry. Available at: [Link]

  • McNabola, N., et al. (2015). A One-Pot Synthesis of 3-Nitrothiophene and 3-Nitro-2-substituted Thiophenes. Tetrahedron. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2-nitrothiophene. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. US6794521B2.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Available at: [Link]

  • Gong, Y., et al. (2019). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. Request PDF. Available at: [Link]

  • LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]

  • LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Available at: [Link]

  • Patsnap. (2022). Preparation method of lornoxicam impurity. Eureka. Available at: [Link]

  • Google Patents. (2018). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. CN108840854A.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction, improve yield and purity, and troubleshoot effectively.

Overview of the Synthesis

The synthesis of this compound is typically achieved via the electrophilic nitration of its precursor, Methyl 5-chlorothiophene-2-carboxylate. This reaction involves the introduction of a nitro group (-NO₂) onto the thiophene ring. Thiophene and its derivatives are highly reactive towards electrophiles, which can lead to a variety of side reactions and impurities if not carefully controlled.[1][2] The choice of nitrating agent and reaction conditions is critical to favor the formation of the desired 4-nitro isomer and minimize unwanted byproducts.

The primary transformation is illustrated below:

Synthesis_Pathway cluster_reagents SM Methyl 5-chlorothiophene-2-carboxylate Product This compound SM->Product Nitration Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: General synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction resulted in a low yield and a dark, tar-like mixture. What went wrong?

A1: This is a classic sign of overly harsh reaction conditions leading to substrate degradation.

  • Causality: Thiophene rings are electron-rich and highly susceptible to oxidation and polymerization under strongly acidic and oxidative conditions.[2] Standard nitrating mixtures like concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) can be too aggressive, causing the thiophene ring to decompose, leading to the formation of intractable polymeric materials and a significant loss of the desired product.[2] Nitrosation, an autocatalytic reaction involving nitrous acid, can also lead to explosive reactions and a variety of unidentified byproducts.[1][2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to -10°C) to control the exothermic nature of the nitration and reduce the rate of decomposition reactions.

    • Use a Milder Nitrating Agent: Consider using a less aggressive nitrating agent. A common and effective alternative is using nitric acid in acetic anhydride.[1] This in-situ generation of acetyl nitrate is a milder electrophile.

    • Control the Addition Rate: Add the nitrating agent slowly and dropwise to the solution of the starting material to maintain temperature control and prevent localized "hot spots" where degradation can initiate.

    • Include a Nitrous Acid Scavenger: The addition of a small amount of urea to the reaction mixture can help remove any nitrous acid present, which is known to catalyze explosive side reactions with thiophene.[1]

Q2: My analytical data (TLC/HPLC/NMR) shows the presence of multiple isomers. How can I identify them and improve selectivity?

A2: The formation of isomeric byproducts is common in the electrophilic substitution of substituted thiophenes. The primary impurity is often the 3-nitro isomer.

  • Causality: The directing effects of the substituents on the thiophene ring determine the position of nitration. The ester group at position 2 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent position 3. The chloro group at position 5 is also deactivating but directs ortho and para. The interplay of these effects can lead to the formation of the undesired Methyl 5-chloro-3-nitrothiophene-2-carboxylate. Thiophene itself preferentially nitrates at the 2-position (alpha), but with the 2 and 5 positions occupied, the substitution will occur at the 3 or 4 position.[3]

  • Troubleshooting & Identification Workflow:

    Troubleshooting_Workflow Start Multiple Isomers Detected Step1 Isolate Impurity (Prep-HPLC or Column Chromatography) Start->Step1 Step2 Characterize Structure (¹H NMR, ¹³C NMR, MS) Step1->Step2 Step3 Optimize Reaction Conditions Step2->Step3 Step4 Modify Nitrating Agent (e.g., use a bulkier agent) Step3->Step4 Step5 Lower Reaction Temperature (Kinetic vs. Thermodynamic Control) Step3->Step5 End Improved Regioselectivity Step4->End Step5->End

    Caption: Workflow for addressing isomeric impurities.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature often favors kinetic control, which may increase the ratio of the desired 4-nitro isomer.[4]

    • Purification: If isomer formation cannot be completely suppressed, purification by column chromatography on silica gel or recrystallization is necessary. A solvent system such as petroleum ether/ethyl acetate is often effective for separation.[5]

Q3: My final product contains unreacted starting material. How can I drive the reaction to completion?

A3: The presence of starting material indicates an incomplete reaction.

  • Causality: This can be due to insufficient reaction time, inadequate amount of nitrating agent, or deactivation of the nitrating agent.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should only be quenched after the starting material is consumed.

    • Increase Reaction Time: If the reaction stalls, try extending the reaction time at the controlled temperature.

    • Adjust Stoichiometry: A slight excess (e.g., 1.1 to 1.2 equivalents) of the nitrating agent can help ensure complete conversion of the starting material. However, be cautious as a large excess can promote side reactions.

    • Ensure Anhydrous Conditions: Water can quench the nitronium ion (NO₂⁺), the active electrophile. Ensure all glassware is dry and use anhydrous solvents if the chosen method requires it.

Summary of Potential Impurities

The following table summarizes the common impurities, their likely origin, and key identifiers.

Impurity NameStructureOriginAnalytical Signature (Expected)
Starting Material Methyl 5-chlorothiophene-2-carboxylateIncomplete reactionWill have a distinct peak in HPLC/GC and specific signals in ¹H NMR that do not show the nitro group's influence.[6][7]
Isomeric Impurity Methyl 5-chloro-3-nitrothiophene-2-carboxylateLack of complete regioselectivity during nitrationWill have a similar mass to the product (MS analysis) but a different fragmentation pattern and distinct NMR chemical shifts.
Degradation Products Polymeric/Oxidized Thiophene SpeciesReaction conditions too harsh (high temp, strong acid)[2]Often appear as a baseline "hump" in chromatography or as an insoluble, dark-colored tar.
Dinitro Impurity Methyl 5-chloro-3,4-dinitrothiophene-2-carboxylateOver-nitration due to excess nitrating agent or high temperatureWill have a higher molecular weight corresponding to the addition of a second nitro group.

Frequently Asked Questions (FAQs)

  • What are the critical safety precautions for this nitration? Nitration reactions are highly exothermic and can be dangerous if not controlled. Always perform the reaction in a well-ventilated fume hood, behind a safety shield. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Be prepared for a rapid temperature increase by having an ice bath ready to cool the reaction vessel.

  • How can I purify the final product? The most common methods for purification are recrystallization and column chromatography. For recrystallization, solvents like ethanol or methanol can be effective. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point.[5]

  • Which analytical techniques are essential for product confirmation?

    • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the nitro group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).[4]

    • HPLC/TLC: To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis via Nitric Acid/Sulfuric Acid

This protocol requires strict temperature control.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-chlorothiophene-2-carboxylate (1.0 eq) in concentrated sulfuric acid.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Benchchem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
  • Journal of the Chemical Society B: Physical Organic. (1966). Electrophilic substitution on the thiophen ring. Part IV.
  • Filo. (n.d.). Explain the disproportionate Nitration of Thiophene in term reaction kinetic.
  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene.
  • Autech Industry Co.,Limited. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER.
  • MySkinRecipes. (n.d.). 4-Nitrothiophene-2-carboxylic acid.
  • StudySmarter. (2023). Thiophene: Bromination & Reduction.
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
  • ChemicalBook. (n.d.). Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Veeprho. (n.d.). Methyl-5-chlorothiophene-2-carboxylate | CAS 35475-03-7.
  • PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.
  • Simson Pharma Limited. (n.d.). Methyl 5-chlorothiophene-2-carboxylate | CAS No- 35475-03-7.
  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473.
  • European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - EP 2844654 B1.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

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Technical Support Center: Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a versatile building block in the creation of pharmaceuticals and agrochemicals, optimizing its synthesis is key to successful downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

I. Reaction Overview and Key Transformation

The synthesis of this compound typically involves the nitration and chlorination of a thiophene-2-carboxylate precursor. The exact sequence of these steps can vary, influencing the overall yield and purity of the final product. Understanding the interplay between these reactions is crucial for troubleshooting.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate Methyl 4-nitrothiophene-2-carboxylate Methyl 4-nitrothiophene-2-carboxylate Methyl thiophene-2-carboxylate->Methyl 4-nitrothiophene-2-carboxylate Nitration (e.g., HNO3/H2SO4) Methyl 5-chlorothiophene-2-carboxylate Methyl 5-chlorothiophene-2-carboxylate Methyl thiophene-2-carboxylate->Methyl 5-chlorothiophene-2-carboxylate Chlorination (e.g., Cl2, SO2Cl2) This compound This compound Methyl 4-nitrothiophene-2-carboxylate->this compound Chlorination (e.g., Cl2, SO2Cl2) Methyl 5-chlorothiophene-2-carboxylate->this compound Nitration (e.g., HNO3/H2SO4)

Caption: Possible synthetic routes to this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

1. Low Yield of the Final Product

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Nitration Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slowly increasing the amount of nitrating agent.The electron-withdrawing nature of the carboxylate group can deactivate the thiophene ring, making nitration sluggish. Ensuring complete consumption of the starting material is crucial before proceeding.
Over-Nitration or Side Reactions Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent.[1] Use a controlled addition rate to prevent localized overheating.Nitration is a highly exothermic process. Elevated temperatures can lead to the formation of dinitro- or other undesired byproducts, reducing the yield of the target molecule.
Incomplete Chlorination Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount. For gaseous reagents like chlorine, ensure efficient bubbling through the reaction mixture.The activity of chlorinating agents can degrade over time. Inefficient delivery of gaseous reagents will lead to incomplete conversion.
Product Loss During Workup and Purification During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. When performing column chromatography, select an appropriate solvent system to ensure good separation from impurities.[2]The carboxylic ester can be susceptible to hydrolysis under strongly acidic or basic conditions. Proper pH control and optimized chromatography are essential to maximize product recovery.

2. Formation of Impurities

Troubleshooting_Impurities Low Yield/Purity Low Yield/Purity Incomplete Reaction Incomplete Reaction Low Yield/Purity->Incomplete Reaction Side Reactions Side Reactions Low Yield/Purity->Side Reactions Degradation Degradation Low Yield/Purity->Degradation Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Control Temperature Control Temperature Side Reactions->Control Temperature Adjust Stoichiometry Adjust Stoichiometry Side Reactions->Adjust Stoichiometry Consider Alternative Reagents Consider Alternative Reagents Side Reactions->Consider Alternative Reagents Analyze Workup Procedure Analyze Workup Procedure Degradation->Analyze Workup Procedure Check Purification Method Check Purification Method Degradation->Check Purification Method

Caption: A logical approach to troubleshooting impurities in the synthesis.

3. Difficulty with Product Isolation and Purification

Problem Potential Cause Recommended Solution
Oily Product Instead of Solid The presence of residual solvent or impurities can lower the melting point of the product.Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. If that fails, re-purify by column chromatography.
Poor Separation on Silica Gel Column The chosen solvent system may not be optimal for separating the product from closely related impurities.Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of ethyl acetate and petroleum ether) to identify the optimal mobile phase for separation.[2]
Product Decomposes on the Column The silica gel may be too acidic, causing degradation of the nitro-substituted thiophene.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a neutralising agent like triethylamine before packing the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best order of reactions: nitration followed by chlorination, or vice versa?

The optimal sequence can depend on the specific starting material and reaction conditions. Nitrating first can sometimes lead to a cleaner reaction, as the nitro group can direct the position of the subsequent chlorination. However, chlorinating first can also be effective. It is advisable to perform small-scale trials of both routes to determine the best approach for your specific setup.

Q2: What are some common side products to watch out for?

Common side products can include isomers (e.g., Methyl 4-chloro-5-nitrothiophene-2-carboxylate), di-nitrated or di-chlorinated species, and unreacted starting material. The presence of these can often be detected by TLC, and their formation can be minimized by careful control of reaction conditions.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point analysis should be used to confirm the structure and assess the purity of the synthesized this compound.[2][3]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents. Chlorinating agents can be toxic and corrosive. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

IV. Experimental Protocol: A General Guideline

The following is a generalized procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Step 1: Nitration of Methyl 5-chlorothiophene-2-carboxylate

  • Cool a solution of Methyl 5-chlorothiophene-2-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid) to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the recommended time, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the pure this compound.[2]

V. References

  • Vertex AI Search. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Retrieved from

  • ChemicalBook. (n.d.). Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from

  • ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Retrieved from

Sources

Technical Support Center: Chlorination of Methyl 4-Nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the electrophilic chlorination of methyl 4-nitrothiophene-2-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common side reactions and optimize your synthesis for higher yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may observe during or after your reaction. We diagnose the likely cause and provide actionable steps for remediation.

Problem 1: My crude reaction analysis (TLC, LC-MS, NMR) shows multiple chlorinated products, including a major byproduct with a mass corresponding to a dichlorinated species.

  • Likely Cause: Over-chlorination. The thiophene ring, even when substituted with electron-withdrawing groups, is highly susceptible to electrophilic substitution.[1] The initial product, methyl 5-chloro-4-nitrothiophene-2-carboxylate, is still sufficiently activated to undergo a second chlorination, typically at the C-3 position. This is a common issue when reaction conditions are not strictly controlled.

  • Solutions & Scientific Rationale:

    • Stoichiometric Control: Reduce the equivalents of your chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) to 1.0-1.05 equivalents relative to the starting material. Over-chlorination is often a direct result of using an excess of the chlorine source.

    • Controlled Reagent Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the mono-chlorination of the more reactive starting material over the di-chlorination of the less reactive product.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -30 °C).[1] Electrophilic aromatic substitution is an exothermic process. Lowering the temperature reduces the overall reaction rate, providing greater control and minimizing the energy available to overcome the activation barrier for the second chlorination.

Problem 2: I've isolated a chlorinated product, but NMR analysis suggests the chlorine is at the C-3 position instead of the expected C-5 position.

  • Likely Cause: Loss of Regioselectivity. While the C-5 position is electronically favored for electrophilic attack due to the directing influence of the sulfur atom, chlorination at C-3 can occur. The directing effects of the substituents are crucial:

    • Thiophene Sulfur: Strongly directs ortho (C2, C5).

    • C2-CO₂Me (Ester): A meta-directing, deactivating group.

    • C4-NO₂ (Nitro): A strong meta-directing, deactivating group.

    In this specific substrate, the C-5 position is the most activated site. However, harsh reaction conditions or the choice of a highly reactive chlorinating agent can sometimes reduce this selectivity.

  • Solutions & Scientific Rationale:

    • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is generally a milder and more selective chlorinating agent than sulfuryl chloride (SO₂Cl₂) or chlorine gas.[2] Using NCS in a suitable solvent like acetic acid or an aprotic solvent like DMF or acetonitrile can enhance regioselectivity.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Acetic acid is a common choice as it can protonate NCS, generating a more reactive chlorinating species while still offering good control.

    • Lewis Acid Catalysis: Avoid strong Lewis acids if possible. While they can accelerate the reaction, they can also decrease selectivity by creating a highly reactive, less discerning electrophile.

Problem 3: My reaction has a low yield, and the crude mixture contains a significant amount of dark, insoluble tar-like material.

  • Likely Cause: Ring Degradation or Polymerization. Thiophene rings can be unstable under strongly acidic or oxidizing conditions.[1] The use of overly aggressive reagents or high temperatures can lead to ring-opening, polymerization, or other decomposition pathways. This is especially true if the reaction generates strong acids like HCl as a byproduct.[2][3]

  • Solutions & Scientific Rationale:

    • Use a Buffered System or Acid Scavenger: If using a reagent that produces HCl (like SO₂Cl₂), consider adding a non-nucleophilic base (e.g., pyridine in small amounts, or running the reaction in a solvent that can buffer the acid).

    • Switch to NCS: NCS produces succinimide as a byproduct, which is far less acidic and corrosive than HCl.[2] This is often the best solution to prevent acid-catalyzed degradation.

    • Ensure Anhydrous Conditions: Water can react with some chlorinating agents (like SO₂Cl₂) to form corrosive acids (HCl and H₂SO₄), exacerbating degradation. Always use dry solvents and glassware.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for achieving high regioselectivity (C-5 chlorination)?

A1: For selective mono-chlorination of activated heterocycles like thiophene, N-chlorosuccinimide (NCS) is generally the preferred reagent. It is a solid, making it easier to handle than gaseous chlorine or corrosive liquid sulfuryl chloride.[2] Its reactivity can be moderated by the choice of solvent and temperature, allowing for greater control over the reaction to prevent over-chlorination and improve regioselectivity.

Q2: Which solvent is recommended for this chlorination?

A2: Acetic acid is a widely used and effective solvent for the NCS chlorination of thiophenes. It acts as both a solvent and a catalyst by protonating the NCS, which facilitates the release of the electrophilic chlorine species. Alternatively, aprotic polar solvents such as acetonitrile or DMF can be used. The optimal solvent should be determined empirically for your specific setup.

Q3: How can I effectively monitor the reaction progress to avoid side reactions?

A3: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent techniques. It is critical to co-spot your starting material alongside the reaction mixture on the TLC plate. The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent formation of the dichlorinated product. An LC-MS can also be used to monitor the appearance of the product mass and the disappearance of the starting material mass.

Q4: My desired chlorinated product and the dichlorinated byproduct are difficult to separate by column chromatography. What can I do?

A4: This is a common purification challenge.

  • Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) to maximize the difference in Rf values.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique to isolate the major mono-chlorinated isomer from the di-chlorinated impurity. Experiment with different solvent pairs.

  • Preparative HPLC: For high-purity material required in drug development, preparative HPLC is an effective, albeit more resource-intensive, method for separating closely related isomers.[4]

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents
FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Chlorine Gas (Cl₂)
Physical State Crystalline SolidColorless LiquidGreenish-Yellow Gas
Handling Safety Relatively safe, easy to handle.Corrosive, moisture-sensitive, releases toxic gases (HCl, SO₂).[2]Highly toxic and corrosive gas, requires specialized equipment.
Byproducts Succinimide (water-soluble solid).[2]SO₂ and HCl (corrosive gases).[2]HCl (corrosive gas).
Selectivity Generally high, good for mono-chlorination.Can be less selective, prone to over-chlorination.Highly reactive, often difficult to control for selective reactions.
Typical Conditions Acetic acid or DMF, 0 °C to RT.Aprotic solvent (e.g., DCE), often at 0 °C.Various, can be difficult to control.
Recommended Experimental Protocol: C-5 Chlorination using NCS

This protocol is designed to maximize the yield of the mono-chlorinated product while minimizing side reactions.

  • Reagent Preparation:

    • Dissolve methyl 4-nitrothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reaction Execution:

    • To the stirred, cooled solution, add N-chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

    • The reaction is complete when TLC analysis shows the complete consumption of the starting material. This typically occurs within 1-3 hours.

  • Workup & Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-water (approx. 5 times the volume of the acetic acid).

    • A precipitate (the crude product) should form. Stir for 15 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and succinimide.

    • Wash the cake with a small amount of cold hexanes to aid in drying.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Visual Guides

Reaction Pathway Diagram

The following diagram illustrates the desired reaction and the primary side reaction pathways.

Chlorination_Pathways SM Methyl 4-nitrothiophene-2-carboxylate P1 This compound (Desired Product) SM->P1 + Cl+ (C5 attack) (Major Pathway) SP1 Methyl 3-chloro-4-nitrothiophene-2-carboxylate (Regioisomeric Impurity) SM->SP1 + Cl+ (C3 attack) (Minor Pathway) Deg Degradation Products (Tars) SM->Deg Harsh Conditions SP2 Methyl 3,5-dichloro-4-nitrothiophene-2-carboxylate (Over-chlorination Product) P1->SP2 + Cl+ (Excess Reagent)

Caption: Main reaction and potential side reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues in your experiment.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (TLC, LC-MS) check_purity Is the main product the desired one? start->check_purity check_side_products Are significant side products present? check_purity->check_side_products Yes wrong_regio Problem: Wrong Regioisomer (e.g., 3-chloro) check_purity->wrong_regio No success Proceed to Purification check_side_products->success No over_chlor Problem: Over-chlorination (Dichlorinated Product) check_side_products->over_chlor Yes (Mass = Dichloro) degradation Problem: Low Yield & Tars check_side_products->degradation Yes (Low Yield/Tars) solve_regio Solution: 1. Use milder reagent (NCS). 2. Optimize solvent. 3. Lower temperature. wrong_regio->solve_regio solve_over_chlor Solution: 1. Use 1.0-1.05 eq. of chlorinating agent. 2. Add reagent slowly. 3. Lower temperature. over_chlor->solve_over_chlor solve_degradation Solution: 1. Switch to NCS to avoid HCl. 2. Use anhydrous conditions. 3. Lower temperature. degradation->solve_degradation

Caption: A decision tree for troubleshooting common issues.

References

  • International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. [Link]

  • Carneiro, L. A., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 11(36), 22333–22341. [Link]

  • Butters, M., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis, 13(14), 9487–9494. [Link]

  • University of Calgary. (n.d.). Chapter 9: Thiophene, Furan, and Pyrrole. Chemistry LibreTexts. [Link]

  • Seymour, M. P., et al. (1986). Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography. Journal of Chromatography A, 368(1), 174-179. [Link]

Sources

optimization of reaction conditions for synthesizing Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the optimization of this critical synthetic transformation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this reaction effectively in your own laboratory setting.

Section 1: Reaction Overview and Mechanistic Insights

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a substituted thiophene ring. The starting material, Methyl 5-chlorothiophene-2-carboxylate, possesses two electron-withdrawing groups: a chloro group at the 5-position and a methyl carboxylate group at the 2-position. These groups deactivate the thiophene ring towards electrophilic attack, which is advantageous as it tempers the high reactivity of the thiophene nucleus and reduces the risk of uncontrolled or explosive reactions often seen with unsubstituted thiophene.[1]

The key to a successful synthesis lies in controlling the regioselectivity and minimizing side reactions. The chloro and methyl carboxylate groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. This is due to the combined directing effects and the deactivation of the C3 position.

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields in this nitration are typically traced back to one of three main areas: incomplete reaction, product degradation, or loss during workup and purification.

  • Incomplete Reaction: The deactivating nature of the chloro and ester groups requires carefully controlled, yet sufficiently forcing, conditions. Ensure your nitrating mixture is potent and added correctly.

  • Product Degradation: Thiophene rings, even when deactivated, are susceptible to oxidative degradation by strong nitric acid, especially at elevated temperatures. The appearance of a dark red or black color in the reaction mixture often indicates oxidation.[3]

  • Loss During Workup: The product is a solid that precipitates upon quenching the reaction with ice water. Inefficient filtration or premature precipitation can lead to significant losses.

Q2: I am observing the formation of multiple products in my crude reaction mixture. What are the likely side-products and how can I minimize them?

A2: The most common side-products are isomers and dinitrated compounds.

  • Isomer Formation: While the 4-nitro isomer is the major product, trace amounts of the 3-nitro isomer can form. This is generally minimized by maintaining a low reaction temperature, which favors kinetic control and the formation of the sterically less hindered product.

  • Dinitration: Although the mononitrated product is strongly deactivated, excessive nitrating agent or prolonged reaction times at higher temperatures can lead to the formation of dinitro-derivatives.

  • Hydrolysis: If the reaction workup involves harsh basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

To minimize these, adhere strictly to the recommended temperature control and stoichiometry of the nitrating agent.

Q3: The reaction is turning very dark, almost black, and the yield is poor. What is causing this and how can it be prevented?

A3: A dark coloration is a strong indicator of oxidative decomposition of the thiophene ring. This is a common issue when nitrating electron-rich heterocycles.[1]

  • Cause: The primary cause is an excessively high reaction temperature. The nitration of thiophenes is highly exothermic. If the addition of the nitrating agent is too rapid or the cooling is insufficient, localized heating can occur, leading to rapid degradation.

  • Prevention: The most critical parameter is strict temperature control . The reaction should be maintained between 0-5 °C throughout the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution.

Q4: What is the best method for purifying the final product?

A4: The crude product obtained after quenching with ice and filtering is often of reasonable purity. However, for applications requiring high purity, recrystallization is the recommended method.

  • Solvent Selection: A common and effective solvent system for recrystallization is ethanol or a mixture of ethanol and water. The crude solid can be dissolved in a minimal amount of hot ethanol, and then water can be added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of this compound should form.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point, synthesized from best practices for nitrating deactivated aromatic systems.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The nitrating mixture should be prepared and used with extreme caution, always adding the sulfuric acid to the nitric acid while cooling.

Step 1: Preparation of the Nitrating Mixture
  • In a clean, dry flask, add 5 mL of concentrated nitric acid (70%).

  • Cool the flask in an ice-salt bath to below 0 °C.

  • Slowly, with constant swirling, add 5 mL of concentrated sulfuric acid (98%) to the nitric acid.

  • Keep this mixture cooled in the ice bath until ready for use.

Step 2: Nitration Reaction
  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of Methyl 5-chlorothiophene-2-carboxylate in 20 mL of concentrated sulfuric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Once the solution is at the target temperature, add the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC if desired.

Step 3: Workup and Isolation
  • Prepare a beaker containing approximately 100 g of crushed ice.

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. The product will precipitate as a pale-yellow solid.

  • Allow the ice to melt completely, then stir the slurry for another 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the filter.

Step 4: Purification (Recrystallization)
  • Transfer the crude, damp solid to a flask.

  • Add a minimal amount of hot 95% ethanol and heat until the solid dissolves completely.

  • If necessary, add hot water dropwise until the solution shows the first sign of persistent cloudiness.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

The expected product is a pale-yellow crystalline solid. The melting point and spectroscopic data (¹H NMR, ¹³C NMR) should be used to confirm the structure and purity.

Section 4: Data and Workflow Visualization

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Starting Material Methyl 5-chlorothiophene-2-carboxylateSubstrate for nitration
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:1 v/v)In-situ generation of the NO₂⁺ electrophile
Solvent Concentrated H₂SO₄Reactant solvent and dehydrating agent
Temperature 0-5 °CMinimizes side reactions and degradation
Reaction Time 1 hour post-additionAllows for complete reaction
Workup Quenching on icePrecipitates the product from the acid mixture
Purification Recrystallization from Ethanol/WaterRemoves acid traces and soluble impurities
Diagram 1: Reaction Workflow

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Substrate in H₂SO₄ cool_substrate Cool Substrate Solution to 0-5°C prep_substrate->cool_substrate prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) add_nitro Dropwise Addition of Nitrating Mixture prep_nitro->add_nitro cool_substrate->add_nitro stir Stir at 0-5°C for 1 hour add_nitro->stir quench Quench on Ice stir->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize dry Dry Product recrystallize->dry final_product Pure Methyl 5-chloro- 4-nitrothiophene- 2-carboxylate dry->final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Was Temperature Maintained at 0-5°C? start->check_temp check_color Was Reaction Mixture Dark/Black? check_temp->check_color No sol_temp Root Cause: Overheating leading to degradation. Solution: Improve cooling, slower addition of nitrating mix. check_temp->sol_temp Yes check_reagents Are Nitrating Reagents Fresh & Concentrated? check_color->check_reagents No check_color->sol_temp Yes check_workup Was Precipitation Complete During Quench? check_reagents->check_workup Yes sol_reagents Root Cause: Incomplete reaction due to weak nitrating agent. Solution: Use fresh, high- concentration acids. check_reagents->sol_reagents No sol_workup Root Cause: Product loss during workup. Solution: Ensure complete precipitation, thorough washing of flask. check_workup->sol_workup No success Yield Improved check_workup->success Yes sol_temp->success sol_reagents->success sol_workup->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Nitration of Thiophene: A discussion on the high reactivity of thiophene and the need for controlled conditions.

    • Source: Chemistry Stack Exchange
    • URL: [Link]

  • Organic Syntheses Procedure for 2-Nitrothiophene: Provides a detailed protocol for nitrating unsubstituted thiophene, highlighting the importance of temper

    • Source: Organic Syntheses
    • URL: [Link]

  • Nitration and Sulfonation in Electrophilic Aromatic Substitution: A clear explanation of the mechanism for gener

    • Source: Master Organic Chemistry
    • URL: [Link]

  • Nitration of Aromatic Compounds: General principles of nitration, including the role of sulfuric acid and potential for side reactions.

    • Source: KBR
    • URL: [Link]

  • Methyl 5-chlorothiophene-2-carboxylate Information: Data sheet for the starting m
  • Use as a Pharmaceutical Intermediate: Information on the applic

    • Source: MySkinRecipes
    • URL: [Link]

Sources

troubleshooting guide for the purification of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the successful isolation of this critical building block.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed during the purification of this compound.

Question 1: My purified product has a low melting point and appears as a yellow solid. How can I improve its purity?

Possible Causes and Solutions:

The described characteristics suggest the presence of impurities. A common impurity is the isomeric product, which can co-precipitate with the desired compound. Additionally, residual starting materials or byproducts from the nitration reaction can contaminate the final product.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Selection: For this compound, a mixed solvent system of petroleum ether and ethyl acetate is often effective.[4] Start by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Procedural Tip: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.[4]

    • Stationary Phase: Silica gel (200-300 mesh) is a standard choice.

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 120:1 petroleum ether:ethyl acetate) and gradually increase the polarity to elute the desired compound.[4] The progress of the separation should be monitored by Thin-Layer Chromatography (TLC).[4]

Question 2: The yield of my purified product is consistently low. What factors could be contributing to this?

Possible Causes and Solutions:

Low yields can stem from several factors, including incomplete reactions, product decomposition, or losses during the work-up and purification process. Thiophene rings, while aromatic, can be susceptible to degradation under harsh reaction conditions, especially during nitration.[5][6]

Troubleshooting Steps:

  • Reaction Conditions: The nitration of thiophenes requires careful control of temperature and reagents to avoid side reactions and decomposition.[5][7]

    • Nitrating Agent: Using a mixture of concentrated nitric acid and sulfuric acid can be too harsh for the reactive thiophene ring, leading to oxidation and other side products.[5] A milder nitrating agent, such as nitric acid in acetic anhydride, is often preferred as it can prevent the formation of nitrous acid which can lead to explosive reactions.[5]

    • Temperature Control: The reaction should be maintained at a low temperature (typically 0-10°C) to minimize byproduct formation.[7] A rapid rise in temperature can indicate oxidation.[7]

  • Work-up Procedure: The method of quenching the reaction and extracting the product can significantly impact the yield.

    • Quenching: Pouring the reaction mixture into ice-water is a standard procedure to stop the reaction and precipitate the crude product.[4]

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Purification Losses: Material is inevitably lost during purification steps.

    • Recrystallization: Avoid using an excessive amount of solvent, as this will reduce the recovery of the product. Ensure the solution is sufficiently cooled to maximize precipitation.

    • Column Chromatography: Careful collection of fractions is essential. Monitor the column closely with TLC to avoid discarding fractions containing the product.

Question 3: My TLC analysis shows multiple spots even after purification. How do I identify and eliminate these impurities?

Possible Causes and Solutions:

The presence of multiple spots on a TLC plate indicates that the sample is still a mixture. These could be isomers, unreacted starting materials, or byproducts.

Troubleshooting Steps:

  • Isomeric Impurities: The nitration of substituted thiophenes can lead to the formation of different regioisomers.[8] The directing effects of the existing substituents on the thiophene ring determine the position of the incoming nitro group. For Methyl 5-chloro-2-thiophenecarboxylate, nitration is expected to occur primarily at the 4-position. However, other isomers may form in smaller amounts.

    • Separation: Column chromatography is the most effective technique for separating isomers with different polarities. A shallow solvent gradient can improve the resolution between closely related compounds.

  • Starting Material: If one of the spots corresponds to the starting material (as determined by running a co-spot on the TLC), it indicates an incomplete reaction.

    • Optimization: Consider increasing the reaction time, temperature (cautiously), or the stoichiometry of the nitrating agent.

  • Byproducts: Unidentified spots could be byproducts from side reactions.

    • Characterization: If the identity of the byproduct is unknown, it may be necessary to isolate it for characterization by techniques such as NMR or Mass Spectrometry to understand its origin and optimize the reaction to minimize its formation.

Experimental Protocols

Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography Purification
ParameterSpecification
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Petroleum Ether / Ethyl Acetate
Gradient Start with 120:1 (Petroleum Ether:Ethyl Acetate), gradually increasing the polarity.
Monitoring Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the starting mobile phase (120:1 petroleum ether:ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Gradually increase the concentration of ethyl acetate in the mobile phase to elute the desired compound.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Troubleshooting Workflow

Caption: A flowchart outlining the troubleshooting steps for the purification of this compound.

References

  • BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis.
  • BenchChem. (n.d.). Mastering Thiophene Synthesis: Insights for Chemical Manufacturers.
  • Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene.
  • Lookchem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER.
  • Filo. (2025, September 30). Explain the disproportionate Nitration of Thiophene in term reaction kinetic.
  • BenchChem. (n.d.). Thiophene Synthesis Technical Support Center.
  • Organic Syntheses. (n.d.). 2-nitrothiophene.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • Hossaini, Z., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Chemistry Stack Exchange. (2018, February 25). Why is the rate of nitration greater for thiophene than toluene?
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis.
  • Shanghai ZZBIO Co., Ltd. (n.d.). Methyl5-Chloro-4-nitrothiophene-2-carboxylate CAS NO.57800-76-7.
  • Anax Laboratories. (n.d.). 57800-76-7 | 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.
  • Simson Pharma Limited. (n.d.). Methyl 5-chlorothiophene-2-carboxylate | CAS No- 35475-03-7.
  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.
  • Patsnap. (n.d.). Preparation method of lornoxicam impurity.
  • Alchem Pharmtech. (n.d.). CAS 57800-76-7 | Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.
  • MySkinRecipes. (n.d.). This compound.
  • Orion Cientific. (n.d.). This compound , Package: 5g , Laibo Chem.
  • 楚肽生物科技. (n.d.). This compound.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.
  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

Thiophene Nitration Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiophene nitration reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling and preventing byproduct formation during this critical synthetic transformation. Thiophene's high reactivity towards electrophilic substitution, while advantageous, presents unique challenges that require careful consideration of reaction conditions and reagents to achieve high yields and purity of the desired nitrothiophene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the standard nitric acid/sulfuric acid mixture not recommended for thiophene nitration?

A1: Thiophene is significantly more reactive towards electrophilic aromatic substitution than benzene.[1][2] The use of a strong nitrating mixture like concentrated nitric acid and sulfuric acid is too harsh and often leads to substrate degradation, oxidation of the thiophene ring, and the formation of tars.[1] Furthermore, this mixture can generate nitrous acid, which can lead to an autocatalytic and potentially explosive nitrosation reaction with the highly reactive thiophene ring.[1]

Q2: What is the most common and effective reagent for the nitration of thiophene?

A2: The most widely accepted and successful method for the nitration of thiophene involves the use of nitric acid in acetic anhydride.[1][3] This mixture generates acetyl nitrate in situ, which is a milder nitrating agent. Acetic anhydride also plays a crucial role in sequestering any nitrous acid that may form, thereby preventing the dangerous and product-degrading nitrosation side reactions.[1]

Q3: What are the primary byproducts observed in thiophene nitration, and how are they formed?

A3: The main byproducts in thiophene nitration include:

  • 3-Nitrothiophene: This is the primary regioisomeric byproduct. While electrophilic substitution on thiophene strongly favors the C2 position due to better stabilization of the intermediate sigma complex, a smaller amount of substitution at the C3 position is unavoidable.[1][4][5] Typically, the reaction yields about 85-90% 2-nitrothiophene and 10-15% 3-nitrothiophene.[3][6]

  • Dinitrothiophenes: Over-nitration can lead to the formation of 2,4-dinitrothiophene and 2,5-dinitrothiophene, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[3]

  • Oxidation Products: Strong nitrating conditions can cause ring-opening and oxidation, leading to byproducts such as maleic acid, oxalic acid, and sulfuric acid.[3]

  • Polymeric Materials (Tars): The high reactivity of thiophene can lead to polymerization, especially under strongly acidic conditions or at elevated temperatures.[1]

Troubleshooting Guide

Issue 1: Low Yield and Significant Tar Formation

Underlying Cause: This is often a result of using overly aggressive nitrating conditions or poor temperature control. The thiophene ring is sensitive to strong acids and high temperatures, which can lead to degradation and polymerization.

Solutions:

  • Choice of Nitrating Agent: Avoid the use of concentrated H₂SO₄/HNO₃. The preferred method is nitric acid in acetic anhydride.[1][3] For even milder conditions, consider alternatives such as copper nitrate or nitric acid with trifluoroacetic anhydride.[1][7][8]

  • Temperature Control: Maintain a low reaction temperature. The nitration of thiophene with nitric acid/acetic anhydride is typically conducted at or below 10°C.[6][9] A rapid rise in temperature can lead to a runaway reaction and significant byproduct formation.[9]

  • Order of Addition: A common and effective procedure is the slow, dropwise addition of the thiophene solution to the nitrating mixture.[9] This helps to maintain a low concentration of thiophene and control the exotherm of the reaction.

Issue 2: High Percentage of 3-Nitrothiophene Isomer

Underlying Cause: The formation of the 3-nitro isomer is an inherent part of the reaction mechanism, as the C3 position also possesses nucleophilic character. While it cannot be eliminated entirely, its proportion can be influenced by the reaction conditions.

Solutions:

  • Catalyst Selection: Research has shown that solid acid catalysts, such as metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite), can enhance the selectivity for 2-nitrothiophene.[3][6][10][11] These catalysts are believed to sterically direct the incoming electrophile to the less hindered C2 position.

  • Purification: If a high isomeric purity of 2-nitrothiophene is required, downstream purification is necessary. Methods include:

    • Recrystallization: 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro isomer, allowing for purification by fractional crystallization from solvents like ethanol or hexane-isopropyl ether.[3][10]

    • Selective Chlorosulfonation: The 3-nitrothiophene isomer is more reactive towards chlorosulfonation than the 2-nitro isomer. Treating the isomeric mixture with chlorosulfonic acid can selectively convert the 3-nitrothiophene into a sulfonyl chloride, which can then be separated.[11]

Issue 3: Reaction is Violently Exothermic or Shows Signs of Oxidation (Dark Red Color)

Underlying Cause: This is a strong indication of an uncontrolled reaction, likely due to the presence of nitrous acid leading to autocatalytic nitrosation.[1] The appearance of a pink or dark red color during the reaction is a sign of oxidative processes occurring.[9]

Solutions:

  • Use of Acetic Anhydride: As the standard protocol suggests, the use of acetic anhydride is critical for controlling the reaction by forming the less reactive acetyl nitrate and scavenging nitrous acid.[1]

  • Addition of Urea: In nitrations performed in acetic acid, the addition of a small amount of urea can help to remove traces of nitrous acid, preventing the explosive nitrosation reaction.[1]

  • Strict Temperature and Addition Rate Control: Ensure that the reaction is adequately cooled and that the addition of reagents is slow enough to dissipate the heat generated. A rapid rise in temperature is a key indicator of a potential loss of control.[9]

Data and Protocols

Table 1: Comparison of Different Nitrating Systems for Thiophene
Nitrating SystemTypical Conditions2-Nitrothiophene:3-Nitrothiophene RatioYieldKey Advantages/Disadvantages
Conc. HNO₃ / Conc. H₂SO₄ Low TemperatureN/AVery LowDisadvantages: Highly exothermic, significant degradation, risk of explosion.[1]
Fuming HNO₃ / Acetic Anhydride 10°C~85:1570-85%Advantages: Good yield, well-established, controls nitrosation. Disadvantages: Uses expensive and hazardous acetic anhydride.[3][6][9]
HNO₃ / Trifluoroacetic Anhydride Not specifiedN/A78%Advantages: High yield, effective for various heterocycles.[1][7][8]
HNO₃ / Fe³⁺-Montmorillonite Clay 80°C in Dichloroethane>50% Selectivity for 2-isomerModerateAdvantages: Ecofriendly, avoids acetic anhydride, improved selectivity. Disadvantages: Requires catalyst preparation and separation.[3][11]
Experimental Protocol: Nitration of Thiophene using Nitric Acid and Acetic Anhydride

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.466 (1943).[3][9]

Materials:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully and slowly add 80 g (1.2 moles) of fuming nitric acid to 600 mL of glacial acetic acid with cooling.

  • Divide each solution into two equal halves.

  • To a 2-L three-necked flask equipped with a stirrer, thermometer, and addition funnel, add one-half of Solution B. Cool the flask to 10°C.

  • With moderate stirring, add one-half of Solution A dropwise, maintaining the temperature below room temperature. Use a cold water bath to control the initial exotherm.

  • Once the initial addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution B.

  • Continue the dropwise addition of the remaining half of Solution A. Throughout the addition, the solution should maintain a light brown color. A pink or dark red color indicates undesirable oxidation.[9]

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash thoroughly with ice water, and dry. The crude product will be a mixture of 2-nitrothiophene and 3-nitrothiophene.

Visualizing Reaction Pathways

Diagram 1: Thiophene Nitration Pathways

G cluster_main Thiophene Nitration cluster_byproducts Undesired Side Reactions Thiophene Thiophene SigmaComplex2 σ-Complex (Attack at C2) More Stable Thiophene->SigmaComplex2 Major Pathway SigmaComplex3 σ-Complex (Attack at C3) Less Stable Thiophene->SigmaComplex3 Minor Pathway Tars Tars/Polymers Thiophene->Tars NitratingAgent Nitrating Agent (e.g., Acetyl Nitrate) Product2 2-Nitrothiophene (Major Product) SigmaComplex2->Product2 -H⁺ Product3 3-Nitrothiophene (Minor Byproduct) SigmaComplex3->Product3 -H⁺ Dinitro 2,4- & 2,5-Dinitrothiophene Product2->Dinitro OverNitration Over-Nitration Oxidation Oxidation/Degradation

Caption: Major and minor pathways in thiophene nitration leading to isomeric products and common byproducts.

Diagram 2: Troubleshooting Logic Flow

G cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Isomer Control cluster_solutions3 Solutions for Runaway Reaction Start Problem Observed in Thiophene Nitration LowYield Low Yield / Tarring Start->LowYield High3Isomer High % of 3-Isomer Start->High3Isomer Runaway Runaway Reaction Start->Runaway Sol1_Temp Lower Reaction Temp (≤10°C) LowYield->Sol1_Temp Sol1_Reagent Use Milder Reagent (HNO₃/Ac₂O) LowYield->Sol1_Reagent Sol1_Addition Slow Reagent Addition LowYield->Sol1_Addition Sol2_Catalyst Use Solid Acid Catalyst (e.g., Fe³⁺-Clay) High3Isomer->Sol2_Catalyst Sol2_Purify Purify by Recrystallization or Derivatization High3Isomer->Sol2_Purify Sol3_Scavenger Ensure Ac₂O or Urea is Present Runaway->Sol3_Scavenger Sol3_Cooling Improve Cooling Efficiency Runaway->Sol3_Cooling Sol3_Dilution Ensure Proper Dilution Runaway->Sol3_Dilution

Caption: A troubleshooting decision tree for common issues encountered during thiophene nitration.

References

  • Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. J. Chem. Soc. B, 102-105. [Link]

  • Kumar, P., et al. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. U.S.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]

  • Babasinian, V. S. (1934). 2-Nitrothiophene. Organic Syntheses, 14, 76. [Link]

  • Östman, B. (1968). Preparation of 2-Nitrothiophene of High Isomeric Purity. Acta Chemica Scandinavica, 22, 1687-1689. [Link]

  • Blatt, A. H., & Gross, N. (1957). The Nitration of Thiophene with Nitric Acid. Journal of Organic Chemistry, 22(12), 1693. [Link]

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Technical Support Center: Challenges in the Scale-Up of Methyl 5-chloro-4-nitrothiophene-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this critical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring its efficient and safe production is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experimental work.

I. Overview of Synthetic Strategy & Scale-Up Considerations

The most common synthetic route to this compound involves the nitration of Methyl 5-chlorothiophene-2-carboxylate. The starting chloro-substituted thiophene can be synthesized via a one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde. While seemingly straightforward, this electrophilic aromatic substitution presents several challenges during scale-up, primarily related to reaction control, regioselectivity, product purification, and safety.

This guide will systematically address these challenges, providing both the theoretical underpinnings and practical, field-proven solutions to overcome them.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address potential issues.

Reaction Control & Thermal Management

Question: We are observing a significant exotherm during the nitration step, making temperature control difficult at a larger scale. What are the best practices for managing this?

Answer:

The nitration of aromatic compounds is a notoriously exothermic process, and loss of temperature control can lead to runaway reactions, reduced yield, and the formation of undesirable byproducts. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Causality: The reaction of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). The subsequent reaction of the nitronium ion with the electron-rich thiophene ring is a rapid and highly exothermic process.

Troubleshooting Protocol:

  • Slow and Controlled Reagent Addition: The nitrating mixture (typically nitric acid in sulfuric acid) should be added to the solution of Methyl 5-chlorothiophene-2-carboxylate at a slow, controlled rate. Utilize a syringe pump or a dosing pump for precise control, especially at pilot and production scales.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat load. For larger reactors, this may involve a jacketed vessel with a circulating coolant. The initial temperature of the reaction mixture should be lowered (e.g., 0-5 °C) before the addition of the nitrating agent.

  • Reverse Addition: Consider adding the thiophene substrate to the nitrating mixture. This ensures that the concentration of the reactive substrate is always low, which can help to moderate the reaction rate and exotherm.

  • Monitoring Reaction Calorimetry: For process development and scale-up, employing reaction calorimetry is highly recommended. This will provide critical data on the heat of reaction, allowing for the design of a safe and robust process.

Regioselectivity & Isomer Formation

Question: Our crude product contains a significant amount of an isomeric byproduct. How can we improve the regioselectivity of the nitration and what is the likely identity of the isomer?

Answer:

The formation of isomers is a common challenge in the nitration of substituted aromatic rings. In the case of Methyl 5-chlorothiophene-2-carboxylate, you have two deactivating groups on the thiophene ring: the 5-chloro and the 2-methoxycarbonyl groups.

Causality: Both the chloro and methoxycarbonyl groups are electron-withdrawing and meta-directing in benzene chemistry. However, in thiophene chemistry, the directing effects can be more complex. The nitration of thiophene itself typically yields a mixture of 2- and 3-nitrothiophene. For your substrate, the primary site of nitration is the 4-position, but nitration at the 3-position is a likely side reaction, leading to the formation of Methyl 5-chloro-3-nitrothiophene-2-carboxylate.

Troubleshooting Protocol:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. The formation of the undesired isomer may have a higher activation energy.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents could improve selectivity. For instance, using a milder nitrating agent or a different acid catalyst might favor the formation of the desired 4-nitro isomer.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. While sulfuric acid is often used as both a catalyst and solvent, exploring the reaction in a co-solvent (if compatible with the reagents) could be beneficial, though this adds complexity to the process.

Product Purification & Isomer Separation

Question: We are struggling to separate the desired this compound from its isomer at a preparative scale. What are the recommended purification strategies?

Answer:

Separating positional isomers can be one of the most significant challenges in process chemistry, as their physical properties are often very similar.

Causality: The similar molecular weight and polarity of the 4-nitro and 3-nitro isomers make them difficult to separate by traditional methods like distillation or simple crystallization.

Troubleshooting Protocol:

  • Fractional Crystallization: This should be the first method explored for large-scale purification due to its cost-effectiveness.

    • Solvent Screening: A thorough solvent screening is crucial. The goal is to find a solvent or solvent system where the desired isomer has significantly lower solubility than the undesired isomer at a given temperature. A matrix of common solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) should be tested.

    • Seeding: Seeding the crystallization with pure crystals of the desired product can promote its selective crystallization.

    • Controlled Cooling Profile: A slow and controlled cooling rate is essential for effective fractional crystallization. Rapid cooling can lead to the co-precipitation of both isomers.

  • Preparative Chromatography: If crystallization is not effective, chromatographic separation is the next option, though it is more expensive and less scalable.

    • Normal-Phase Chromatography: A silica gel column with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) is a common choice for separating isomers of nitroaromatic compounds.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity requirements and smaller scale, preparative RP-HPLC can be employed.[2]

    • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be a cost-effective alternative to traditional solid-phase chromatography for large-scale separations.[3]

Purification MethodProsCons
Fractional Crystallization Cost-effective, highly scalableHighly dependent on finding a suitable solvent system, can be time-consuming to optimize
Normal-Phase Chromatography Good resolution for many isomersRequires large volumes of solvents, can be costly at scale
RP-HPLC High resolution and purityExpensive, limited scalability
Centrifugal Partition Chromatography (CPC) Scalable, no solid support neededRequires specialized equipment
Work-up and Product Isolation

Question: During the work-up, we are having issues with emulsions and isolating a clean product after quenching the reaction mixture. What is a robust work-up procedure for a large-scale nitration?

Answer:

A well-designed work-up procedure is critical for both product quality and process efficiency, especially at scale.

Causality: Quenching a large volume of a strong acid mixture into water is highly exothermic and can lead to localized heating and byproduct formation. The presence of finely divided solids or tars can stabilize emulsions, making phase separations difficult.

Troubleshooting Protocol:

  • Controlled Quenching: The reaction mixture should be slowly added to a vigorously stirred mixture of ice and water. This helps to dissipate the heat of dilution and maintain a low temperature.

  • Extraction: After quenching, the product is typically extracted into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing Steps:

    • Water Wash: An initial wash with water will remove the bulk of the residual acids.

    • Base Wash: A wash with a weak base, such as a saturated sodium bicarbonate solution, is essential to neutralize any remaining acid. This should be done carefully to avoid excessive foaming due to CO₂ evolution.

    • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to break any emulsions and remove excess water from the organic layer.

  • Drying and Solvent Removal: The organic layer should be dried over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: As discussed, the nitration reaction is highly exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Handling of Strong Acids: Nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE) is essential.

  • Thermal Stability of the Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. It is crucial to determine the thermal stability of the final product and any isolated intermediates using techniques like Differential Scanning Calorimetry (DSC).

  • Gas Evolution: The reaction can produce noxious nitrogen oxides (NOx). Adequate ventilation and potentially a gas scrubber are necessary at larger scales.

Q2: Can this synthesis be performed as a one-pot process?

A2: While a one-pot process for the initial synthesis of 5-chlorothiophene-2-carboxylic acid has been reported[4], a one-pot chlorination followed by nitration of the thiophene-2-carboxylate is not advisable for scale-up. The reaction conditions for chlorination and nitration are typically incompatible, and attempting a one-pot synthesis would likely lead to a complex mixture of byproducts that would be very difficult to purify. A stepwise approach with isolation and purification of the Methyl 5-chlorothiophene-2-carboxylate intermediate is recommended for a robust and scalable process.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3:

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting material and the formation of product and byproducts more quantitatively.

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product and quantify any isomeric impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

IV. Visualizing the Workflow

Experimental Workflow Diagram

Scale-up Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Methyl 5-chlorothiophene-2-carboxylate nitration Nitration (HNO3/H2SO4) start->nitration Controlled Addition crude_product Crude Product Mixture nitration->crude_product quench Quench (Ice/Water) crude_product->quench extract Extraction (Organic Solvent) quench->extract wash Washing (H2O, NaHCO3, Brine) extract->wash dry_conc Drying & Concentration wash->dry_conc isolated_crude Isolated Crude Product dry_conc->isolated_crude purification Purification (Crystallization or Chromatography) isolated_crude->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

V. References

  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. LookChem. [Link]

  • IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. European Patent Office. [Link]

  • Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]

  • WO 2013/164833 A1. Googleapis.com.

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.

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Technical Support Center: Purifying Methyl 5-Chloro-4-Nitrothiophene-2-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-chloro-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we will address common challenges and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience.

Introduction to the Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of a crystalline lattice that excludes impurities. While the concept is straightforward, achieving high purity and yield often requires careful solvent selection and technique.

This guide will provide a structured approach to overcoming common hurdles encountered during the recrystallization of this compound, a key intermediate in the synthesis of various pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for recrystallization?

A1: Understanding the physical properties of your compound is crucial for designing a successful recrystallization protocol. For this compound (CAS No. 57800-76-7), the most important property is its melting point, which is reported to be in the range of 83-84 °C .[2] This information is vital for selecting a solvent with an appropriate boiling point to avoid "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.

Q2: What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot recrystallization solvent, forming an immiscible liquid layer. This is problematic because the oil can trap impurities, which will then co-precipitate with your product upon cooling, defeating the purpose of recrystallization. To prevent this, the boiling point of your chosen solvent should be lower than the melting point of the compound (83-84 °C).

Q3: I'm not getting any crystals upon cooling. What should I do?

A3: The failure of crystals to form upon cooling is a common issue and can be attributed to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur. You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound, if available.

  • Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal nucleation. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some potential causes and solutions:

  • Using too much solvent: As mentioned earlier, excess solvent will keep more of your compound dissolved at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure you are allowing sufficient time for crystallization to complete and that you are cooling the solution to a low enough temperature (e.g., in an ice bath).

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues during the recrystallization of this compound.

Scenario 1: Difficulty Finding a Suitable Single Solvent

Often, a single solvent does not exhibit the ideal solubility characteristics (high solubility when hot, low solubility when cold). In such cases, a mixed solvent system, or "solvent pair," is employed.

Protocol for Mixed Solvent Screening:

  • Select a "good" solvent: Choose a solvent in which this compound is readily soluble, even at room temperature (e.g., dichloromethane, acetone).

  • Select a "poor" solvent: Choose a solvent in which the compound is poorly soluble, even when hot (e.g., hexane, heptane, water). These two solvents must be miscible with each other.

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

Scenario 2: Colored Impurities Contaminating the Crystals

If your crude material is colored and this color persists in the recrystallized product, you may have colored impurities that are co-crystallizing.

Solution: Use of Activated Carbon (Charcoal)

Activated carbon has a high surface area and can adsorb colored impurities.

Procedure:

  • Dissolve the crude solid in the appropriate hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient; too much will adsorb your product).

  • Heat the solution back to a gentle boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent your product from crystallizing in the funnel. Use a pre-heated funnel and fluted filter paper.

  • Allow the filtered, decolorized solution to cool and crystallize as usual.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent(s) should be determined through preliminary small-scale screening as described in the troubleshooting guide. Based on the polarity of the target molecule, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon/polar aprotic solvent pairs (e.g., hexane/ethyl acetate).

Solvent Selection Table
Solvent/SystemBoiling Point (°C)Rationale for Screening
Ethanol78Often a good choice for moderately polar compounds. Its boiling point is below the melting point of the target compound.
Isopropanol82Similar to ethanol, but slightly less polar. Its boiling point is also suitable.
Ethyl Acetate77A versatile solvent for a wide range of organic compounds.
Hexane/Ethyl AcetateVariableA common mixed solvent system. The ratio can be adjusted to achieve optimal solubility.
Toluene111May be too high of a boiling point, risking "oiling out," but could be effective if the compound's solubility is low in other solvents. Use with caution.
Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration. Pre-heat the receiving flask and the funnel to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude this compound solvent_selection Select Potential Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch/Seed Crystal) no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate induce_crystallization->cool concentrate->cool check_purity Check Purity & Yield collect_crystals->check_purity low_yield Low Yield? check_purity->low_yield Purity OK, Yield Low colored_product Colored Product? check_purity->colored_product Yield OK, Purity Low (Color) pure_product Pure Product check_purity->pure_product Purity & Yield OK optimize_cooling Optimize Cooling Time/Temp low_yield->optimize_cooling check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor charcoal_treatment Perform Charcoal Treatment colored_product->charcoal_treatment optimize_cooling->collect_crystals charcoal_treatment->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of Methyl 5-chloro-4-nitrothiophene-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a versatile building block, holds significant potential in the synthesis of bioactive molecules, including antipsychotic and anti-inflammatory agents.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound. Due to the limited availability of direct experimental spectra in the public domain, this document employs a comparative approach. We will dissect the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data based on established principles of spectroscopy and compare these predictions with the empirical data of structurally related compounds. This methodology offers a robust framework for researchers to interpret their own experimental findings and to understand the subtle interplay of substituent effects on the thiophene scaffold.

The Subject Molecule: Structure and Expected Spectroscopic Hallmarks

The structure of this compound incorporates a thiophene ring substituted with a chloro group at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 2-position. Each of these functional groups imparts distinct and predictable features to the molecule's spectroscopic profile.

Caption: Structure of this compound.

Comparative Spectroscopic Analysis

To build a comprehensive picture, we will compare the expected spectral data of our target molecule with the known data of three key compounds:

  • Methyl 5-chlorothiophene-2-carboxylate: This analog lacks the nitro group, allowing for the elucidation of the nitro group's influence.

  • Methyl 4-nitro-1H-pyrrole-2-carboxylate: This compound features a nitro group on a different five-membered heterocycle, providing insight into the electronic effects of the nitro group in a similar ring system.

  • 2-Chloro-3-nitrothiophene: This comparator helps to understand the combined effect of chloro and nitro substituents on the thiophene ring, albeit in different positions.

¹H NMR Spectroscopy: A Tale of a Single Proton

The most striking feature in the predicted ¹H NMR spectrum of this compound is the presence of a single aromatic proton. This proton, located at the 3-position of the thiophene ring, is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton will be significantly influenced by the surrounding electron-withdrawing groups. The methyl carboxylate group at C2, the nitro group at C4, and the chloro group at C5 all deshield the proton, shifting its resonance downfield. We can anticipate a chemical shift in the range of 7.5-8.5 ppm .

The methyl protons of the ester group will appear as a sharp singlet, typically around 3.9-4.0 ppm .

CompoundKey ¹H NMR Signals (ppm)Reference
This compound (Predicted) ~7.5-8.5 (s, 1H, H-3), ~3.9-4.0 (s, 3H, OCH₃)-
Methyl 5-chlorothiophene-2-carboxylate 7.63 (d, 1H), 6.93 (d, 1H), 3.84 (s, 3H)[F. A. Attaby et al., J. Chem. Res., 1998 , (S), 738-739]
Methyl 4-nitro-1H-pyrrole-2-carboxylate 8.11 (d, 1H), 7.45 (d, 1H), 3.86 (s, 3H)[2]
2-Chloro-3-nitrothiophene 7.55 (d, 1H), 7.15 (d, 1H)[SpectraBase]

Note: The actual chemical shifts for comparator compounds may vary based on the solvent and instrument used.

The comparison highlights the expected downfield shift of the single aromatic proton in our target molecule due to the cumulative electron-withdrawing effects of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. We can predict the approximate chemical shifts for the six distinct carbon atoms in this compound.

G cluster_molecule This compound cluster_substituents Substituent Effects C2 C2 (~135-145 ppm) C3 C3 (~125-135 ppm) C2->C3 CO C=O (~160-165 ppm) C2->CO COOCH3 COOCH3 (on C2) Deshielding C2->COOCH3 C4 C4 (~145-155 ppm) C3->C4 C5 C5 (~130-140 ppm) C4->C5 NO2 NO2 (on C4) Strongly deshielding C4->NO2 Cl Cl (on C5) Deshielding C5->Cl OCH3 OCH3 (~53-55 ppm) CO->OCH3

Caption: Predicted ¹³C NMR chemical shift ranges and substituent effects.

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C=O 160-165Typical range for an ester carbonyl carbon.
C4 145-155Attached to the strongly electron-withdrawing nitro group.
C2 135-145Attached to the electron-withdrawing methyl carboxylate group.
C5 130-140Attached to the electronegative chloro group.
C3 125-135Influenced by adjacent electron-withdrawing groups.
OCH₃ 53-55Standard chemical shift for a methyl ester.

A comparison with related structures supports these predictions:

CompoundKey ¹³C NMR Signals (ppm)Reference
Methyl 5-chlorothiophene-2-carboxylate 162.1, 134.4, 131.3, 126.8, 126.5, 52.4[SpectraBase]
Methyl 4-nitro-1H-pyrrole-2-carboxylate 161.2, 138.0, 126.1, 122.5, 111.9, 52.0[2]
FT-IR Spectroscopy: Vibrational Fingerprints

The FT-IR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
C=O (Ester) 1720-1740Stretching
NO₂ (Nitro) 1500-1560 and 1345-1385Asymmetric and Symmetric Stretching
C-Cl (Chloro) 600-800Stretching
C-S (Thiophene) 600-700Stretching
C-H (Aromatic) 3000-3100Stretching
C-H (Alkyl) 2850-3000Stretching

The presence of strong absorption bands for the carbonyl and nitro groups will be key diagnostic features in the IR spectrum.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation

In mass spectrometry, we expect to observe the molecular ion peak [M]⁺. Given the molecular formula C₆H₄ClNO₄S, the exact mass is 220.9601 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. We will observe two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, characteristic of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern:

M [M]⁺ m/z 221/223 M_minus_OCH3 [M-OCH₃]⁺ m/z 190/192 M->M_minus_OCH3 -OCH₃ M_minus_NO2 [M-NO₂]⁺ m/z 175/177 M->M_minus_NO2 -NO₂ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 162/164 M->M_minus_COOCH3 -COOCH₃ Thiophene_core C₄H₂ClS⁺ m/z 117/119 M_minus_COOCH3->Thiophene_core -NO₂

Caption: Plausible fragmentation pathways for this compound.

Common fragmentation pathways would involve the loss of the methoxy radical (•OCH₃), the nitro group (•NO₂), or the entire methyl carboxylate group (•COOCH₃).

Experimental Protocols

For researchers aiming to acquire their own data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.

Conclusion

References

  • Attaby, F. A., et al. (1998). A convenient synthesis of some new pyrazolo[3,4-d]pyridazine, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical Research, Synopses, (11), 738-739.
  • SpectraBase. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a valuable heterocyclic building block, utilized in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its substituted thiophene structure offers multiple points for further chemical modification, making it a versatile scaffold in the design of novel bioactive molecules.[3] This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each pathway.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two distinct approaches:

  • Route 1: Electrophilic Nitration of a Pre-functionalized Thiophene. This route involves the direct nitration of Methyl 5-chlorothiophene-2-carboxylate. The success of this approach hinges on controlling the regioselectivity of the nitration and managing the reactivity of the thiophene ring.

  • Route 2: A Multi-step Approach via Carboxylic Acid Intermediate. This pathway involves the synthesis of the corresponding carboxylic acid, 5-chloro-4-nitrothiophene-2-carboxylic acid, followed by esterification. This route offers the potential for purification of intermediates, which may lead to a higher purity final product.

This guide will dissect each route, providing a theoretical framework, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Route 1: Direct Nitration of Methyl 5-chlorothiophene-2-carboxylate

This approach is the more direct of the two, involving a single chemical transformation to introduce the nitro group onto the thiophene ring of the readily available starting material, Methyl 5-chlorothiophene-2-carboxylate.

Mechanistic Considerations and Regioselectivity

The nitration of thiophene is a classic example of electrophilic aromatic substitution. Thiophene is significantly more reactive than benzene, which necessitates the use of milder nitrating agents to prevent over-nitration and oxidative degradation.[4] The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich thiophene ring.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the thiophene ring: the chloro group at the 5-position and the methyl carboxylate group at the 2-position.

  • -Cl (Chloro group): Halogens are deactivating yet ortho-, para-directing. In the context of the thiophene ring, this would direct towards the 4-position.

  • -COOCH₃ (Methyl carboxylate group): This is a deactivating, meta-directing group. This would also favor substitution at the 4-position.

Therefore, the concerted directing effects of both the chloro and methyl carboxylate groups strongly favor the nitration at the 4-position, leading to the desired product with high regioselectivity.

graph "Route_1_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Methyl 5-chlorothiophene-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitration [label="Nitration\n(HNO3 / Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Crystallization/Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Product: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> nitration [label="Dissolve in Ac2O"]; nitration -> workup [label="Quench with ice-water"]; workup -> purification [label="Isolate crude product"]; purification -> product; }

Caption: Experimental workflow for Route 1.
Experimental Protocol

The following protocol is adapted from established procedures for the nitration of substituted thiophenes.[5]

Materials:

  • Methyl 5-chlorothiophene-2-carboxylate

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Methyl 5-chlorothiophene-2-carboxylate in acetic anhydride.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and then neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

Route 2: Multi-step Synthesis via a Carboxylic Acid Intermediate

This pathway involves three main stages: the synthesis of 5-chlorothiophene-2-carboxylic acid, its subsequent nitration to 5-chloro-4-nitrothiophene-2-carboxylic acid, and finally, esterification to the desired methyl ester.

graph "Route_2_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_step1" { label = "Step 1: Chlorination"; start [label="Start: 2-Thiophenecarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chlorination [label="Chlorination\n(e.g., NCS in H2SO4)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Intermediate 1:\n5-Chlorothiophene-2-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> chlorination; chlorination -> intermediate1; }

subgraph "cluster_step2" { label = "Step 2: Nitration"; nitration2 [label="Nitration\n(HNO3 / H2SO4)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Intermediate 2:\n5-Chloro-4-nitrothiophene-2-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate1 -> nitration2; nitration2 -> intermediate2; }

subgraph "cluster_step3" { label = "Step 3: Esterification"; esterification [label="Esterification\n(Methanol, H2SO4 cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="Final Product: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 -> esterification; esterification -> product2; } }

Caption: Multi-step workflow for Route 2.
Step 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several methods for the synthesis of 5-chlorothiophene-2-carboxylic acid have been reported. A common approach is the direct chlorination of 2-thiophenecarboxylic acid.[6]

Experimental Protocol (Step 1):

Materials:

  • 2-Thiophenecarboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Chlorosuccinimide (NCS)

  • Ice water

Procedure:

  • Add 2-thiophenecarboxylic acid to concentrated sulfuric acid in a flask, keeping the temperature at 0 °C.

  • Portion-wise, add N-Chlorosuccinimide to the mixture while maintaining the temperature between -5 to 5 °C.

  • Stir the reaction for 3-5 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-chlorothiophene-2-carboxylic acid.

Step 2: Nitration of 5-Chlorothiophene-2-carboxylic acid

The nitration of the carboxylic acid intermediate follows similar principles to Route 1. The carboxylic acid group is also deactivating and meta-directing, reinforcing the directing effect of the chloro group to the 4-position.

Experimental Protocol (Step 2):

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Dissolve 5-chlorothiophene-2-carboxylic acid in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the solid with water and dry to yield 5-chloro-4-nitrothiophene-2-carboxylic acid.

Step 3: Esterification

The final step is a standard Fischer esterification.

Experimental Protocol (Step 3):

Materials:

  • 5-Chloro-4-nitrothiophene-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend 5-chloro-4-nitrothiophene-2-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and sodium bicarbonate solution.

  • Dry the organic layer, remove the solvent, and purify the resulting methyl ester by recrystallization.

Comparative Analysis

FeatureRoute 1: Direct NitrationRoute 2: Multi-step Synthesis
Starting Material Methyl 5-chlorothiophene-2-carboxylate2-Thiophenecarboxylic acid
Number of Steps 13
Reaction Conditions Milder nitrating conditions (HNO₃/Ac₂O) are preferred to control the reactivity of the thiophene ester. Requires low temperatures.Involves handling of concentrated sulfuric and nitric acids in two separate steps. Esterification is a standard reflux reaction.
Yield Potentially lower overall yield due to the possibility of side reactions and degradation during nitration of the activated ester.Higher overall yield may be achievable due to the purification of intermediates at each stage.
Purity Purity of the final product is dependent on the efficiency of the final purification step.Higher purity may be obtained as impurities can be removed at intermediate stages.
Scalability The use of acetic anhydride and fuming nitric acid at low temperatures can pose challenges for large-scale production.While a longer process, the individual steps (chlorination, nitration of a deactivated acid, esterification) are generally more scalable.
Safety Requires careful control of temperature to avoid runaway reactions, as nitration of thiophenes can be highly exothermic.[4]Involves the use of large quantities of strong acids. Standard safety protocols for handling corrosive materials are essential.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is more atom-economical and faster, making it an attractive option for small-scale laboratory synthesis where speed is a priority. However, careful control of the reaction conditions is crucial to ensure safety and achieve a reasonable yield.

  • Route 2 , although longer, provides better control over the purity of the final product through the isolation and purification of intermediates. This route may be more suitable for applications where high purity is critical and for larger-scale preparations where the individual steps are more amenable to scale-up.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available starting materials, and the required purity of the final compound.

References

  • LookChem. 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Brown, I., et al. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, (20), 2755-2759. Available from: [Link]

  • Chemistry Stack Exchange. Suitable reagents for nitration of thiophene. Available from: [Link]

  • Patel, H. D., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Organic Chemistry: An Indian Journal, 17(1), 1-15. Available from: [Link]

  • LookChem. methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

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The Evolving Landscape of Thiophene-Based Therapeutics: A Comparative Guide to the Biological Activity of Methyl 5-chloro-4-nitrothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the heterocyclic compound thiophene has emerged as a privileged scaffold, forming the core of numerous biologically active molecules.[1] Its structural versatility and ability to mimic a phenyl ring allow for the generation of a vast array of derivatives with diverse pharmacological profiles. This guide delves into the biological potential of a specific, yet underexplored, member of this family: Methyl 5-chloro-4-nitrothiophene-2-carboxylate. While direct biological data on this compound remains nascent, its structural motifs—a substituted thiophene ring, a nitro group, and a carboxylate—are hallmarks of significant bioactivity.

This document serves as a comparative analysis, contextualizing the potential of this compound and its prospective derivatives against the backdrop of established and emerging thiophene-based compounds. We will explore key therapeutic areas where these molecules have shown promise, namely as antimicrobial and anticancer agents, supported by experimental data from structurally related analogs. Furthermore, this guide provides detailed experimental protocols for the evaluation of these biological activities, empowering researchers to unlock the full therapeutic potential of this promising class of compounds.

The Core Moiety: this compound - A Building Block for Bioactivity

This compound (CAS 57800-76-7) is a substituted thiophene that, to date, has been primarily utilized as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its inherent reactivity, stemming from the electron-withdrawing nitro group and the chloro substituent, makes it an attractive starting point for derivatization. The ester functionality at the 2-position provides another handle for chemical modification, allowing for the creation of a diverse library of analogs.

While specific biological studies on this exact molecule are not yet prevalent in publicly accessible literature, the known activities of structurally similar nitrothiophenes and thiophene-2-carboxylates provide a strong rationale for its investigation as a potential therapeutic agent.

Antimicrobial Potential: A Comparative Analysis

Thiophene derivatives have a well-documented history of antimicrobial activity. The introduction of a nitro group, in particular, has been shown to be a critical determinant of antibacterial efficacy in various heterocyclic compounds.

Structure-Activity Relationships of Nitrothiophenes

A study on a series of 2-nitrothiophenes revealed a correlation between their electronic properties and antibacterial activity against Escherichia coli and Micrococcus luteus.[2] The presence and position of additional substituents, such as a nitro group at the 3-position, significantly influenced this activity. Notably, 2-chloro- or 2-bromo-3,5-dinitrothiophenes were predicted to have the highest activity, underscoring the importance of the halogen and multiple nitro groups in enhancing the antibacterial profile.[2] This suggests that the 5-chloro-4-nitro substitution pattern of our core molecule is a promising feature for antimicrobial potential.

Furthermore, the replacement of a nitro group with an amino group in thiophene compounds has been shown to enhance antibacterial activity, indicating a potential avenue for derivatization of this compound to further optimize its antimicrobial properties.

Comparative Antimicrobial Activity of Thiophene Derivatives

To provide a clearer perspective on the potential efficacy of new derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various reported thiophene derivatives against a range of bacterial and fungal pathogens.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)
Thiophene-IsoxazolePUB9Staphylococcus aureus< 125
Thiophene-IsoxazolePUB9Pseudomonas aeruginosa125 - 250
Thiophene-IsoxazolePUB9Candida albicans125 - 250
Thiophene DerivativesCompound 4Colistin-Resistant Acinetobacter baumannii16,000 - 32,000 (ng/mL)
Thiophene DerivativesCompound 8Colistin-Resistant Escherichia coli8,000 - 32,000 (ng/mL)

Data sourced from BenchChem Application Notes.[3]

These data highlight that thiophene derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The high MIC values for some derivatives against resistant strains indicate that while the thiophene scaffold is promising, significant optimization is often required to achieve potent activity against challenging pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of a compound, a crucial metric for quantifying its antimicrobial activity.[3]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth and DMSO)

  • Microplate reader (optional, for OD600 measurement)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive and negative control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare 96-well plate with broth prep_compound Prepare serial dilutions of test compound inoculate Inoculate plate with microbial suspension prep_plate->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate (18-24h, 37°C) inoculate->incubate Final Volume: 200µL/well read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Potential: A Comparative Outlook

The thiophene scaffold is also a prominent feature in many anticancer agents. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Thiophene Derivatives as Cytotoxic Agents

Numerous studies have demonstrated the potent anticancer activity of thiophene derivatives against a range of cancer cell lines. For instance, certain thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) and have shown significant antiproliferative properties against hepatocellular carcinoma (Hep3B) cells.[4]

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Thiophene CarboxamideCompound 2bHep3B (Hepatocellular Carcinoma)5.46
Thiophene CarboxamideCompound 2eHep3B (Hepatocellular Carcinoma)12.58
Thiophene DerivativeCompound 480HeLa (Cervical Cancer)12.61 (µg/mL)
Thiophene DerivativeCompound 471Hep G2 (Hepatocellular Carcinoma)13.34 (µg/mL)

Data sourced from various publications.[4][5]

These findings suggest that modifications to the thiophene core can lead to potent and selective anticancer agents. The presence of specific substituents and their positions on the thiophene and associated rings are crucial for determining the cytotoxic potency and the spectrum of activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[6][7]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay_proc MTT Assay Procedure cluster_readout Data Acquisition and Analysis seed_cells Seed cells in 96-well plate attach_cells Incubate for 24h for cell attachment seed_cells->attach_cells treat_cells Treat cells with serial dilutions of test compound attach_cells->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT solution and incubate for 4h incubate_treat->add_mtt solubilize Add solubilization solution to dissolve formazan add_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calc_ic50 Calculate % viability and determine IC50 measure_abs->calc_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, scaffold for the development of novel antimicrobial and anticancer agents. The presence of the chloro and nitro substituents, coupled with the reactive ester functionality, provides a rich platform for chemical derivatization and the generation of diverse compound libraries.

Future research should focus on the synthesis of a series of derivatives of this core molecule to systematically explore the structure-activity relationships. Key modifications could include:

  • Reduction of the nitro group to an amino group to potentially enhance antimicrobial activity.

  • Amidation or amination of the carboxylate to introduce new functionalities and improve pharmacokinetic properties.

  • Nucleophilic substitution of the chloro group to introduce a variety of side chains.

References

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A Senior Application Scientist's Guide to the Reactivity of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Core in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the interplay of the sulfur heteroatom and the aromatic π-system, make it a privileged scaffold in a vast array of pharmaceuticals and functional materials.[2][3] Unlike its carbocyclic counterpart, benzene, the thiophene ring is more electron-rich, rendering it highly susceptible to a variety of chemical transformations.[4] This guide provides a comparative study of the reactivity of substituted thiophenes, offering insights into how substituents govern the outcomes of key synthetic reactions. We will delve into the mechanistic underpinnings of electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

I. Electrophilic Aromatic Substitution (EAS): A Tale of Two Positions

Thiophene readily undergoes electrophilic aromatic substitution (EAS) at a significantly faster rate than benzene.[5] This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the σ-complex or arenium ion) through delocalization of its lone pair of electrons. The regioselectivity of this reaction is a critical consideration for synthetic chemists.

The α-Position (C2/C5) Reigns Supreme: A Mechanistic Rationale

Electrophilic attack on the thiophene ring overwhelmingly favors the α-positions (C2 and C5) over the β-positions (C3 and C4).[6] The underlying reason for this preference lies in the relative stability of the cationic intermediates formed during the reaction.

As illustrated in the diagram below, attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a crucial contributor where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position only permits two resonance structures, with the sulfur atom playing a less direct role in stabilizing the positive charge. This greater degree of charge delocalization for the C2-adduct leads to a lower activation energy for its formation, making it the kinetically and thermodynamically favored pathway.

G Regioselectivity in Thiophene EAS cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) c2_intermediate More Stable Intermediate (3 Resonance Structures) c2_product Major Product c2_intermediate->c2_product -H+ c3_intermediate Less Stable Intermediate (2 Resonance Structures) c3_product Minor Product c3_intermediate->c3_product -H+ Thiophene Thiophene Thiophene->c2_intermediate Favored Pathway Thiophene->c3_intermediate Disfavored Pathway Electrophile E+ G Mechanism of Nucleophilic Aromatic Substitution on Thiophene SubstitutedThiophene Activated Thiophene (with EWG and LG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophile Nu- Nucleophile->SubstitutedThiophene Addition (Rate-determining) Product Substituted Thiophene Meisenheimer->Product Elimination LeavingGroup LG-

Caption: A simplified workflow of the addition-elimination mechanism for nucleophilic aromatic substitution on an activated thiophene ring.

Substituent Effects in SNAr: Activating and Directing Roles

In stark contrast to EAS, electron-withdrawing groups are essential for SNAr. The position of these activating groups relative to the leaving group is paramount for stabilizing the anionic intermediate.

Table 2: Comparative Reactivity of Substituted Thiophenes in SNAr with Piperidine

SubstrateRelative Rate
2-Bromo-5-nitrothiopheneHigh
2-Bromo-3-nitrothiopheneModerate
3-Bromo-2-nitrothiopheneHigh
2-BromothiopheneNo Reaction

Qualitative comparison based on established principles of SNAr.

III. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the functionalization of thiophenes, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity. [7]Reactions such as Suzuki-Miyaura, Stille, and Heck couplings are indispensable tools for the synthesis of complex thiophene-containing molecules. [8][9][10]

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling, which involves the reaction of a thienyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. [8] The choice of catalyst, ligands, base, and solvent is crucial for a successful Suzuki-Miyaura coupling and is highly dependent on the nature of the substituents on both coupling partners. [11]

  • Electronic Effects: Electron-donating groups on the thienyl halide can slow down the initial oxidative addition step, while electron-withdrawing groups can accelerate it. Conversely, electron-rich boronic acids tend to be more reactive.

  • Steric Effects: Bulky substituents ortho to the coupling site on either the thienyl halide or the boronic acid can hinder the reaction. The choice of a bulky phosphine ligand on the palladium catalyst can often overcome steric hindrance and promote efficient coupling.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Thienyl-R RedElim->Product ThienylHalide Thienyl-X ThienylHalide->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a substituted thiophene.

IV. Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples of the reactions discussed. It is imperative that all reactions are carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Vilsmeier-Haack Formylation of 2-Bromothiophene

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including thiophenes. [12][13][14] Materials:

  • 2-Bromothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3.0 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl3 (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes to generate the Vilsmeier reagent.

  • Dissolve 2-bromothiophene (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of 2-bromothiophene to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-thiophenecarboxaldehyde.

Protocol 2: Stille Coupling of 2-Bromothiophene with Tributyl(vinyl)tin

The Stille coupling provides a reliable method for the formation of carbon-carbon bonds between an organotin compound and an organic halide. [15][16] Materials:

  • 2-Bromothiophene

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Toluene, anhydrous and degassed

  • Anhydrous magnesium sulfate

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh3)4 (0.03 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-bromothiophene (1.0 equivalent) followed by tributyl(vinyl)tin (1.1 equivalents) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of KF for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-vinylthiophene.

V. Conclusion: A Chemist's Compass for Navigating Thiophene Reactivity

The reactivity of substituted thiophenes is a nuanced interplay of electronic and steric factors. A thorough understanding of the underlying mechanisms of electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions is paramount for the rational design of synthetic routes to novel thiophene-containing molecules. By leveraging the principles outlined in this guide, researchers can more effectively predict and control the outcomes of their reactions, accelerating the discovery and development of new pharmaceuticals and advanced materials.

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A Senior Application Scientist's Guide to Catalyst Selection for Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiophene Scaffold

The thiophene nucleus is a cornerstone in modern chemistry, serving as a critical pharmacophore in numerous FDA-approved drugs and a fundamental building block for high-performance organic electronic materials.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged scaffold in drug discovery. Consequently, the development of efficient, selective, and robust catalytic methods for the functionalization of the thiophene ring is of paramount importance. This guide provides a comparative analysis of leading catalytic systems, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations for researchers aiming to unlock the full synthetic potential of thiophene derivatives.

Navigating the Catalytic Landscape for C–H Functionalization

The direct transformation of carbon-hydrogen (C–H) bonds into new carbon-carbon (C–C) or carbon-heteroatom (C-X) bonds represents the most atom-economical and efficient strategy for modifying the thiophene core.[2][3] This approach circumvents the need for pre-functionalization (e.g., halogenation or boronation), streamlining synthetic routes and reducing waste. Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, have emerged as the dominant tools for this purpose, each offering a unique profile of reactivity, selectivity, and cost.

Diagram: Regioselectivity in Thiophene Functionalization

The primary challenge in thiophene C–H functionalization is controlling the site of reaction. The C2 and C5 positions (α-positions) are electronically activated and generally more reactive than the C3 and C4 positions (β-positions).[4][5] Achieving selective functionalization at the less reactive β-positions often requires specialized catalytic systems or directing group strategies.

G cluster_thiophene Thiophene Reactivity Sites Thiophene Thiophene Ring C2 C2 (α) Thiophene->C2 Highly Reactive C5 C5 (α) Thiophene->C5 Highly Reactive C3 C3 (β) Thiophene->C3 Less Reactive C4 C4 (β) Thiophene->C4 Less Reactive

Caption: Relative reactivity of C-H bonds on the thiophene ring.

Palladium Catalysis: The Versatile Workhorse

Palladium complexes are the most extensively studied and widely employed catalysts for thiophene functionalization.[5] Their high efficacy, broad functional group tolerance, and predictable reactivity make them the first choice for many transformations, particularly direct C-H arylations.

Key Advantages & Considerations:
  • High Regioselectivity for α-Arylation: Standard Pd-catalyzed direct arylation conditions reliably target the C2 and C5 positions. Efficient phosphine-free systems using a bis(alkoxo)palladium complex at very low catalyst loadings (0.1–0.2 mol%) have been developed, offering a cost-effective and practical method for synthesizing α-arylthiophenes.[6][7]

  • Accessing β-Positions: Functionalizing the less reactive C3 and C4 positions is a significant challenge. Advanced strategies have been developed to overcome the innate α-selectivity:

    • Palladium Migration: A clever approach involves the initial oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration that activates a β-C–H bond for subsequent coupling.[4] This method provides a novel route to otherwise difficult-to-access 2,3-disubstituted thiophenes.

    • Directing Groups: Employing a directing group that coordinates to the metal center can steer the catalyst to a specific C–H bond. A pH-sensitive directing group has been shown to enable switching between directed and non-directed C–H activation pathways, providing access to different isomers from a common precursor.[8] The thiophene sulfur atom itself can also act as a coordination center to assist C-H functionalization.[9]

  • Vicinal Difunctionalization: The powerful Palladium/Norbornene cooperative catalysis (Catellani reaction) has been adapted for the direct and regioselective difunctionalization of thiophenes at the C4 and C5 positions.[10] This transformation rapidly builds molecular complexity by installing two different functional groups in a single operation.

Catalytic Cycle: Pd-Catalyzed Direct C-H Arylation

The generally accepted mechanism for direct arylation involves a Pd(0)/Pd(II) catalytic cycle. The causality is as follows: The active Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. The resulting Pd(II) species then coordinates to the thiophene and cleaves a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway facilitated by a base.[11] The final step is reductive elimination, which forms the C-C bond, regenerates the Pd(0) catalyst, and closes the catalytic loop.

G Pd0 Pd(0)L_n PdII_ArX L_n(Ar)Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Th [(L_n)(Ar)Pd(II)(Thiophene)]^+ PdII_ArX->PdII_Th Coordination PdII_Arylated L_n(Ar)Pd(II)-Thienyl PdII_Th->PdII_Arylated C-H Activation (CMD, -HX) Product Aryl-Thiophene PdII_Arylated->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for direct C-H arylation.

Nickel Catalysis: The Cost-Effective Powerhouse

Nickel catalysts have gained significant traction as a more sustainable and economical alternative to palladium.[12] While sometimes requiring more careful optimization, nickel systems can often outperform palladium for specific transformations, particularly those involving C-S bond formation or sterically hindered substrates.[13]

Key Advantages & Considerations:
  • Economic Viability: Nickel is significantly more earth-abundant and less expensive than palladium, making it highly attractive for large-scale industrial applications.

  • Unique Reactivity: Nickel's smaller atomic size and different electronic properties enable unique reactivity. It is particularly effective for:

    • C–S Cross-Coupling: Nickel catalysts excel at forming thioether bonds, even with sterically challenging aryl electrophiles and alkyl thiols, a transformation that can be difficult with palladium.[13][14] Mechanochemical (ball-milling) methods have been developed for Ni-catalyzed C-S coupling, offering a solvent-free and efficient approach.[14]

    • Polymerization: Nickel-catalyzed Kumada catalyst-transfer polycondensation (KCTP) and C-H functionalization polymerization are leading methods for synthesizing highly regioregular polythiophenes for electronic applications.[12]

  • Enantioconvergent Coupling: Advanced nickel catalytic systems have been designed for dynamic kinetic resolutions, enabling the enantioconvergent C(sp³)–O coupling of racemic alkyl halides with broad functional group tolerance, including thiophene-containing substrates.[15]

Rhodium and Other Metals: For Specialized Transformations

While palladium and nickel are the primary catalysts for general thiophene functionalization, rhodium and other transition metals offer specialized reactivity for more complex transformations.

  • Rhodium Catalysis: Rhodium catalysts are particularly adept at C-H activation coupled with annulation reactions. For instance, Rh(III) catalysts can efficiently catalyze the dehydrogenative annulation of thiophene-2-carboxamides with alkynes to construct fused polycyclic systems like benzo[c]thiophenes.[16] Theoretical studies have provided deep insight into the complex mechanisms of rhodium-catalyzed C-H functionalization, which can proceed through various catalytic cycles (e.g., Rh(I)/Rh(III) or Rh(III)/Rh(V)).[3]

  • Iridium Catalysis: Iridium catalysts are widely used for the C-H borylation of heterocycles, providing a route to thiophenylboronic esters which are valuable intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.

Comparative Performance Data

The choice of catalyst is dictated by the desired transformation, substrate scope, and economic constraints. The following table summarizes typical performance characteristics based on published experimental data.

Catalyst SystemTarget Position(s)Typical YieldsCatalyst LoadingKey Strengths & ApplicationsLimitationsCitations
Pd(OAc)₂ / Base C2 / C5 (α)Good to Excellent0.1 - 5 mol%Direct C-H Arylation, High functional group tolerance, predictable selectivity.Poor reactivity for β-positions without directing groups. Higher cost.[6][7]
Pd / Norbornene C4 & C5 (Vicinal)Good5 - 10 mol%Vicinal difunctionalization, rapid construction of polysubstituted thiophenes.Requires stoichiometric oxidant and specialized norbornene mediator.[10]
NiCl₂(dppp) / Base C2 / C5 (α)Good to Excellent1 - 10 mol%Cost-effective cross-coupling (Suzuki, Kumada), C-S bond formation.Can be sensitive to air/moisture; may require higher temperatures.[12][13][17]
[RhCp*Cl₂]₂ / Cu(OAc)₂ C3 (Annulation)Good1 - 5 mol%C-H activation/annulation, synthesis of fused polycyclic systems.Often requires an oxidant, narrower substrate scope than Pd/Ni.[16]

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following detailed procedures exemplify best practices for setting up and executing catalyzed thiophene functionalizations.

Diagram: General Experimental Workflow

G A 1. Reagent Prep (Oven-dried flask) B 2. Catalyst Loading (Catalyst, Ligand, Base) A->B C 3. Degas & Refill (Cycle with N₂/Ar) B->C D 4. Substrate Addition (Thiophene, Coupling Partner, Solvent via Syringe) C->D E 5. Reaction (Heat to Temp, Stir for X hours) D->E F 6. Workup (Quench, Extract with Organic Solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard workflow for a transition-metal-catalyzed reaction.

Protocol 1: Pd-Catalyzed Direct C-H Arylation of Thiophene (α-Selective)

(Adapted from Li et al., J. Org. Chem. 2014)[7]

This protocol describes a highly efficient, phosphine-free method for the selective C2-arylation of thiophene. The use of a bis(alkoxo)palladium complex allows for very low catalyst loading.

  • Rationale: K₂CO₃ is a cost-effective inorganic base sufficient to promote the C-H activation step. DMAc is a polar aprotic solvent that effectively solubilizes the reagents and catalyst, and can withstand the high temperatures required. PivOH often acts as a proton shuttle or ligand, facilitating the CMD step.

  • Procedure:

    • To an oven-dried Schlenk tube, add the bis(alkoxo)palladium complex (Cat. I, 0.002 mmol, 0.2 mol%), K₂CO₃ (2.0 mmol), and a magnetic stir bar.

    • Seal the tube, and evacuate and backfill with dry nitrogen three times.

    • Add thiophene (1.2 mmol), the desired aryl bromide (1.0 mmol), pivalic acid (PivOH, 0.2 mmol), and N,N-dimethylacetamide (DMAc, 2.0 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-arylthiophene product.

Protocol 2: Ni-Catalyzed C-S Cross-Coupling of an Aryl Triflates

(Adapted from Lindenmaier et al., RSC, 2024)[13]

This protocol demonstrates the power of nickel for forming C-S bonds with sterically hindered substrates, a challenging task for many palladium systems.

  • Rationale: Ni(cod)₂ is a common Ni(0) precatalyst. The flexible bidentate phosphine ligand (DPEphos) is crucial for accommodating sterically demanding substrates and facilitating the reductive elimination step. NaOtBu is a strong base required to deprotonate the thiol, forming the active thiolate nucleophile.

  • Procedure:

    • Inside a nitrogen-filled glovebox, add Ni(cod)₂ (0.015 mmol, 3 mol%), DPEphos (0.018 mmol, 3.6 mol%), and NaOtBu (0.75 mmol) to a vial equipped with a stir bar.

    • Add the aryl triflate (0.5 mmol) and the alkyl thiol (0.6 mmol).

    • Add dry CPME (cyclopentyl methyl ether, 1.0 mL) as the solvent.

    • Seal the vial and remove it from the glovebox. Place it in a heating block set to 60 °C and stir for 16 hours.

    • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to yield the target aryl thioether.

Conclusion and Future Outlook

The functionalization of thiophenes has been revolutionized by transition-metal catalysis. Palladium remains the catalyst of choice for its reliability and broad scope in direct C-H arylation, with advanced methods now providing access to previously elusive substitution patterns. Nickel has firmly established itself as a powerful, cost-effective alternative, demonstrating superior performance in specific applications like C-S coupling and polymerization. Looking forward, the field is moving towards more sustainable practices, including the use of earth-abundant metals, photocatalysis, and enzymatic transformations.[18][19] The continued development of catalysts with enhanced selectivity, lower environmental impact, and the ability to perform asymmetric transformations will undoubtedly unlock new frontiers in medicine and materials science.[20]

References

  • Du, J. et al. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Vertex AI Search.
  • Daniels, M. H., Armand, J. R., & Tan, K. L. (2016).
  • Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023).
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Unknown Authors. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science (RSC Publishing).
  • Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020).
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  • Unknown Authors. (n.d.).
  • Unknown Authors. (2025). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes.
  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal.
  • Unknown Authors. (2025). Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO2 Conversion.
  • Unknown Authors. (2020). (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES.
  • Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024).
  • Unknown Authors. (2025). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.
  • Li, X., Wu, Y., & Liu, C. (2017).
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Unknown Authors. (2025). ChemInform Abstract: Functionalization of the 3-Position of Thiophene and Benzo[b]thiophene Moieties by Palladium-Catalyzed C-C Bond Forming Reactions Using Diazonium Salts.
  • Wang, K., Hong, X., & Li, X. (2016). Synthesis of Benzo[c]thiophenes by Rhodium(III)
  • Unknown Authors. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers (RSC Publishing).
  • Unknown Authors. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Unknown Source.
  • Unknown Authors. (n.d.). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers (RSC Publishing).

Sources

analytical method validation for Methyl 5-chloro-4-nitrothiophene-2-carboxylate assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Method Validation for the Assay of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Introduction: The Imperative for Rigorous Assay Validation

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a thiophene ring substituted with chloro, nitro, and methyl carboxylate groups, presents unique analytical challenges. The accurate quantification (assay) of this molecule is paramount for ensuring the quality, safety, and efficacy of any final product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement within the regulatory frameworks established by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of potential analytical techniques and a detailed walkthrough of the validation process. The methodologies and principles discussed are grounded in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for validating analytical procedures.[5][6][7]

Part 1: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in developing a robust assay. The choice depends on the physicochemical properties of this compound and the specific requirements of the analysis, such as the need to separate the analyte from potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode with UV detection, stands out as the most suitable and widely used technique for the assay of pharmaceutical compounds.[8][9][10]

  • Principle of Causality: The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The inherent polarity of this compound allows for strong retention and subsequent elution by modifying the mobile phase composition (e.g., a mixture of acetonitrile or methanol and water/buffer). This partitioning mechanism provides excellent selectivity, which is the ability to resolve the analyte from other structurally similar compounds.[9] A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and aiding in the identification of unknown peaks.[11]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile organic compounds.[12][13] Given that this compound has a reported melting point of 83-84°C, it is sufficiently volatile for GC analysis.[1]

  • Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[12] A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity.[12][14] The primary risk with GC is the potential for thermal degradation of the analyte in the high-temperature injector port or column, which could lead to inaccurate assay results. Therefore, a thorough evaluation of the analyte's thermal stability is a prerequisite for choosing GC.

UV-Visible (UV-Vis) Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid technique for quantitative analysis based on the Beer-Lambert Law.[15][16]

  • Principle of Causality: This method relies on the principle that the analyte absorbs light at a specific wavelength.[15] While this technique is excellent for quantifying a pure substance in a simple matrix, it lacks specificity. Any impurity or degradation product with a chromophore that absorbs at or near the analyte's wavelength of maximum absorbance (λmax) will interfere with the measurement, leading to erroneously high results.[17] Consequently, standalone UV-Vis spectrophotometry is unsuitable for a stability-indicating assay, which must be able to quantify the drug in the presence of its degradants.[18]

Comparative Summary

The following table provides an objective comparison of the expected performance of these techniques for the assay of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Measurement of light absorbance by the analyte in solution.
Specificity Very High: Excellent capability to separate analyte from impurities and degradants.High: Good separation based on volatility, but potential for co-elution.Low: Prone to interference from any UV-absorbing species.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector
Precision (%RSD) < 1.0%< 2.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0% (matrix dependent)
Sample Derivatization Not required.Not typically required, but may be used to improve volatility or stability.Not required.
Stability-Indicating Yes: The gold standard for stability-indicating methods.[19][20]Possible: Requires careful validation to ensure no on-column degradation.No: Cannot distinguish between the intact drug and its degradants.

Part 2: The HPLC Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[21][22] The process involves a series of experiments designed to test the performance characteristics of the method against predefined acceptance criteria.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Deg Forced Degradation Studies Dev->Forced_Deg Inform Specificity Specificity Specificity Forced_Deg->Specificity Demonstrate Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Define SST Criteria Analysis Sample Analysis SST->Analysis Pass/Fail Gateway

Caption: Logical workflow for analytical method validation.
Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7][21] For an assay to be "stability-indicating," it must be proven to be specific for the drug, free from interference from degradation products.[18][23] This is achieved through forced degradation (stress testing).

Trustworthiness: The goal of forced degradation is to generate potential degradation products to challenge the analytical method.[24][25][26] The industry-accepted range is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[27] This ensures that degradation is sufficient to produce secondary degradants without completely destroying the molecule.

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[28]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a PDA detector to assess peak purity of the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • The analyte peak must pass peak purity analysis in all stressed conditions, indicating no co-eluting peaks.

Stability_Indicating cluster_0 Unstressed Sample cluster_1 Stressed Sample (e.g., Acid Hydrolysis) a Single, Pure Peak of Analyte c Analyte Peak (Reduced Area) b Degradant 1 c->b Resolved from d Degradant 2 c->d Resolved from

Caption: A stability-indicating method resolves the analyte from degradants.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][29] This relationship is crucial for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For an assay, the range should typically span 80% to 120% of the target test concentration.[21][29]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[30]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value.[21][29] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo formulation).

Experimental Protocol:

  • Prepare samples by spiking a known quantity of the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).[29]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance or drug product assay.[30]

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[21]

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst, on a different day and using a different HPLC system (if available), repeat the repeatability experiment. Compare the results from both sets.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.[2]

  • Intermediate Precision: %RSD should be ≤ 2.0%.[2]

Robustness

Expertise & Experience: Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[21][29] This provides an indication of its suitability for routine use.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, mobile phase organic composition ±2%).

  • Analyze a standard solution while varying these parameters one at a time.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their predefined limits for all variations.

  • The assay results should not be significantly affected by the changes.

Part 3: Data Presentation and Summary

Quantitative data from validation experiments should be summarized in clear, structured tables.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
80 798500
90 899100
100 1001500
110 1102300
120 1200500

| Result | r² = 0.9998 |

Table 2: Example Accuracy and Precision Data

Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%) Analyst 1 %RSD (n=6) Analyst 2 %RSD (n=6)
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5% 0.65% 0.72%
120% 120.0 121.1 100.9%

| Mean Recovery | | | 100.3% | | |

Conclusion

The validation of an analytical method for the assay of this compound is a systematic process that requires a deep understanding of both the analytical technique and the regulatory landscape. While several techniques can quantify the molecule, a stability-indicating HPLC method is the most appropriate choice to ensure the quality and stability of the product throughout its lifecycle. By rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, scientists can develop a reliable and defensible method that will withstand regulatory scrutiny and ensure product quality.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Methyl 5-chloro-4-nitrothiophene-2-carboxylate from Different Vendors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Reagent Purity in Drug Discovery

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a vital heterocyclic building block in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its substituted thiophene ring serves as a versatile scaffold for developing novel therapeutic agents and other biologically active molecules. The success, reproducibility, and safety of these multi-step syntheses are fundamentally dependent on the purity of the starting materials. Unidentified impurities can lead to unpredictable side reactions, decreased yields, and the generation of potentially toxic byproducts, ultimately compromising research outcomes and delaying development timelines.

This guide provides a comprehensive, multi-faceted analytical workflow for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from different commercial vendors. We will move beyond a simple percentage on a certificate of analysis and delve into the practical, hands-on techniques required to build a complete purity profile.

The Rationale for an Orthogonal Analytical Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method has its own strengths and blind spots. By employing an orthogonal approach—using multiple, mechanistically different techniques—we create a self-validating system that significantly increases confidence in the final purity assessment. This guide will focus on four complementary methods:

  • Melting Point Analysis: A fundamental and accessible technique to gauge bulk purity.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the primary component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and providing structural confirmation.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers an unparalleled view of the compound's molecular structure and can detect impurities that may be chromatographically silent.

Below is a diagram illustrating the comprehensive workflow for this purity assessment.

Purity Assessment Workflow cluster_setup Phase 1: Initial Setup & Physical Check cluster_analysis Phase 2: Analytical Characterization cluster_synthesis Phase 3: Data Integration & Reporting Procurement Procure Samples (Vendor A, B, C) Visual_Inspect Visual Inspection (Color, Form) Procurement->Visual_Inspect MP Melting Point Analysis Visual_Inspect->MP HPLC HPLC-UV/PDA Analysis Visual_Inspect->HPLC GCMS GC-MS Analysis Visual_Inspect->GCMS NMR ¹H NMR Spectroscopy Visual_Inspect->NMR Data_Table Consolidate Data in Comparison Table MP->Data_Table HPLC->Data_Table GCMS->Data_Table NMR->Data_Table Assessment Final Purity Assessment Data_Table->Assessment Report Generate Report & Vendor Selection Assessment->Report

Caption: Overall workflow for the comprehensive purity assessment of a chemical reagent from multiple vendors.

Melting Point Analysis: The First Line of Defense

Expertise & Experience: Melting point is more than just a physical constant; it's a potent indicator of purity. Pure crystalline solids melt over a very narrow temperature range, typically less than 1°C.[3][4] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5][6] This simple, low-cost test can quickly flag a potentially impure sample before committing to more resource-intensive analyses.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount (2-3 mg) of the dry sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

  • Instrument Setup: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • For the precise measurement, set a slow ramp rate (1-2 °C/min) starting approximately 10 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1 - T2. The literature melting point for this compound is 83-84 °C.[1]

  • Validation: Perform the measurement in triplicate for each vendor's sample to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Non-Volatile Impurities

Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and accurate quantification.[6][7] For a substituted thiophene like our target compound, a reversed-phase (RP-HPLC) method is ideal. The non-polar stationary phase (e.g., C18) will retain the analyte, while a polar mobile phase elutes it. Impurities with different polarities will elute at different times, allowing for their separation and quantification. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, helping to confirm peak identity and assess co-elution.

Experimental Protocol: RP-HPLC with PDA Detection
  • Instrumentation & Columns:

    • HPLC system with a pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7][8]

  • Reagents and Mobile Phase:

    • Acetonitrile (ACN), HPLC grade.

    • Water, high-purity (Milli-Q or equivalent).

    • Mobile Phase: An isocratic mixture of 70% Acetonitrile and 30% Water. This starting point may require optimization based on initial results.

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve ~10 mg of each vendor's sample in 10 mL of ACN to create a 1 mg/mL stock solution.

    • Working Solution: Dilute the stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: Monitor at 254 nm and 340 nm, and collect spectra from 200-400 nm.

  • Data Analysis:

    • Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the chromatogram for any impurity peaks and analyze their UV-Vis spectra from the PDA data to check for similarities to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for analyzing thermally stable, volatile substances.[9] This technique is particularly useful for identifying residual synthesis solvents or volatile byproducts. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments the eluted molecules, providing a unique mass spectrum or "fingerprint" that allows for positive identification. Given the halogenated and nitroaromatic nature of our analyte, GC is a highly suitable method.[10][11][12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

    • Capillary Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of each sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the detector with the main component.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the area percent purity.

    • Analyze the mass spectrum of the main peak to confirm its identity against a reference spectrum.

    • Identify any impurity peaks by searching their mass spectra against the NIST library.

¹H NMR Spectroscopy: The Definitive Structural Fingerprint

Expertise & Experience: NMR spectroscopy provides the most detailed structural information.[13][14] A ¹H NMR spectrum gives a unique fingerprint based on the chemical environment of every proton in the molecule. Impurities, even if structurally very similar, will often have distinct peaks. Furthermore, by integrating the area under the peaks, one can perform a quantitative analysis of the sample's composition without the need for individual impurity standards, provided the structures of the impurities are known or can be deduced.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene) for precise quantification if required. For purity assessment, comparison against the main peak is often sufficient.

  • Instrumental Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for accurate integration of all proton signals.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

    • Integrate all peaks corresponding to the main compound and any visible impurity peaks.

    • Assign the peaks to the protons of this compound.

    • Calculate purity by comparing the integration of impurity peaks to the integration of the main compound's peaks.

Comparative Data Summary

The following table presents hypothetical data for samples from three different vendors to illustrate how the results would be consolidated for comparison.

Analytical MethodParameterVendor AVendor BVendor CIdeal Result
Visual Inspection AppearanceOff-white powderPale yellow powderWhite, crystallineWhite, crystalline
Melting Point Range (°C)81.5 - 84.080.0 - 83.583.0 - 83.8Sharp, <1°C range[3]
HPLC (Area %) Purity @ 254 nm99.2%98.5%99.8%>99.5%
Impurity 1 (RT)0.3% (3.2 min)0.8% (4.1 min)<0.1%Not Detected
Impurity 2 (RT)0.5% (5.8 min)0.7% (5.8 min)0.1% (5.9 min)Not Detected
GC-MS (Area %) Purity (TIC)99.5%99.1%99.9%>99.5%
Identified ImpurityResidual TolueneIsomeric ImpurityNot DetectedNot Detected
¹H NMR ConformanceConforms to structureConforms to structureConforms to structureClean, correct shifts
Impurity SignalsMinor peaks in aromaticDoublet at 7.9 ppmNo extraneous peaksNo extraneous peaks
Overall Assessment Purity Profile Good, with minor solvent and process impurities.Fair, contains a significant isomeric impurity.Excellent, high purity across all methods.N/A

Conclusion and Recommendations

This guide demonstrates that a robust assessment of chemical purity requires more than accepting a vendor's specification sheet at face value.

  • Vendor C clearly provides the highest purity material in this hypothetical comparison, exhibiting a sharp melting point, high chromatographic purity, and a clean NMR spectrum.

  • Vendor A's product is of good quality but contains trace impurities that could be problematic in sensitive applications. The broad melting point was the first indicator of this.

  • Vendor B's material contains a significant isomeric impurity detected by both HPLC and NMR, making it unsuitable for applications where regiochemistry is critical.

As Senior Application Scientists, our recommendation is unequivocal: always perform in-house verification of critical reagents using an orthogonal set of analytical methods. This investment of time and resources at the outset is paramount for ensuring the integrity, reproducibility, and ultimate success of your research and development endeavors.

References

performance comparison of HPLC vs GC for thiophene analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of HPLC vs. GC for Thiophene Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Thiophene

Thiophene (C₄H₄S) is a sulfur-containing heterocyclic aromatic compound that serves as a critical building block in pharmaceuticals and agrochemicals.[1][2] Its derivatives are integral to numerous therapeutic agents, where the thiophene ring often replaces a benzene ring without a loss of biological activity.[1] Conversely, in the petroleum industry, thiophene and its derivatives are considered impurities that can poison expensive catalysts during the refining process, necessitating their precise quantification at trace levels.[3][4]

The analysis of thiophene, however, presents a unique challenge. Its physical properties, particularly its boiling point (84°C) and aromaticity, are remarkably similar to those of benzene, a common matrix from which it must often be separated.[5] This similarity makes chromatographic separation difficult. The choice of analytical technique is therefore paramount to achieving accurate and reliable quantification. This guide provides an in-depth, objective comparison of the two primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles, performance metrics, and experimental considerations for each, supported by established methodologies, to empower researchers to make an informed decision for their specific application.

Fundamental Principles: A Tale of Two Phases

The core difference between HPLC and GC lies in the mobile phase used to transport the analyte through the stationary phase within a chromatographic column.[6]

  • High-Performance Liquid Chromatography (HPLC) employs a liquid mobile phase (solvent) to separate components of a mixture. Separation is based on the differential partitioning of analytes between the liquid mobile phase and the solid stationary phase. HPLC is exceptionally versatile and is the go-to technique for non-volatile or thermally labile compounds, such as many pharmaceutical ingredients and their metabolites.[7][8]

  • Gas Chromatography (GC) utilizes an inert gas (like helium or nitrogen) as the mobile phase. For separation to occur, the sample must be volatile enough to be vaporized in a heated injector port. The vaporized components are then separated based on their boiling points and interactions with the stationary phase. GC is highly efficient for the analysis of volatile and thermally stable compounds.[8][9]

Head-to-Head Performance Comparison for Thiophene Analysis

The selection of an analytical technique should be driven by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.[10] Thiophene, being a volatile and thermally stable liquid, is amenable to both GC and HPLC, making the choice non-trivial.[5][11]

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)The Scientist's Verdict
Analyte Suitability Excellent. Thiophene is volatile (boiling point 84°C) and thermally stable, making it an ideal candidate for GC analysis.[5][12]Good. While not the primary technique for such volatile compounds, HPLC can readily analyze thiophene and its non-volatile derivatives in liquid samples.[13][14]GC is the more natural fit based on thiophene's intrinsic physical properties. HPLC's strength lies in analyzing a broader range of thiophene derivatives, especially those that are less volatile or thermally sensitive.
Selectivity & Resolution Challenging but solvable. Co-elution with benzene is a major issue due to similar properties.[15] High selectivity is achieved using specialized columns (e.g., wax phases) or, more powerfully, with sulfur-selective detectors (SCD, FPD, PFPD) that ignore the benzene matrix.[3][15][16][17] Two-dimensional GC (2D-GC) offers the highest possible resolution by using two columns of different selectivity.Good to Excellent. Reversed-phase (RP-HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water) can effectively separate thiophene from many matrix components.[18] Method development can be tailored to resolve complex mixtures of thiophene derivatives.[13]GC with a sulfur-selective detector is superior for trace analysis in hydrocarbon matrices. For complex mixtures of thiophene derivatives in cleaner matrices, HPLC offers more flexibility in method development.
Sensitivity (LOD/LOQ) Exceptional (with selective detectors). GC coupled with detectors like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can achieve limits of detection in the low parts-per-billion (ppb) range.[3][7][16] ASTM Method D7011 outlines procedures for detecting thiophene in benzene down to ~0.02 mg/kg.[3][19]Good. Sensitivity is dependent on the detector. A UV-Vis or Diode Array Detector (DAD) is commonly used, as thiophene has a UV absorbance maximum.[13] Achievable detection limits are typically in the parts-per-million (ppm) to high ppb range, depending on the specific compound and detector.[7]GC is the clear winner for ultra-trace analysis, a critical requirement in the petroleum industry. HPLC provides sufficient sensitivity for many pharmaceutical and quality control applications.
Speed of Analysis Generally faster. For volatile compounds, GC run times are often shorter than HPLC runs, making it advantageous for high-throughput screening.[8]Can be slower. HPLC methods, especially those using gradient elution to resolve multiple compounds, may have longer run times including column re-equilibration.[8][20]GC typically offers a higher sample throughput for simple thiophene quantification.
Cost & Complexity Lower cost per analysis. GC typically consumes less solvent, primarily requiring carrier gas, which reduces operational costs.[8] The instrumentation can be more complex, especially 2D-GC or systems with specialized detectors.[7]Higher cost per analysis. HPLC requires a continuous supply of high-purity solvents, which can be a significant operational expense. The instrumentation is generally straightforward for standard UV detection.[8]GC is more cost-effective for routine analysis of volatile thiophene. HPLC costs are driven by solvent consumption.
Sample Preparation Minimal. Direct injection of a liquid sample (e.g., benzene) is common. Sample preparation often involves simple dilution.More involved. Samples must be dissolved in a solvent compatible with the mobile phase. Filtration through a 0.45 µm filter is a mandatory step to protect the column and system from particulates.[14][21] Solid-Phase Extraction (SPE) may be required for complex matrices.[13]GC offers a simpler and more direct sample preparation workflow. HPLC requires more rigorous sample cleanup to ensure system longevity and data quality.

Experimental Protocols

Adherence to validated methodologies is crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of thiophene by GC and HPLC.

Protocol 1: GC-SCD Analysis of Trace Thiophene in Benzene (Based on ASTM D7011)

This protocol is designed for the high-sensitivity quantification of thiophene in a benzene matrix, a common industrial quality control application.[16] The causality for choosing a Sulfur Chemiluminescence Detector (SCD) is its remarkable selectivity and equimolar response to sulfur, allowing it to detect sulfur-containing compounds like thiophene while being completely blind to the co-eluting hydrocarbon matrix (benzene).

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet.

  • Detector: Sulfur Chemiluminescence Detector (SCD), e.g., Nexis SCD-2030.[16]

  • Column: SH-WAX (30 m × 0.32 mm I.D., df = 1 µm) or equivalent polar wax column.[16] The wax stationary phase is chosen for its unique selectivity that provides some separation between benzene and thiophene.

  • Reagents: Thiophene-free benzene (for standards), Thiophene (99%+), Helium carrier gas (high purity).

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of thiophene in thiophene-free benzene. Perform serial dilutions to create calibration standards ranging from approximately 10 ppb to 1000 ppb (v/v).[16] Using thiophene-free benzene is critical as high-purity benzene can still contain trace amounts of thiophene.[16]

  • GC-SCD Conditions:

    • Inlet Temperature: 125°C (A lower temperature is used to minimize any potential thermal degradation, although thiophene is stable).[16]

    • Injection Mode: Split (e.g., 5:1 ratio) with an injection volume of 1 µL.[16]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program: 40°C (hold for 2 min), then ramp at 10°C/min to 100°C (hold for 1 min).[16] This temperature program ensures thiophene elutes in a reasonable time with good peak shape.

    • SCD Detector Temperature: Interface 200°C, Furnace 850°C.[16]

  • Analysis: Inject the calibration standards to generate a calibration curve. Linearity for SCD is typically excellent (R² > 0.999).[16] Subsequently, inject the unknown samples.

  • Data Processing: Identify the thiophene peak by its retention time. Quantify the concentration using the calibration curve.

Protocol 2: RP-HPLC-UV Analysis of Thiophene Derivatives

This protocol is suitable for the quality control of a pharmaceutical intermediate or for monitoring a reaction mixture containing thiophene and its derivatives.[13][14] The choice of Reversed-Phase HPLC is based on its ability to separate compounds of varying polarity. A C18 column is a robust, general-purpose choice for aromatic compounds. UV detection is selected because the thiophene ring is a strong chromophore.

Instrumentation and Materials:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[13]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), High-purity water, Thiophene derivative standards.

Step-by-Step Methodology:

  • Standard Preparation: Prepare individual stock solutions of thiophene and its relevant derivatives in acetonitrile. Create working standards by diluting the stocks to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Dilute further with acetonitrile to fall within the calibration range (e.g., 0.1 mg/mL).[14]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage and system damage.[21]

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).[20] The exact ratio must be optimized to achieve the desired separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm (or the λmax of the specific derivative).

    • Injection Volume: 10 µL.[14]

  • Analysis: Inject the calibration standards followed by the prepared samples.

  • Data Processing: Identify peaks by their retention times against the standards. Calculate the concentration or purity based on the peak area and the calibration curve.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for analyzing thiophene using GC and HPLC, from sample receipt to the final report.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Receive Sample (e.g., Benzene) Dilute Dilute if Necessary (in Thiophene-Free Benzene) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC Vial->Inject Separate Vaporization & Separation on Wax Column Inject->Separate Detect Selective Sulfur Detection (SCD) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Report Generate Report (ppb Thiophene) Quantify->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity or Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for thiophene derivative analysis by HPLC-UV.

Conclusion and Recommendations

Both HPLC and GC are powerful chromatographic techniques, but for the analysis of thiophene, they serve distinct and complementary roles. [6]The choice is not a matter of which is universally "better," but which is optimally suited for the analytical objective.

  • Gas Chromatography (GC) is the undisputed method of choice for trace and ultra-trace quantification of volatile thiophene, especially in hydrocarbon matrices like benzene. Its compatibility with highly selective sulfur detectors (SCD, FPD) provides unparalleled sensitivity and specificity, effectively eliminating complex matrix interference. [3][15]This makes it indispensable for quality control in the petrochemical industry.

  • High-Performance Liquid Chromatography (HPLC) excels in the analysis of thiophene derivatives, particularly in pharmaceutical applications, reaction monitoring, and purity assessments. [13][14]Its versatility in handling compounds with a wide range of polarities and its non-destructive nature make it ideal for separating complex mixtures of active pharmaceutical ingredients and their impurities without the requirement of volatility. [7][9] Ultimately, the decision should be guided by the analyte's properties, the complexity of the sample matrix, and the required level of sensitivity. For a comprehensive analytical laboratory, having access to both techniques provides the flexibility to tackle any challenge related to thiophene analysis.

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  • PAC. (n.d.). Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. Retrieved January 2, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 2, 2026, from [Link]

  • PubMed. (2021, March 30). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved January 2, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 5-chloro-4-nitrothiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis of novel pharmaceuticals and agrochemicals, the proper handling and disposal of chemical intermediates is a critical component of laboratory safety and environmental stewardship.[1] Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a key building block in these fields, requires careful consideration for its disposal due to its halogenated and nitroaromatic structure. This guide provides a comprehensive, step-by-step approach to its safe and compliant disposal, grounded in established safety protocols and an understanding of its chemical nature.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.
Body Protection A flame-resistant lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use a certified respirator if handling powders or volatile compounds outside of a fume hood.To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[2]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a clear and logical sequence of operations.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Step 1: Hazard Assessment & PPE Review available safety data and don appropriate Personal Protective Equipment. B Step 2: Segregate Waste Designate a specific, labeled container for halogenated organic solid waste. A->B C Step 3: Containerization Place waste in a compatible, sealed container. Label with 'Hazardous Waste' and full chemical name. B->C D Step 4: Temporary Storage Store in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA). C->D E Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office for disposal by a licensed contractor. D->E

Figure 1. A step-by-step workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Hazard Assessment and PPE: Before handling the waste, consult all available safety information for this compound and its analogs. Equip yourself with the appropriate PPE as detailed in the table above.

  • Waste Segregation: Designate a specific hazardous waste container for "Halogenated Organic Solids."[1] Do not mix this waste with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.

  • Containerization:

    • Carefully transfer the solid this compound waste into a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from heat sources, and secure from unauthorized access.

    • Ensure the container is stored upright and in secondary containment to prevent spills.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The designated disposal method for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste management company. This process is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances into the environment.

Understanding the Chemistry of Disposal

The presence of both a chlorine atom and a nitro group on the thiophene ring dictates the disposal strategy. Halogenated organic compounds are of particular environmental concern due to their potential persistence and toxicity. The nitro group, an electron-withdrawing group, can influence the reactivity and thermal stability of the molecule.

Thermal decomposition, such as that occurring during incineration, is a complex process. For halogenated organic compounds, this can lead to the formation of acid gases like hydrogen chloride, as well as oxides of carbon, nitrogen, and sulfur.[2] Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize these byproducts before they are released into the atmosphere.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental protection.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Chlorothiophene-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-chloro-4-nitro-thiophene-2-carboxylic acid.
  • Taylor & Francis Online. (n.d.). Thermal Decomposition Studies of Halogenated Organic Compounds.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET: Methyl 5-Chlorothiophene-2-carboxylate.

Sources

A Senior Application Scientist's Guide to Handling Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 57800-76-7). As a chlorinated nitroaromatic compound, this substance requires rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Hazard Assessment and GHS Classification

While a specific, comprehensive safety data sheet for this compound is not universally available, its chemical structure—containing a chlorinated thiophene ring and a nitro group—allows for a robust hazard assessment based on structurally related compounds. The primary hazards are associated with irritation and potential sensitization.[1][2]

Anticipated GHS Classification:

  • Pictogram:

  • Signal Word: Warning [1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[3][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

The causality is direct: the electrophilic nature of the aromatic ring, enhanced by the nitro and chloro substituents, creates a high potential for reactivity with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation and sensitization.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles & face shieldNitrile gloves (double-gloving recommended)Fully-buttoned lab coatRequired; work must be done in a certified chemical fume hood.
Solution Preparation & Reaction Chemical safety gogglesNitrile or neoprene glovesChemical-resistant apron over lab coatRequired; work must be done in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with particle filter
Eye and Face Protection
  • Requirement: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN 166 must be worn at all times.[3][5][6]

  • Causality: The compound is a serious eye irritant.[1][2] Goggles provide a 360-degree seal around the eyes, protecting from dust particles and accidental splashes, which safety glasses do not.

  • Enhanced Precaution: When handling the solid powder outside of a glovebox or during transfers where dust generation is possible, a full-face shield must be worn over the safety goggles.[3][7]

Hand Protection
  • Requirement: Chemical-resistant nitrile gloves are the standard for incidental contact.[3] Always inspect gloves for tears or punctures before use.

  • Causality: The compound causes skin irritation and may lead to allergic skin reactions upon repeated exposure.[1] Gloves prevent direct dermal contact. Contaminated gloves must be removed and replaced immediately to prevent the chemical from permeating the material and reaching the skin.[8]

  • Best Practice: For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. After handling, remove gloves carefully, avoiding skin contact with the outer surface, and wash hands thoroughly with soap and water.[3]

Body Protection
  • Requirement: A clean, flame-resistant laboratory coat must be worn and kept fully buttoned.[3]

  • Causality: This protects street clothes and underlying skin from contamination by dust or minor splashes.

  • Enhanced Precaution: For tasks with a higher risk of splashing, such as large-scale reactions or spill cleanup, supplement the lab coat with a chemical-resistant apron or disposable coveralls.[7]

Respiratory Protection
  • Requirement: All handling of the solid chemical that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Causality: The compound is expected to cause respiratory tract irritation.[1][2] The fume hood, an engineering control, is vastly superior to personal respirators for routine work as it removes the hazard at the source.

  • Emergency Use: If a fume hood is not available or in the event of a significant spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is required.[3][6]

Safe Handling Workflow: An Operational Plan

A systematic, step-by-step approach is critical for safety. This workflow minimizes exposure at every stage.

Step 1: Pre-Operational Checks

  • Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[3]

  • Designate a specific area within the hood for handling the compound.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the hood.

  • Have designated, labeled waste containers ready for solid and liquid waste.

Step 2: Donning PPE

  • Put on the lab coat, followed by safety goggles.

  • Don the first pair of nitrile gloves.

  • If required, don a second pair of gloves.

Step 3: Chemical Handling (in Fume Hood)

  • Carefully open the container, avoiding any puff of powder.

  • Use a spatula to slowly transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.[5][6]

  • Securely close the primary container.

  • Proceed with the experimental protocol, keeping all containers clearly labeled and within the fume hood.

Step 4: Post-Procedure Decontamination

  • Decontaminate any non-disposable equipment (like spatulas) with a suitable solvent within the fume hood.

  • Place all disposable contaminated items (weigh boats, wipes, gloves) into the designated solid hazardous waste container.

  • Wipe down the work surface inside the fume hood.

Step 5: Doffing PPE

  • Remove the outer pair of gloves (if used).

  • Remove the lab coat.

  • Remove the inner pair of gloves using a technique that avoids touching the outer surface with bare skin.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Start checks Pre-Op Checks (Fume Hood, Eyewash) start->checks don_ppe Don PPE (Coat, Goggles, Gloves) checks->don_ppe weigh Weighing & Transfer (Avoid Dust) don_ppe->weigh react Reaction Setup weigh->react decon Decontaminate Surfaces & Equipment react->decon doff_ppe Doff PPE decon->doff_ppe dispose Secure Waste Disposal doff_ppe->dispose end End (Wash Hands) dispose->end

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Decontamination

Immediate and correct action is vital in an emergency.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[6][9] While rinsing, remove all contaminated clothing.[9] Seek medical attention if irritation develops or persists.[1]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[1][9] Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention regardless of severity.[9]

  • Inhalation: Move the affected person to fresh air immediately.[1][6] If they feel unwell, call a poison center or seek medical attention.[1]

  • Spill Management:

    • Evacuate: Alert others and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

    • Don PPE: Put on appropriate PPE, including a respirator, heavy-duty gloves, and coveralls.[3]

    • Contain & Clean: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled, sealed container for hazardous waste.[3][6] Avoid any actions that could generate dust.[6]

    • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[3]

Waste Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All unreacted this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical—including gloves, weigh boats, paper towels, and disposable lab coats—must be placed in a designated solid hazardous waste container.[1]

  • Procedure: Never dispose of this chemical down the drain or in regular trash. All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[1][10]

References

  • 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. LookChem. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

  • Methyl 5-chlorothiophene-2-carboxylate. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET for Thiophene-2-carboxaldehyde. Thermo Fisher Scientific. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • Recommended PPE to handle chemicals. BESA. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.